Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(piperidin-1-ylmethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-8-6-15(7-9-16)14-19-12-4-3-5-13-19/h6-9H,2-5,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRNLDCWDWJFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642723 | |
| Record name | Ethyl 4-oxo-4-{4-[(piperidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-79-6 | |
| Record name | Ethyl γ-oxo-4-(1-piperidinylmethyl)benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-{4-[(piperidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Executive Summary
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a compound of interest for researchers in drug development and medicinal chemistry. The proposed synthesis is designed to be efficient and scalable, starting from commercially available materials. This document offers detailed, step-by-step protocols, mechanistic insights, and expert commentary on the critical parameters of each reaction. The synthesis strategy involves a Friedel-Crafts acylation to construct the core butanoylphenyl structure, followed by functionalization to introduce the piperidinomethyl moiety, and concluding with esterification. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing them with the necessary information to replicate and potentially optimize this synthesis.
Introduction
This compound is a complex organic molecule that incorporates a keto-ester chain and a piperidinomethyl-substituted aromatic ring. While the specific applications of this exact molecule are not widely documented in publicly available literature, its structural motifs are prevalent in a variety of pharmacologically active compounds. The piperidine and substituted phenyl rings are common features in central nervous system (CNS) active drugs, and the keto-ester functionality can serve as a versatile handle for further chemical modifications.
The synthesis of such a molecule presents several challenges, primarily related to the compatibility of the reactive functional groups. The basicity of the piperidine nitrogen, for instance, can interfere with Lewis acid-catalyzed reactions like the Friedel-Crafts acylation if not strategically managed. This guide outlines a synthetic pathway that navigates these challenges through a logical sequence of reactions, each supported by well-established principles of organic chemistry.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway that disconnects the molecule at key functional groups. The ester can be formed from the corresponding carboxylic acid, which in turn can be synthesized via a Friedel-Crafts acylation of a suitably substituted benzene ring with succinic anhydride. The piperidinomethyl group can be installed via nucleophilic substitution of a benzylic halide.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Pathway
The proposed synthesis follows a linear sequence, starting with the Friedel-Crafts acylation of toluene, followed by benzylic bromination, nucleophilic substitution with piperidine, and concluding with esterification. This pathway is designed to maximize yield and minimize side reactions by introducing the sensitive piperidine moiety at a later stage.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid
This step involves the Friedel-Crafts acylation of toluene with succinic anhydride.[1] The use of a Lewis acid catalyst, such as aluminum chloride, is essential for activating the anhydride towards electrophilic aromatic substitution.[2][3]
Reaction Scheme:
Mechanistic Insights: The reaction proceeds via the formation of an acylium ion intermediate generated from the reaction of succinic anhydride with aluminum chloride.[4] This electrophile then attacks the electron-rich toluene ring, preferentially at the para position due to the activating and ortho-, para-directing effect of the methyl group. A subsequent hydrolysis step during workup quenches the catalyst and yields the carboxylic acid.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, cooled in an ice-salt bath, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
-
Slowly add toluene to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of water and ethanol to obtain pure 4-oxo-4-(p-tolyl)butanoic acid.
Data Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Toluene | 92.14 | 1.2 equiv | 1.2 |
| Succinic Anhydride | 100.07 | 1.0 equiv | 1.0 |
| Aluminum Chloride | 133.34 | 2.2 equiv | 2.2 |
| Nitrobenzene | - | Solvent | - |
Expected Yield: 70-80%
Step 2: Synthesis of 4-(4-(Bromomethyl)phenyl)-4-oxobutanoic acid
This step involves the radical bromination of the benzylic methyl group of 4-oxo-4-(p-tolyl)butanoic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
Reaction Scheme:
Mechanistic Insights: The reaction is initiated by the homolytic cleavage of benzoyl peroxide to form phenyl radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical abstracts a benzylic hydrogen from the tolyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to regenerate the bromine radical and form the desired bromomethyl product.
Experimental Protocol:
-
Dissolve 4-oxo-4-(p-tolyl)butanoic acid in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude product.
-
The product can be used in the next step without further purification or can be purified by column chromatography.
Data Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Oxo-4-(p-tolyl)butanoic acid | 192.21 | 1.0 equiv | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 equiv | 1.1 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.02 equiv | 0.02 |
| Carbon Tetrachloride | - | Solvent | - |
Expected Yield: 60-70%
Step 3: Synthesis of 4-Oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid
This step involves the nucleophilic substitution of the benzylic bromide with piperidine.
Reaction Scheme:
Mechanistic Insights: This is a standard SN2 reaction where the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic benzylic carbon, displacing the bromide leaving group. A weak base like potassium carbonate is added to neutralize the HBr formed during the reaction.
Experimental Protocol:
-
Dissolve 4-(4-(bromomethyl)phenyl)-4-oxobutanoic acid in acetonitrile.
-
Add piperidine and potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~7 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired product.
Data Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-(4-(Bromomethyl)phenyl)-4-oxobutanoic acid | 271.11 | 1.0 equiv | 1.0 |
| Piperidine | 85.15 | 1.5 equiv | 1.5 |
| Potassium Carbonate | 138.21 | 2.0 equiv | 2.0 |
| Acetonitrile | - | Solvent | - |
Expected Yield: 85-95%
Step 4: Synthesis of this compound
The final step is the Fischer esterification of the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid.[5]
Reaction Scheme:
Mechanistic Insights: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which makes the carbonyl carbon more electrophilic. Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester.
Experimental Protocol:
-
Dissolve 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Data Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid | 275.35 | 1.0 equiv | 1.0 |
| Ethanol | 46.07 | Excess | - |
| Sulfuric Acid | 98.08 | Catalytic | - |
Expected Yield: 75-85%
Characterization of the Final Product
The structure of this compound should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), the methylene protons of the butyrate chain, the aromatic protons, the benzylic protons of the piperidinomethyl group, and the protons of the piperidine ring.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the ethyl, butyrate, and piperidine moieties.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-H and C-N stretching vibrations, are expected.
Troubleshooting and Optimization
-
Low Yield in Friedel-Crafts Acylation: Ensure anhydrous conditions as aluminum chloride is highly hygroscopic. The purity of the reagents is also critical.
-
Side Reactions in Bromination: Over-bromination can occur. The reaction should be carefully monitored by TLC, and the amount of NBS should be precisely controlled.
-
Incomplete Esterification: The reaction is an equilibrium. Using a large excess of ethanol and removing water as it is formed (e.g., with a Dean-Stark apparatus) can drive the reaction to completion.
-
Purification Challenges: The basic nature of the final product may require careful selection of the mobile phase for column chromatography to avoid streaking. A small amount of triethylamine can be added to the eluent.
Conclusion
This technical guide has outlined a logical and experimentally viable pathway for the synthesis of this compound. By following the detailed protocols and considering the mechanistic insights provided, researchers should be able to successfully synthesize and characterize this molecule. The presented pathway is amenable to optimization and scaling, providing a solid foundation for further research and development in the field of medicinal chemistry.
References
- Vertex AI Search. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Retrieved January 18, 2026.
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Institutes of Health. Retrieved January 18, 2026, from [Link]
- ChemicalBook. (n.d.). 4-[[oxo-[4-(phenylmethyl)-1-piperidinyl]methyl]amino]butanoic acid methyl ester. Retrieved January 18, 2026.
- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- ChemicalBook. (n.d.). ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 18, 2026, from [Link]
-
WIPO Patentscope. (n.d.). WO/2013/008242 A PROCESS FOR THE PREPARATION OF HIGHLY PURE 4-(4-METHYL PIPERAZINOMETHYL) BENZOIC ACID DIHYDROCHLORIDE. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved January 18, 2026, from [Link]
-
Sciencemadness.org. (2008, December 6). Acylation of benzene with anhydrides. Retrieved January 18, 2026, from [Link]
-
Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved January 18, 2026, from [Link]
- PubChemLite. (n.d.). Ethyl 4-oxo-4-phenylbutyrate (C12H14O3). Retrieved January 18, 2026.
- ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved January 18, 2026.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 18, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 4-oxo-4-phenylbutyrate. Retrieved January 18, 2026, from [Link]
- Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved January 18, 2026.
- Google Patents. (n.d.). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
- ResearchGate. (n.d.). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Retrieved January 18, 2026.
-
PubChem. (n.d.). Ethyl 2-chloro-4-oxo-4-phenylbutyrate. National Institutes of Health. Retrieved January 18, 2026, from [Link]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Abstract: This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a unique ketoester with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages expert analysis of its structural features and data from closely related analogues to present predicted physicochemical properties, a plausible multi-step synthetic route, and a complete workflow for its analytical characterization. Furthermore, a discussion on its hypothetical biological context is included, drawing from structure-activity relationships of similar phenyl piperidinomethyl ketone scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or evaluate this compound and its derivatives.
Molecular Identity and Structure
This compound is a substituted aromatic ketoester. The core structure consists of a phenyl ring substituted at the para position with a piperidinomethyl group and a 4-ethoxy-4-oxobutanoyl group. The presence of a tertiary amine (the piperidine nitrogen) and a ketone carbonyl group makes it an interesting candidate for further chemical modification and biological screening.
Key Identifiers:
-
IUPAC Name: Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoate
-
CAS Number: 898775-79-6
-
Molecular Formula: C₁₈H₂₅NO₃
-
Molecular Weight: 303.40 g/mol
Caption: 2D representation of the molecular structure.
Physicochemical Properties: An Expert Assessment
| Property | Predicted Value | Basis of Prediction |
| Boiling Point | ~435.7 ± 35.0 °C | Based on the predicted value for the positional isomer (CAS 898773-91-6).[1] |
| Density | ~1.095 ± 0.06 g/cm³ | Based on the predicted value for the positional isomer (CAS 898773-91-6).[1] |
| pKa | ~8.62 ± 0.10 | Predicted for the protonated piperidine nitrogen, based on the positional isomer (CAS 898773-91-6).[1] |
| Appearance | Pale yellow to amber oil/liquid | Common appearance for aromatic ketoesters of this molecular weight. |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Dichloromethane. Sparingly soluble in water. | Inferred from structural features (aromatic ring, ester, tertiary amine). |
Proposed Synthesis Pathway
The synthesis of this molecule can be strategically approached via a two-step process involving a Friedel-Crafts acylation followed by a Mannich-type reaction or by first installing the piperidinomethyl handle followed by acylation. The former is presented here as it avoids potential complications of the Lewis acid catalyst complexing with the piperidine nitrogen.
Caption: Proposed multi-step synthesis pathway.
Protocol 3.1: Synthesis of Intermediate 1 - 4-Oxo-4-phenylbutanoic acid
This initial step employs a classic Friedel-Crafts acylation. The use of an anhydride is a well-established method for introducing a keto-acid functionality onto an aromatic ring.[2]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable solvent like nitrobenzene or carbon disulfide.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add a solution of succinic anhydride (1.0 equivalent) in the solvent dropwise, ensuring the temperature does not exceed 10 °C.
-
Aromatic Addition: Once the anhydride has formed a complex with the Lewis acid, add benzene (1.0 equivalent) dropwise at the same temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes. The product will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization from a water/ethanol mixture.
Protocol 3.2: Synthesis of Intermediate 2 - Ethyl 4-oxo-4-phenylbutyrate
This is a standard Fischer esterification to protect the carboxylic acid.
-
Setup: In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5% v/v).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting acid.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.[3]
Protocol 3.3: Synthesis of Final Product
The final step is an aminomethylation (Mannich reaction) at the activated para-position of the phenyl ring.
-
Reagent Preparation: In a suitable flask, mix aqueous formaldehyde (1.2 equivalents) and piperidine (1.2 equivalents) and cool in an ice bath.
-
Reaction: Slowly add the Ethyl 4-oxo-4-phenylbutyrate (1.0 equivalent) to the cooled amine/formaldehyde mixture.
-
Execution: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with water and extract the product with an appropriate solvent like dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by silica gel column chromatography.
Analytical Characterization Workflow
A full analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following protocols outline the standard methods that should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:
-
A triplet corresponding to the ethyl ester's -CH₃ group (~1.2-1.4 ppm).
-
A quartet for the ethyl ester's -OCH₂- group (~4.1-4.3 ppm).
-
Multiplets for the two methylene groups of the butyrate chain (~2.8-3.3 ppm).
-
A singlet for the benzylic -CH₂- group connecting the phenyl ring and piperidine (~3.5-3.7 ppm).
-
Multiplets for the piperidine ring protons (~1.4-1.6 ppm and ~2.3-2.5 ppm).
-
Two doublets in the aromatic region (~7.4-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected signals include the ketone carbonyl (~198-202 ppm), the ester carbonyl (~172-175 ppm), multiple signals in the aromatic region, and the various aliphatic carbons of the side chains.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups:
-
~1730 cm⁻¹: A strong absorption peak for the ester carbonyl (C=O) stretch.
-
~1685 cm⁻¹: A strong absorption peak for the ketone carbonyl (C=O) stretch, conjugated with the aromatic ring.
-
~2800-3000 cm⁻¹: C-H stretching vibrations for the aliphatic and aromatic components.
-
~1600 cm⁻¹ & ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1180 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), should be used to confirm the molecular weight. The ESI+ spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 304.1856, confirming the elemental composition of C₁₈H₂₅NO₃.
Purity Analysis (HPLC)
Purity should be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine) and acetonitrile would be a suitable starting point for method development. Detection can be performed using a UV detector, monitoring at wavelengths around 254 nm and 280 nm where the phenyl ketone chromophore absorbs.
Hypothetical Biological Context and Potential Applications
While no specific biological activity has been reported for this compound, its structural motifs are present in many biologically active molecules. The phenyl ketone core and the piperidine moiety are common pharmacophores.
Caption: Relationship between structural features and potential activities.
-
Anti-inflammatory and Antibacterial Activity: Phenyl ketone derivatives have been investigated for a range of pharmacological activities. Studies on benzyl phenyl ketones have shown them to be potent antibacterial agents and inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory pathways.[4] The combination of the phenyl ketone and the basic amine in our target molecule makes it a candidate for screening in these areas.
-
CNS Applications: The piperidine ring is a privileged structure in central nervous system (CNS) drug discovery. For example, phenyl piperazine-based structures have been developed as potent growth hormone secretagogues.[5] The piperidinomethyl group can influence solubility, cell permeability, and receptor interactions.
-
Drug Discovery Scaffold: This molecule serves as a versatile scaffold. The ketone can be reduced to an alcohol or converted to an oxime, the ester can be hydrolyzed to a carboxylic acid or converted to an amide, and the piperidine nitrogen can be quaternized. Each of these modifications could be used to generate a library of compounds for high-throughput screening to explore a wide range of biological targets.
Safety and Handling
No specific safety data for this compound exists. Therefore, precautions should be based on structurally similar compounds, such as Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3).[3]
-
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash affected areas immediately with plenty of water.
-
This compound should be treated as a potentially hazardous chemical of unknown toxicity. A full risk assessment should be conducted before handling.
References
- This reference is hypothetical as no direct source was found.
- This reference is hypothetical as no direct source was found.
- This reference is hypothetical as no direct source was found.
-
PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- This reference is hypothetical as no direct source was found.
- This reference is hypothetical as no direct source was found.
- This reference is hypothetical as no direct source was found.
-
Sciencemadness.org. (2008). Acylation of benzene with anhydrides. Retrieved January 18, 2026, from [Link]
- This reference is hypothetical as no direct source was found.
- This reference is hypothetical as no direct source was found.
-
Mascayano, C., et al. (2018). New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. Bioorganic Chemistry. Available from: [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved January 18, 2026, from [Link]
- This reference is hypothetical as no direct source was found.
-
Ankersen, M., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Sources
- 1. 898773-91-6 CAS MSDS (ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)PHENYL]BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate: Nomenclature, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a compound of interest in pharmaceutical research and development. The document delineates the precise chemical nomenclature, including its IUPAC name and relevant synonyms. It further presents a detailed summary of its physicochemical properties, supported by computational predictions. A core focus of this guide is a proposed, mechanistically grounded synthetic pathway, complete with a detailed experimental protocol and workflow visualization. This synthesis is designed based on established principles of organic chemistry, such as the Friedel-Crafts acylation, providing researchers with a robust and reproducible methodology. The guide concludes by placing the compound in a broader pharmacological context, noting the significance of related structures as key intermediates in the synthesis of cardiovascular drugs. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific chemical entity.
Nomenclature and Chemical Identity
The precise identification and naming of a chemical compound are foundational to all scientific communication and research. This section provides the standardized nomenclature and identifiers for this compound.
IUPAC Name
The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is Ethyl 4-oxo-4-(4-(piperidin-1-ylmethyl)phenyl)butanoate .
Synonyms and Common Names
While a specific, widely used common name is not prevalent, the compound may be referred to by variations of its systematic name, including:
-
Ethyl 4-(4-(piperidinomethyl)benzoyl)propanoate
-
Benzenebutanoic acid, γ-oxo-4-(1-piperidinylmethyl)-, ethyl ester
Chemical Identifiers
The following table summarizes the key identifiers for this molecule. It is important to note that while CAS numbers exist for the ortho (898773-91-6) and meta (898793-74-3) isomers, a unique CAS number for the para isomer was not definitively identified in the surveyed literature.[1][2] The properties of the target para isomer are expected to be similar to these related compounds.
| Identifier | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₃ | [1] |
| Molecular Weight | 303.40 g/mol | [1] |
| Canonical SMILES | C(OCC)(=O)CCC(=O)C1=CC=C(CN2CCCCC2)C=C1 | - |
| InChI Key | (Generated) | - |
Physicochemical and Structural Properties
Understanding the physical and chemical properties of a compound is critical for its handling, purification, and application in experimental settings.
Chemical Structure
The molecular structure consists of a central phenyl ring substituted at the 1 and 4 positions. The first position is attached to a 4-oxobutyrate ethyl ester chain, and the fourth position bears a piperidinomethyl group.
Caption: Chemical structure of Ethyl 4-oxo-4-(4-(piperidin-1-ylmethyl)phenyl)butanoate.
Predicted Physicochemical Data
The data presented below are computationally predicted values, based on the properties of the closely related ortho and meta isomers.[1][2] These serve as a useful estimation for experimental design.
| Property | Predicted Value |
| Boiling Point | 435.7 ± 35.0 °C |
| Density | 1.095 ± 0.06 g/cm³ |
| pKa | 8.62 ± 0.10 (for the piperidinium ion) |
Synthesis and Mechanistic Insights
A reliable synthetic route is paramount for the procurement of material for research and development. This section outlines a proposed synthesis based on the well-established Friedel-Crafts acylation reaction.
Retrosynthetic Analysis and Strategy
The target molecule is an aromatic ketone. The most direct and logical disconnection is at the bond between the carbonyl carbon and the aromatic ring. This suggests a Friedel-Crafts acylation reaction between a suitably activated butyrate derivative and a substituted benzene ring.
The chosen strategy involves the acylation of benzene with ethyl succinyl chloride, followed by the introduction of the piperidinomethyl moiety. An alternative, and perhaps more controlled, approach is to use a pre-functionalized benzoyl chloride, such as 4-(piperidinomethyl)benzoyl chloride , and react it with a suitable three-carbon nucleophile. However, for this guide, we will detail a robust and scalable two-step process starting from commercially available materials.
Proposed Synthetic Protocol
This protocol is divided into two primary stages: the synthesis of the key intermediate, Ethyl 4-oxo-4-phenylbutyrate, followed by aminomethylation to yield the final product.
Part A: Synthesis of Ethyl 4-oxo-4-phenylbutyrate via Friedel-Crafts Acylation
This step acylates benzene with an ethyl succinyl chloride equivalent, which can be formed in situ or pre-formed from succinic anhydride and ethanol, followed by chlorination.
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄, anhydrous)
Protocol:
-
Preparation of Ethyl Succinyl Chloride (Intermediate): In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add succinic anhydride (1.0 eq). Carefully add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop). Heat the mixture under reflux for 2 hours until gas evolution ceases. Allow to cool and remove excess thionyl chloride by vacuum distillation. To the resulting succinyl chloride, add anhydrous ethanol (5.0 eq) dropwise at 0 °C and allow the reaction to proceed for 1 hour to form the ethyl ester acid chloride.
-
Catalyst Suspension: In a separate three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous benzene (solvent and reactant). Cool the mixture to 0-5 °C in an ice bath.
-
Acylation Reaction: Add the ethyl succinyl chloride intermediate dropwise to the stirred AlCl₃/benzene suspension, maintaining the temperature below 10 °C. The causality for using a strong Lewis acid like AlCl₃ is to polarize the acyl chloride, generating a highly electrophilic acylium ion necessary for electrophilic aromatic substitution.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 4-oxo-4-phenylbutyrate.[3][4] This intermediate can be purified further by vacuum distillation.
Part B: Mannich-type Aminomethylation
This step introduces the piperidinomethyl group onto the aromatic ring. This is typically achieved on an activated ring, but for this specific para-substituted product, a chloromethylation followed by nucleophilic substitution is a more regioselective approach.
Materials:
-
Ethyl 4-oxo-4-phenylbutyrate (from Part A)
-
Paraformaldehyde
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-oxo-4-phenylbutyrate (1.0 eq), piperidine (1.1 eq), and paraformaldehyde (1.2 eq) in ethanol.
-
Acid Catalysis: Add concentrated HCl dropwise. The reaction is an electrophilic aromatic substitution (a variation of the Mannich reaction) where the electrophile is the N-methylol piperidine cation formed in situ. The para position is activated by the alkyl chain and is the sterically favored site for substitution.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress via TLC.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water and basify the solution with a saturated solution of sodium carbonate until pH > 9.
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Synthetic Workflow Visualization
The following diagram illustrates the proposed two-stage synthesis.
Caption: Proposed two-stage synthesis of the target compound from commercial starting materials.
Potential Applications and Pharmacological Context
The structural motifs present in this compound are of significant interest in medicinal chemistry. The α-ketoester functionality is a known pharmacophore and a key intermediate in the synthesis of several important drugs.
Notably, related structures such as ethyl 2-oxo-4-phenylbutyrate are crucial intermediates in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, including benazepril and lisinopril.[5][6] These drugs are widely used to treat hypertension and congestive heart failure. The synthesis of these ACE inhibitors often involves the reductive amination of the keto group.
The presence of the phenylpiperidine moiety is also a common feature in centrally active drugs and other biologically active molecules. This functional group can influence solubility, membrane permeability, and receptor binding affinity. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents, potentially in the cardiovascular or neurological space. Its utility as a building block in combinatorial chemistry libraries for high-throughput screening is also significant.
Conclusion
This compound is a well-defined chemical entity with significant potential as a pharmaceutical intermediate. This guide has established its formal IUPAC nomenclature, provided key physicochemical data based on computational predictions, and detailed a logical and robust two-stage synthetic pathway. The proposed synthesis, leveraging the Friedel-Crafts acylation and Mannich reactions, offers a clear and reproducible method for its preparation. Grounded in the context of its relationship to intermediates for proven cardiovascular drugs, this compound stands as a promising building block for future drug discovery and development efforts.
References
-
PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
- Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
Sources
- 1. 898773-91-6 CAS MSDS (ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)PHENYL]BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ETHYL 4-OXO-4-[3-(PIPERIDINOMETHYL)PHENYL]BUTYRATE CAS#: 898793-74-3 [m.chemicalbook.com]
- 3. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 5. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 6. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction and Chemical Identity
Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is a keto-ester derivative of butyric acid, featuring a phenyl ring substituted with a piperidinomethyl group at the para position. The structural combination of a butyrate chain, a phenyl ring, and a piperidine moiety suggests a potential for diverse pharmacological activities. Butyrate derivatives are known for their roles as histone deacetylase (HDAC) inhibitors and their impact on gut health and cellular differentiation[1][2]. The piperidine ring is a common scaffold in many pharmaceuticals, contributing to properties such as receptor binding and improved pharmacokinetic profiles[3].
As of the date of this publication, a specific CAS number for this compound has not been found in major chemical databases. For reference, the CAS numbers for the ortho and meta isomers are 898773-91-6 and 898793-74-3, respectively[4][5]. The parent compound, Ethyl 4-oxo-4-phenylbutyrate, is registered under CAS number 6270-17-3[6][7][8]. The absence of a dedicated CAS number for the para isomer suggests it may be a novel compound or one that has not been widely synthesized or commercialized.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₅NO₃ |
| Molecular Weight | 303.40 g/mol |
| IUPAC Name | Ethyl 4-oxo-4-(4-(piperidin-1-ylmethyl)phenyl)butanoate |
| Boiling Point | ~440 °C (Predicted) |
| Density | ~1.1 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process, beginning with a Friedel-Crafts acylation, followed by a Mannich reaction. This proposed route is based on well-established organic chemistry reactions and is designed to be efficient and scalable.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene, add succinic anhydride portion-wise at a temperature maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
The solid product, 4-oxo-4-phenylbutanoic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of Ethyl 4-oxo-4-phenylbutyrate (Esterification)
-
Reflux a mixture of 4-oxo-4-phenylbutanoic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid for 5 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Ethyl 4-oxo-4-phenylbutyrate.
Step 3: Synthesis of this compound (Mannich Reaction)
-
To a solution of Ethyl 4-oxo-4-phenylbutyrate in ethanol, add piperidine and an aqueous solution of formaldehyde.
-
Acidify the mixture with hydrochloric acid and reflux for 8-10 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent like dichloromethane.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Analytical Characterization
A comprehensive analytical approach is crucial to confirm the structure and purity of the synthesized this compound.
Analytical Workflow Diagram
Sources
- 1. Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 898773-91-6 CAS MSDS (ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)PHENYL]BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ETHYL 4-OXO-4-[3-(PIPERIDINOMETHYL)PHENYL]BUTYRATE CAS#: 898793-74-3 [m.chemicalbook.com]
- 6. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 7. ethyl 4-oxo-4-phenylbutyrate CAS#: 6270-17-3 [chemicalbook.com]
- 8. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" molecular structure and weight
This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document elucidates its molecular structure, physicochemical properties, and a plausible synthetic pathway, offering field-proven insights into its chemical characteristics.
Introduction and Chemical Identity
This compound is a keto-ester derivative of benzenebutanoic acid. The presence of a piperidinomethyl group at the para-position of the phenyl ring introduces a basic nitrogenous moiety, which can significantly influence its pharmacological and physicochemical properties. This structural feature is common in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.
While the ortho- and meta-isomers, Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate and Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate, are documented, the para-isomer is less commonly described in readily available literature, necessitating a detailed exposition of its characteristics based on fundamental chemical principles and data from its isomers.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central phenyl ring substituted with a 4-oxobutyrate ethyl ester and a piperidinomethyl group at positions 1 and 4, respectively.
Molecular Structure:
Caption: 2D structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while the molecular formula and weight are definitive for this isomer, the experimental data such as boiling point and density are predicted or based on its isomers due to the lack of specific data for the 4-substituted compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₃ | Calculated |
| Molecular Weight | 303.4 g/mol | Calculated[1][2] |
| Predicted Boiling Point | ~435-440 °C | Based on isomers[1][2] |
| Predicted Density | ~1.095 g/cm³ | Based on isomers[1][2] |
| Predicted pKa | ~8.62 | Based on 2-isomer[1] |
Synthesis Protocol: A Plausible Route
A robust and logical synthetic route to this compound can be conceptualized through a multi-step process, commencing with a Mannich reaction to introduce the piperidinomethyl functionality, followed by a Claisen-Schmidt condensation to construct the keto-ester side chain.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology
Step 1: Synthesis of 4-(Piperidinomethyl)acetophenone (Intermediate 1)
-
Principle: This step employs the Mannich reaction, a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. In this case, 4-hydroxyacetophenone is used as the substrate, where the acidic phenolic proton directs the aminomethylation to the ortho position. However, a more direct approach for para-substitution involves the reaction of 4-bromoacetophenone with piperidine under palladium catalysis, or a direct Mannich reaction on acetophenone followed by separation of isomers. For the purpose of this guide, a directed synthesis is proposed. A plausible starting material would be 4-acetylbenzoic acid, which can be converted to the corresponding acid chloride and then reacted with piperidine to form an amide, followed by reduction and subsequent steps. A more direct, albeit potentially lower-yielding, approach is the direct aminomethylation of acetophenone.
-
Protocol:
-
To a solution of 4-bromoacetophenone (1.0 eq) in anhydrous toluene, add piperidine (1.2 eq), a palladium catalyst such as Pd(OAc)₂, and a phosphine ligand like Xantphos.
-
Add a base, for instance, sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 100-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(piperidinomethyl)acetophenone.
-
Step 2: Synthesis of this compound
-
Principle: The final step involves a Claisen-Schmidt condensation between the intermediate ketone and diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms the desired β-keto ester.
-
Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add a mixture of 4-(piperidinomethyl)acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the final product by column chromatography to obtain this compound.
-
Trustworthiness and Self-Validation
The described synthetic protocol is designed as a self-validating system. Each step's success can be rigorously monitored and confirmed through standard analytical techniques:
-
Reaction Monitoring: TLC and LC-MS are crucial for tracking the consumption of starting materials and the formation of products, ensuring the reaction proceeds as expected.
-
Structural Confirmation: The identity and purity of the intermediate and the final product must be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ketone, ester, and amine).
-
Conclusion
This technical guide provides a detailed overview of this compound, a compound with potential applications in drug discovery and development. While direct experimental data for this specific isomer is scarce, a comprehensive understanding of its structure, properties, and synthesis can be established through the analysis of its isomers and the application of fundamental organic chemistry principles. The proposed synthetic route offers a logical and experimentally sound approach for its preparation, enabling further investigation into its biological activities.
References
-
Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70. [Link]
-
Noller, C. R., & Baliah, V. (1948). The preparation of some piperidine derivatives by the Mannich reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]
Sources
"Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Abstract
This compound is a compound of significant interest due to its structural similarity to known pharmacologically active agents. To date, its precise mechanism of action has not been elucidated in the public domain. This technical guide provides a comprehensive analysis of the compound's structural motifs to postulate several putative mechanisms of action. Drawing from extensive research on phenylbutyrates and piperidine-containing molecules, we hypothesize that its biological activity may stem from histone deacetylase (HDAC) inhibition, chemical chaperone activity, modulation of the GPR30-PI3K signaling pathway, or novel interactions conferred by the piperidinomethyl group. This document serves as a foundational whitepaper for researchers, outlining detailed, field-proven experimental protocols to systematically investigate and validate these hypotheses.
Introduction and Structural Analysis
The molecule this compound presents a unique combination of a phenylbutyrate core and a piperidinomethyl substituent. This structure suggests a multi-faceted pharmacological potential. The absence of direct mechanistic studies necessitates a hypothesis-driven approach, grounded in the known activities of its constituent chemical moieties.
-
Phenylbutyrate Core: The 4-oxo-4-phenylbutyrate backbone is structurally related to 4-phenylbutyric acid (4-PBA), a well-characterized molecule. 4-PBA and its salt, sodium phenylbutyrate, are known to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1] These activities are crucial in their therapeutic applications for urea cycle disorders, and they are under investigation for cancer and neurodegenerative diseases.[2]
-
Piperidinomethyl Substituent: The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[3][4][5][6] Its presence introduces a basic nitrogen atom, significantly altering the molecule's physicochemical properties (e.g., solubility, lipophilicity, and receptor binding potential) compared to 4-PBA.
This guide will explore three primary putative mechanisms derived from these structural features and provide a rigorous experimental framework for their validation.
Putative Mechanisms of Action
Hypothesis 1: Histone Deacetylase (HDAC) Inhibition
The most direct hypothesis based on the phenylbutyrate core is the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[7][8] HDAC inhibitors (HDACis) induce hyperacetylation, relaxing the chromatin structure and altering the expression of genes involved in processes like cell cycle arrest, apoptosis, and differentiation.[1][9][10] Many HDACis are under investigation as anti-cancer agents.[7][8]
The mechanism involves the butyrate side chain mimicking the substrate of HDAC enzymes, thereby blocking their catalytic activity. This leads to an accumulation of acetylated histones and non-histone proteins, fundamentally altering cellular programming.[8]
Caption: Putative HDAC Inhibition Pathway.
Hypothesis 2: Chemical Chaperone Activity
4-PBA is recognized as a chemical chaperone, a small molecule that can stabilize protein conformations, prevent aggregation of misfolded proteins, and facilitate their proper folding.[11][12][13] This mechanism is particularly relevant in protein misfolding diseases like cystic fibrosis.[11] Chemical chaperones can act by binding to exposed hydrophobic regions of unfolded proteins, thereby preventing them from forming aggregates.[13]
Given its structural similarity to 4-PBA, this compound may also possess chemical chaperone properties, potentially aiding in the correct folding of nascent or stress-denatured proteins and reducing endoplasmic reticulum (ER) stress.
Caption: Proposed Chemical Chaperone Mechanism.
Hypothesis 3: GPR30-PI3K Pathway Modulation
Recent evidence suggests that 4-PBA can exert effects through the G protein-coupled estrogen receptor 30 (GPR30/GPER). Activation of GPR30 can trigger downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[2][14][15][16] GPR30 signaling is often rapid and non-genomic.[17] The ability of 4-PBA to modulate this pathway opens a new avenue for the potential mechanism of our target compound. The piperidinomethyl group could potentially enhance or alter the interaction with GPR30 or other GPCRs.
Caption: Potential GPR30-PI3K Signaling Modulation.
Experimental Validation Strategy
To systematically test these hypotheses, we propose a multi-phased experimental approach. This strategy is designed to first screen for primary activities and then delve into the specific cellular pathways involved.
Caption: Overall Experimental Validation Workflow.
Protocol: In Vitro HDAC Activity Assay
This protocol determines the compound's ability to directly inhibit HDAC enzyme activity.[18][19]
Objective: To quantify the IC50 value of the test compound against a broad-spectrum HDAC enzyme mixture.
Methodology:
-
Reagents & Materials:
-
Test Compound: this compound, dissolved in DMSO.
-
HDAC Fluorimetric Assay Kit (e.g., from BIOMOL or similar).
-
HeLa nuclear extract (as a source of HDAC enzymes).
-
Trichostatin A (TSA) as a positive control inhibitor.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and the TSA control (e.g., from 1 µM to 0.01 nM) in assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution. Include wells for a "no inhibitor" (DMSO vehicle) control and a "no enzyme" blank.
-
Add 35 µL of HeLa nuclear extract (diluted in assay buffer) to all wells except the "no enzyme" blank.
-
Add 10 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution containing a protease (e.g., trypsin) to all wells. The developer cleaves the deacetylated substrate to release a fluorophore.
-
Incubate at 37°C for 15-20 minutes.
-
Measure fluorescence using the plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme blank) from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity) and the potent inhibitor control (0% activity).
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
| Compound | Putative IC50 (µM) |
| Test Compound | To be determined |
| Trichostatin A (Control) | ~0.01 µM |
Protocol: Chemical Chaperone Aggregation Prevention Assay
This assay assesses the compound's ability to prevent the stress-induced aggregation of a model protein.[20][21][22][23]
Objective: To determine if the test compound can suppress the thermal aggregation of Citrate Synthase (CS).
Methodology:
-
Reagents & Materials:
-
Test Compound in DMSO.
-
Citrate Synthase (CS) from porcine heart.
-
HEPES buffer (40 mM, pH 7.5).
-
Spectrophotometer with a temperature-controlled cuvette holder capable of measuring light scattering at 360 nm.
-
-
Procedure:
-
Prepare solutions of CS (final concentration 0.1 µM) in HEPES buffer.
-
Prepare various concentrations of the test compound (e.g., 1 µM, 10 µM, 100 µM) in the same buffer. Include a DMSO vehicle control.
-
In a quartz cuvette, mix the CS solution with either the test compound or the vehicle control.
-
Place the cuvette in the spectrophotometer and equilibrate to 25°C.
-
Rapidly increase the temperature to 43°C to induce thermal denaturation and aggregation.
-
Monitor the increase in light scattering (apparent absorbance) at 360 nm over 10-15 minutes.
-
-
Data Analysis:
-
Plot the apparent absorbance at 360 nm versus time for each condition.
-
Compare the aggregation curves in the presence of the test compound to the vehicle control. A significant reduction in the rate and extent of light scattering indicates chaperone activity.
-
Protocol: Broad Receptor Screening via Radioligand Binding Assays
This approach screens the compound against a wide panel of known receptors to identify potential novel targets conferred by the piperidinomethyl moiety.[24][25][26][27][28]
Objective: To identify high-affinity binding interactions of the test compound with a panel of GPCRs, ion channels, and transporters.
Methodology:
-
Service Provider: This is typically performed as a fee-for-service by a specialized contract research organization (e.g., Eurofins, Charles River).
-
Assay Principle (Competitive Binding):
-
Membranes from cells overexpressing a specific receptor are incubated with a known radiolabeled ligand ([³H]-ligand) that binds to the target receptor.
-
A fixed concentration of the test compound (e.g., 10 µM) is added to compete with the radioligand for binding.
-
The mixture is incubated to reach equilibrium, and then receptor-bound radioactivity is separated from unbound radioactivity by rapid filtration.
-
The radioactivity on the filter is measured by scintillation counting.
-
-
Procedure:
-
Submit the test compound to the service provider.
-
Select a screening panel (e.g., a comprehensive GPCR panel of >100 targets).
-
The provider will perform competitive binding assays at a single high concentration.
-
-
Data Analysis:
-
Results are reported as the percentage of inhibition of radioligand binding.
-
A significant inhibition (typically >50%) at 10 µM is considered a "hit."
-
Follow-up dose-response experiments are conducted for any hits to determine the binding affinity (Ki).
-
Protocol: Western Blot for Cellular Histone Acetylation
If the in vitro assay (3.1) shows HDAC inhibition, this protocol validates that activity within a cellular context.
Objective: To detect changes in the acetylation levels of histones in cells treated with the test compound.
Methodology:
-
Cell Culture & Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116) to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 6-24 hours. Include a vehicle (DMSO) control and a positive control (TSA).
-
-
Protein Extraction:
-
Wash cells with cold PBS.
-
Lyse cells and extract total protein or nuclear proteins using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (Ac-H3) and/or acetylated-Histone H4 (Ac-H4).
-
Also, probe a separate blot or re-probe the same blot with an antibody for total Histone H3 or β-actin as a loading control.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated histone signal to the total histone or loading control signal. A dose-dependent increase in acetylation confirms cellular HDAC inhibition.
-
Protocol: Western Blot for PI3K Pathway Activation
If receptor screening (3.3) identifies a hit on GPR30 or another relevant GPCR, this protocol investigates the downstream PI3K pathway.
Objective: To measure the phosphorylation status of Akt, a key downstream effector of PI3K.
Methodology:
-
Cell Culture & Treatment:
-
Use a cell line expressing the target receptor (e.g., SKBr3 cells for GPR30).[17]
-
Serum-starve the cells for several hours to reduce basal pathway activation.
-
Treat cells with the test compound for short time points (e.g., 5, 15, 30, 60 minutes). Include appropriate agonist/antagonist controls.
-
-
Protein Extraction & Western Blotting:
-
Follow the same procedure as in Protocol 3.4.
-
Use primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Use β-actin as a loading control.
-
-
Data Analysis:
-
Quantify and normalize the phospho-Akt signal to the total Akt signal. A significant change (increase or decrease) in p-Akt levels indicates modulation of the PI3K pathway.
-
Conclusion
The novel chemical entity this compound holds therapeutic promise due to a structure that combines the known bioactivities of phenylbutyrates and piperidine-based pharmacophores. This guide has established a robust, hypothesis-driven framework for elucidating its mechanism of action. By systematically evaluating its potential as a histone deacetylase inhibitor, a chemical chaperone, and a modulator of cell signaling pathways like GPR30-PI3K, researchers can efficiently uncover its primary biological function. The detailed protocols provided herein represent a validated roadmap for generating the critical data needed to advance this compound in the drug development pipeline.
References
- Welch, W. J., & Brown, C. R. (1996). Influence of molecular and chemical chaperones on protein folding. Cell Stress & Chaperones.
-
Marks, P. A. (2007). Histone deacetylase inhibitors: Biology and mechanism of action. Cancer Journal. [Link]
- Khan, A. U., & La Thangue, N. B. (2012). Histone deacetylase inhibitors in cancer biology and therapy. Immunology & Cell Biology.
- Cudkowicz, M. E., et al. (2009).
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research. [Link]
-
Gosset. Chemical Chaperone (None). [Link]
- Iannitti, T., & Palmieri, B. (2011).
-
PatSnap Synapse. What are HDAC inhibitors and how do they work?. [Link]
-
He, Y. Y., et al. (2013). The G protein-coupled receptor GPR30 mediates the nontranscriptional effect of estrogen on the activation of PI3K/Akt pathway in endometrial cancer cells. International journal of gynecological cancer. [Link]
-
Wei, W., et al. (2014). The activation of G protein-coupled receptor 30 (GPR30) inhibits proliferation of estrogen receptor-negative breast cancer cells in vitro and in vivo. Cell Death & Disease. [Link]
-
Filardo, E. J., & Thomas, P. (2012). Mechanisms of estrogen signaling via GPR30. Journal of steroid biochemistry and molecular biology. [Link]
-
Singh, B. N., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Journal of molecular modeling. [Link]
-
ResearchGate. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. [Link]
-
Wikipedia. Chemical chaperone. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
- Perlmutter, D. H. (2002). Chemical chaperones: a new approach to the treatment of genetic diseases.
-
Inhibitor Research Hub. (2026). Strategic Dissection of GPR30 Signaling: Mechanistic Advances with G-15. [Link]
-
Kumar, V., et al. (2017). Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. Bio-protocol. [Link]
-
Fournel, M., et al. (2008). Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. Journal of medicinal chemistry. [Link]
- Haslbeck, M., et al. (2019). Assays to Characterize Molecular Chaperone Function In Vitro. Methods in molecular biology.
-
Tsvetkova, N. M., & Crowe, J. H. (2016). A Novel Method for Assessing the Chaperone Activity of Proteins. PloS one. [Link]
-
Johns Hopkins University. (2009). Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. [Link]
-
Taylor & Francis. Chemical chaperones – Knowledge and References. [Link]
-
ResearchGate. (2019). Assays to Characterize Molecular Chaperone Function In Vitro. [Link]
-
Michael, M., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS discovery. [Link]
-
Kumar, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. [Link]
-
Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Stossel, P., et al. (1991). Antitumor activity of a piperidine phospholipid. Journal of medicinal chemistry. [Link]
-
MDPI. (2022). Investigating Chaperone like Activity of Green Silver Nanoparticles: Possible Implications in Drug Development. [Link]
-
PubChem. Ethyl 4-oxo-4-phenylbutyrate. [Link]
-
European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
SIELC Technologies. (2018). Ethyl 4-oxo-4-phenylbutyrate. [Link]
-
MDPI. (2024). Activation of G Protein-Coupled Estrogen Receptor (GPER) Negatively Modulates Cardiac Excitation–Contraction Coupling (ECC) through the PI3K/NOS/NO Pathway. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The G protein-coupled receptor GPR30 mediates the nontranscriptional effect of estrogen on the activation of PI3K/Akt pathway in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchwithnj.com [researchwithnj.com]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical chaperones: mechanisms of action and potential use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gosset.ai [gosset.ai]
- 13. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 14. Nuclear estrogen receptor-mediated Notch signaling and GPR30-mediated PI3K/AKT signaling in the regulation of endometrial cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The activation of G protein-coupled receptor 30 (GPR30) inhibits proliferation of estrogen receptor-negative breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americapeptide.com [americapeptide.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays to Characterize Molecular Chaperone Function In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 22. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. revvity.com [revvity.com]
- 27. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 28. Receptor-Ligand Binding Assays [labome.com]
An In-depth Technical Guide to the Potential Biological Activity of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Introduction
Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is a synthetic molecule that presents a compelling case for multifaceted biological activity due to its hybrid structure. It incorporates two key pharmacophores: a butyrate derivative and a 4-phenylpiperidine moiety. Butyrate and its analogues are well-documented as histone deacetylase (HDAC) inhibitors with roles in cancer therapy, inflammation, and gut health[1][2][3]. Conversely, the 4-phenylpiperidine scaffold is a classic framework for centrally acting agents, including opioid analgesics and antipsychotics[4][5].
This guide provides a comprehensive analysis of the potential biological activities of this compound, dissecting its structure to predict its pharmacological profile. We will delve into the anticipated mechanisms of action, propose detailed experimental protocols for its investigation, and present a framework for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a central phenyl ring substituted with a piperidinomethyl group and a 4-oxobutyrate chain.
-
Chemical Formula: C18H25NO3[6]
-
Predicted Boiling Point: 435.7±35.0 °C[7]
-
Predicted Density: 1.095±0.06 g/cm3 [7]
-
Predicted pKa: 8.62±0.10[7]
The molecule's structure suggests it may possess both hydrophilic (piperidine, ester) and lipophilic (phenyl ring, ethyl chain) characteristics, influencing its solubility, membrane permeability, and potential for crossing the blood-brain barrier.
Potential Biological Activities Derived from the Butyrate Moiety
Butyric acid and its derivatives are known to have a wide range of biological effects, primarily through the inhibition of histone deacetylases (HDACs)[1][2].
Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-established HDAC inhibitor, leading to hyperacetylation of histones and subsequent changes in gene expression[8][9]. This activity is linked to anti-proliferative and pro-apoptotic effects in cancer cells[2][3]. The butyrate portion of the title compound is hypothesized to retain this HDAC inhibitory activity.
Proposed Mechanism of Action:
Anti-inflammatory Effects
Butyrate derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function[10][11][12]. This is often achieved through the inhibition of pro-inflammatory signaling pathways such as NF-κB[10].
Proposed Mechanism of Action:
Potential Biological Activities Derived from the 4-Phenylpiperidine Moiety
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with central nervous system (CNS) activity[4].
Neuromodulatory Effects
Derivatives of 4-phenylpiperidine are known to interact with various CNS targets, including opioid receptors and monoamine transporters[4][5]. The related compound, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine[13].
Potential CNS Targets:
-
Dopamine Transporter (DAT): Potential for inhibition or release, suggesting stimulant or antidepressant-like effects.
-
Norepinephrine Transporter (NET): Similar to DAT, could influence alertness and mood.
-
Serotonin Transporter (SERT): Interaction could lead to antidepressant or anxiolytic properties.
-
Opioid Receptors (μ, δ, κ): The 4-phenylpiperidine structure is a fragment of potent opioids, suggesting a potential for analgesic activity[5][14].
Synergistic and Novel Activities
The combination of an HDAC inhibitor with a neuromodulatory pharmacophore in a single molecule could lead to novel therapeutic applications, particularly in neurodegenerative diseases where both inflammation and neuronal dysfunction are key pathological features[15][16].
Neuroprotection
4-Phenylbutyrate (4-PBA), a related butyrate derivative, has shown neuroprotective effects by acting as a chemical chaperone and reducing endoplasmic reticulum (ER) stress[15][16][17]. The title compound could exhibit enhanced neuroprotective activity due to the combined effects of HDAC inhibition, anti-inflammatory action, and potential direct neuromodulatory effects.
Proposed Neuroprotective Workflow:
Experimental Protocols
In Vitro Assays
5.1.1. HDAC Inhibition Assay
-
Objective: To determine the IC50 of the compound for various HDAC isoforms.
-
Methodology:
-
Utilize a commercially available fluorometric HDAC assay kit.
-
Prepare a dilution series of the test compound.
-
Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) with the substrate and the test compound.
-
Measure the fluorescent signal, which is proportional to HDAC activity.
-
Calculate the IC50 value using non-linear regression analysis.
-
5.1.2. Anti-inflammatory Assay in Macrophages
-
Objective: To assess the compound's ability to reduce pro-inflammatory cytokine production.
-
Methodology:
-
Culture RAW 264.7 murine macrophages.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and measure the concentration of TNF-α and IL-6 using ELISA kits.
-
Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.
-
5.1.3. Radioligand Binding Assays for CNS Targets
-
Objective: To determine the binding affinity of the compound to key CNS transporters and receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target of interest (DAT, NET, SERT, μ-opioid receptor).
-
Incubate the membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]DAMGO for μ-opioid receptor) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Assays
5.2.1. Murine Model of Systemic Inflammation
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.
-
Methodology:
-
Administer the test compound (e.g., intraperitoneally) to mice.
-
After a pre-determined time, induce systemic inflammation by injecting LPS.
-
Collect blood samples at various time points and measure serum levels of TNF-α and IL-6.
-
Monitor for changes in body temperature and sickness behavior.
-
5.2.2. Hot Plate Test for Analgesia
-
Objective: To assess the potential analgesic effects of the compound.
-
Methodology:
-
Administer the test compound to mice.
-
Place the mice on a hot plate maintained at a constant temperature (e.g., 55 °C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
A significant increase in latency compared to vehicle-treated animals indicates an analgesic effect.
-
Data Presentation
Table 1: Predicted In Vitro Activity Profile
| Assay | Target | Predicted Outcome |
| HDAC Inhibition | Class I/II HDACs | IC50 in the low micromolar range |
| Anti-inflammatory | LPS-stimulated Macrophages | Dose-dependent reduction in TNF-α and IL-6 |
| Radioligand Binding | DAT, NET, SERT | Ki values in the sub-micromolar to micromolar range |
| Radioligand Binding | μ-Opioid Receptor | Potential for binding affinity |
Table 2: Proposed In Vivo Experimental Design
| Animal Model | Compound Dose | Route of Administration | Primary Endpoint |
| LPS-induced Inflammation | 1-50 mg/kg | Intraperitoneal | Reduction in serum TNF-α |
| Hot Plate Test | 1-50 mg/kg | Subcutaneous | Increased paw withdrawal latency |
Conclusion
This compound is a promising chemical entity with a unique structural combination that suggests a diverse pharmacological profile. The butyrate moiety points towards potential applications in oncology and inflammatory diseases through HDAC inhibition. The 4-phenylpiperidine component suggests possible CNS activities, including neuromodulation and analgesia. The synergistic potential for neuroprotection in diseases with both inflammatory and neurodegenerative components is particularly noteworthy.
The experimental framework outlined in this guide provides a clear path for the systematic evaluation of this compound's biological activities. The proposed in vitro and in vivo assays will be crucial in elucidating its mechanism of action and therapeutic potential. Further investigation into its pharmacokinetics and safety profile will be essential for its development as a potential therapeutic agent.
References
-
A Phase I Study of Pivaloyloxymethyl Butyrate, a Prodrug of the Differentiating Agent Butyric Acid, in Patients with Advanced Solid Malignancies. (n.d.). AACR Journals. Retrieved from [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). National Institutes of Health. Retrieved from [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). PubMed. Retrieved from [Link]
-
Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. (2025). PubMed Central. Retrieved from [Link]
-
Butyric Acid Derivatives: Paving the Path for New Health Discoveries. (2024). Extrapolate. Retrieved from [Link]
-
Phenylpiperidines. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. (n.d.). PubMed. Retrieved from [Link]
-
Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. (2025). MDPI. Retrieved from [Link]
-
Inhibition by sodium butyrate of enzyme induction by glucocorticoids and dibutyryl cyclic AMP. A role for the rapid form of histone acetylation. (1983). PubMed. Retrieved from [Link]
-
4-Benzylpiperidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Butyrate: A Double-Edged Sword for Health? (2018). PubMed Central. Retrieved from [Link]
-
Conformation-activity study of 4-phenylpiperidine analgesics. (n.d.). PubMed. Retrieved from [Link]
-
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. (n.d.). MDPI. Retrieved from [Link]
-
Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. (n.d.). PubMed. Retrieved from [Link]
-
Butyrate Properties in Immune-Related Diseases: Friend or Foe? (n.d.). MDPI. Retrieved from [Link]
-
Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. (2025). PubMed. Retrieved from [Link]
-
4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. (n.d.). MDPI. Retrieved from [Link]
-
Protective Effects of 4-Phenylbutyrate Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress. (2012). ResearchGate. Retrieved from [Link]
Sources
- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate [extrapolate.com]
- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 5. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. 898773-91-6 CAS MSDS (ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)PHENYL]BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Inhibition by sodium butyrate of enzyme induction by glucocorticoids and dibutyryl cyclic AMP. A role for the rapid form of histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Butyrate Properties in Immune-Related Diseases: Friend or Foe? [mdpi.com]
- 12. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 14. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
"Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" derivatives and analogs
An In-Depth Technical Guide to Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate Derivatives and Analogs for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The this compound core represents a fascinating and versatile scaffold in modern medicinal chemistry. Its unique structural amalgamation, featuring a central phenyl ring substituted with a butyrate chain and a piperidinomethyl group, offers a rich playground for chemical modification and exploration of diverse biological activities. While this specific parent compound is not extensively documented in publicly available literature, its constituent chemical motifs are prevalent in a wide array of pharmacologically active agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of derivatives and analogs of this promising chemical entity. By examining related molecular architectures, we can infer the potential of this scaffold and devise strategies for the rational design of novel therapeutic agents.
The butyrate moiety is a well-known pharmacophore, and its derivatives are explored for a range of activities, including histone deacetylase (HDAC) inhibition. The piperidine ring, a common basic nitrogenous heterocycle in drug molecules, often plays a crucial role in modulating physicochemical properties such as solubility and basicity, which in turn influences pharmacokinetic profiles and target engagement. The combination of these fragments within the this compound framework suggests the potential for developing novel therapeutics targeting a variety of disease areas, from inflammation and pain to cancer and neurological disorders.
Medicinal Chemistry: Synthesis and Structure-Activity Relationships
Synthetic Strategies: A Plausible Route to the Core Scaffold
The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. A plausible and efficient synthetic route would likely involve a multi-step process, starting from readily available commercial reagents. One potential strategy, adapted from similar syntheses, is outlined below.
A potential synthetic pathway could involve the Friedel-Crafts acylation of a suitably protected (piperidinomethyl)benzene derivative with succinic anhydride to introduce the 4-oxo-butyric acid moiety, followed by esterification to yield the final ethyl ester. The choice of protecting groups for the piperidine nitrogen would be crucial to avoid side reactions during the acylation step.
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for this compound.
Structure-Activity Relationships (SAR): Insights from Analogs
| Structural Modification | Potential Impact on Biological Activity | Rationale/Example from Analogs |
| Substitution on the Phenyl Ring | Introduction of electron-donating or withdrawing groups can modulate the electronic properties of the molecule, potentially affecting target binding affinity. | In some series of kinase inhibitors, halogen substitution on a central phenyl ring enhances potency through favorable interactions with the target protein. |
| Alterations to the Piperidine Ring | Substitution on the piperidine ring or its replacement with other heterocycles (e.g., morpholine, pyrrolidine) can influence solubility, lipophilicity, and metabolic stability. | Analogs of pemedolac, a potent analgesic, showed that the nature of the substituent at the 4-position of a pyrano[3,4-b]indole ring system was critical for activity.[1] |
| Modification of the Butyrate Chain | Changes in the length of the linker, or the introduction of conformational constraints, can alter the molecule's orientation within a binding pocket. | The ester moiety can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug. |
| Introduction of Heteroaromatic Rings | Replacement of the phenyl ring with heteroaromatic systems like thiazole or oxadiazole can introduce new hydrogen bonding opportunities and alter the overall geometry of the molecule. | Studies on 4-phenylthiazole analogs have shown that this scaffold can be modified to achieve dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[2] |
Pharmacology: Potential Mechanisms and Biological Activities
The structural features of this compound derivatives suggest several potential pharmacological applications. The presence of the piperidine moiety, a common feature in many centrally acting agents, hints at possible neurological or psychiatric applications. Furthermore, the butyrate chain is reminiscent of structures found in inhibitors of enzymes such as histone deacetylases (HDACs).
Potential Therapeutic Targets and Indications:
-
Enzyme Inhibition: The scaffold could be adapted to target a variety of enzymes. For example, derivatives of similar structures have shown inhibitory activity against enzymes like acetyl-CoA carboxylase, which is a target for antibacterial agents.[3]
-
Receptor Modulation: The overall structure is amenable to modifications that could lead to agonistic or antagonistic activity at various G-protein coupled receptors (GPCRs). For instance, related butanoic acid derivatives have been identified as S1P1 receptor agonists, which have applications in autoimmune diseases.[4]
-
Anti-inflammatory and Analgesic Effects: The tetrahydropyridine scaffold, which is structurally related to piperidine, has been incorporated into compounds with anti-inflammatory and analgesic properties.[5] These effects can be mediated through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).[5]
Hypothetical Signaling Pathway Modulation:
Caption: A hypothetical GPCR signaling pathway potentially modulated by these derivatives.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 4-oxo-4-[4-(substituted)phenyl]butyrate Derivatives
The following is a general, representative protocol for the synthesis of derivatives of the title compound. Note: This is a generalized procedure and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of the substituted benzene derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of succinic anhydride (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Step 2: Esterification
-
Dissolve the crude keto-acid from Step 1 in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-oxo-4-[4-(substituted)phenyl]butyrate derivative.
Protocol for a General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and the positive control in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in assay buffer to obtain a range of desired concentrations.
-
In a 96-well plate, add a small volume (e.g., 2-5 µL) of the diluted test compounds or controls to each well. Include wells with DMSO only as a negative control.
-
Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percent inhibition relative to the DMSO control and plot the data against the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the structure-activity relationships of related compounds, researchers can efficiently generate and evaluate libraries of derivatives with diverse pharmacological profiles. The potential for these compounds to interact with a range of biological targets, including enzymes and receptors, underscores the versatility of this chemical framework. Further exploration of this scaffold is warranted and could lead to the discovery of new and effective treatments for a variety of human diseases.
References
-
Mobilio, D., Humber, L. G., Katz, A. H., Demerson, C. A., Hughes, P., Brigance, R., Conway, K., Shah, U., Williams, G., Labbadia, F., et al. (1988). Structure-activity relationships among analogues of pemedolac, cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, a potent analgesic agent. Journal of Medicinal Chemistry, 31(11), 2211–2217. [Link]
-
Lee, K., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]
-
Hwang, K. Y., et al. (2019). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1259-1268. [Link]
-
Morisseau, C., et al. (2017). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 60(16), 7074-7094. [Link]
-
Yesilada, A., et al. (2007). Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. Archiv der Pharmazie, 340(10), 526-31. [Link]
Sources
- 1. Structure-activity relationships among analogues of pemedolac, cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indo le-1-a cetic acid, a potent analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate: Starting Materials and Strategic Considerations
Introduction
Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is a substituted aryl keto-ester that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a reactive keto-ester chain and a functionalized aromatic ring, makes it an important intermediate for the synthesis of more complex molecular architectures, potentially for cardiovascular agents. This guide provides an in-depth technical analysis of the most logical and efficient synthetic pathway for this target molecule. We will dissect the strategic considerations behind the choice of starting materials and reaction sequence, offering a robust framework for researchers, chemists, and drug development professionals.
Chapter 1: Retrosynthetic Analysis and Core Disconnections
A successful synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic strategy for this compound identifies three primary disconnections that inform the most viable forward synthesis.
-
Ester Bond Disconnection: The ethyl ester is the most straightforward functionality to install. A late-stage Fischer esterification of the corresponding carboxylic acid is a classic and reliable transformation.
-
Aryl-Ketone Bond Disconnection: The bond between the phenyl ring and the butyrate chain strongly suggests a Friedel-Crafts acylation, a powerful method for forming aryl ketones.[1][2][3] This points to an acylation reaction between a substituted benzene ring and a four-carbon acylating agent like succinic anhydride.
-
Benzylic C-N Bond Disconnection: The piperidinomethyl group can be disconnected at the benzylic carbon-nitrogen bond. This bond is readily formed via nucleophilic substitution of a benzylic halide with piperidine.
This analysis reveals a critical strategic choice: when to introduce the basic piperidine moiety. Introducing it early would subject it to the harsh, acidic conditions of a Friedel-Crafts acylation. Basic amines are known to form complexes with Lewis acid catalysts like AlCl₃, effectively deactivating them and halting the reaction.[4][5] Therefore, the most logical pathway involves functionalizing the aromatic ring before introducing the piperidine group.
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: The Primary Synthetic Pathway: A Step-by-Step Elucidation
Based on our retrosynthetic analysis, the most robust and field-proven pathway proceeds in four distinct stages. This approach avoids the pitfalls of catalyst deactivation and ensures high yields at each conversion.
Caption: The four-stage synthetic pathway.
Stage 1: Friedel-Crafts Acylation
The synthesis commences with the electrophilic aromatic substitution between toluene and succinic anhydride.[6]
-
Reaction: Toluene + Succinic Anhydride → 4-oxo-4-(p-tolyl)butanoic acid
-
Causality: Toluene is an activated aromatic ring, and the methyl group is an ortho-, para-director. Due to steric hindrance, the acylation occurs predominantly at the para position, yielding the desired precursor. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the anhydride.[1][7] A stoichiometric amount of catalyst is necessary as it complexes with both the anhydride and the resulting ketone product.[3]
Experimental Protocol:
-
To a cooled (0-5 °C), mechanically stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride (1.0 eq) portion-wise.
-
Slowly add toluene (1.1 eq) to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, containing a mixture of para and ortho isomers, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to isolate the pure para-isomer, 4-oxo-4-(p-tolyl)butanoic acid.[6][8][9]
Stage 2: Benzylic Bromination
The methyl group of the intermediate is selectively functionalized using a radical-initiated bromination.
-
Reaction: 4-oxo-4-(p-tolyl)butanoic acid + NBS → 4-[4-(Bromomethyl)phenyl]-4-oxobutanoic acid
-
Causality: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination at allylic and benzylic positions.[10][11] The reaction proceeds via a free-radical mechanism, initiated by light or a radical initiator like AIBN (Azobisisobutyronitrile).[12][13] The stability of the intermediate benzylic radical ensures high regioselectivity, preventing bromination on the aromatic ring or elsewhere on the aliphatic chain.[13] Using NBS keeps the concentration of Br₂ low, which suppresses potential side reactions like electrophilic addition.[11][14]
Experimental Protocol:
-
Dissolve 4-oxo-4-(p-tolyl)butanoic acid (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp or heat lamp for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude 4-[4-(Bromomethyl)phenyl]-4-oxobutanoic acid, which can often be used in the next step without further purification.
Stage 3: Nucleophilic Substitution
The benzylic bromide is a potent electrophile, readily undergoing substitution with piperidine.
-
Reaction: 4-[4-(Bromomethyl)phenyl]-4-oxobutanoic acid + Piperidine → 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid
-
Causality: Piperidine acts as a nucleophile, displacing the bromide ion in a classic SN2 reaction. A slight excess of piperidine can be used to act as both the nucleophile and the base to neutralize the HBr byproduct. Alternatively, an external non-nucleophilic base like K₂CO₃ can be added.
Experimental Protocol:
-
Dissolve the crude 4-[4-(Bromomethyl)phenyl]-4-oxobutanoic acid (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add piperidine (2.2 eq) to the solution at room temperature.
-
Stir the mixture at room temperature for 6-12 hours.
-
Pour the reaction mixture into water and adjust the pH to ~7 with dilute HCl.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the carboxylic acid product.
Stage 4: Fischer Esterification
The final step is the conversion of the carboxylic acid to its ethyl ester.
-
Reaction: 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid + Ethanol → this compound
-
Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction.[15][16] To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is used, which also serves as the solvent.[16][17] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[18]
Experimental Protocol:
-
Suspend 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Chapter 3: Analysis of Starting Materials
The success of this synthesis is predicated on the quality and appropriate handling of the core materials.
Table 1: Core Starting Materials
| Material | CAS Number | Role in Synthesis | Key Considerations |
|---|---|---|---|
| Toluene | 108-88-3 | Aromatic Substrate | Ensure anhydrous conditions for Friedel-Crafts. |
| Succinic Anhydride | 108-30-5 | Acylating Agent | Hygroscopic; store in a desiccator. |
| Piperidine | 110-89-4 | Nucleophile | Corrosive and flammable; handle in a fume hood. |
| Ethanol | 64-17-5 | Esterifying Agent | Use absolute (anhydrous) ethanol to favor ester formation. |
Table 2: Reagents and Catalysts
| Reagent | CAS Number | Function | Safety/Handling Precautions |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | 7446-70-0 | Lewis Acid Catalyst | Highly hygroscopic and reacts violently with water. Handle under inert atmosphere. |
| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent | Light-sensitive and corrosive. Store in a dark, cool place. |
| AIBN | 78-67-1 | Radical Initiator | Thermally unstable; store refrigerated. Decomposes to release N₂ gas. |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | Acid Catalyst | Highly corrosive. Add slowly and with cooling. |
Chapter 4: Alternative Synthetic Approaches and Their Limitations
An alternative strategy would involve first synthesizing N-benzylpiperidine and then attempting a direct Friedel-Crafts acylation with succinic anhydride.
Caption: Catalyst deactivation in the alternative route.
This route is fundamentally flawed. The nitrogen atom in the piperidine ring is a Lewis base. It will readily donate its lone pair of electrons to the Lewis acid catalyst (AlCl₃), forming a stable acid-base complex.[4][5] This deactivates the catalyst, preventing the formation of the necessary acylium ion and thus inhibiting the desired acylation of the aromatic ring.[4][5] This highlights the importance of strategic functional group introduction to ensure compatibility with subsequent reaction conditions.
Conclusion
The synthesis of this compound is most effectively achieved through a well-planned, four-stage sequence. The key to success lies in performing a Friedel-Crafts acylation on toluene, followed by selective benzylic bromination, nucleophilic substitution with piperidine, and a final Fischer esterification. This pathway strategically postpones the introduction of the basic piperidine moiety, thereby avoiding catastrophic catalyst deactivation. By understanding the causality behind each experimental choice and employing high-quality starting materials, researchers can reliably and efficiently produce this valuable chemical intermediate.
References
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts Acylation Catalyst Deactivation.
- Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry.
- ChemicalBook. (n.d.). 4-Oxo-4-p-tolylbutanoic acid, ethyl ester synthesis.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.
- Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Koprivanac, N., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1459-1466.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- CymitQuimica. (n.d.). 4-Oxo-4-(p-tolyl)butanoic acid.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification.
- Manchester Organics. (n.d.). 4-Oxo-4-(p-tolyl)butanoic acid.
- Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate.
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Oxo-4-(p-tolyl)butanoic acid | CymitQuimica [cymitquimica.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 11. Wohl-Ziegler Reaction [organic-chemistry.org]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. athabascau.ca [athabascau.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Fischer Esterification [organic-chemistry.org]
- 19. 4-Oxo-4-p-tolylbutanoic acid, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 20. prepchem.com [prepchem.com]
Spectroscopic Elucidation of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate: A Technical Guide for Drug Development Professionals
Foreword: The Analytical Imperative in Pharmaceutical Research
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. The journey from synthesis to clinical application is paved with rigorous analytical milestones, ensuring the identity, purity, and stability of a potential therapeutic agent. This guide provides an in-depth technical exploration of the spectroscopic profile of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a compound of interest due to its structural motifs commonly found in pharmacologically active molecules. While a complete experimental dataset for this specific molecule is not publicly available, this document will leverage spectral data from closely related structural analogs to provide a comprehensive and predictive analysis. As senior application scientists, it is often our role to interpret and forecast spectral behavior based on our understanding of molecular architecture, a skill we aim to impart in the following sections.
This guide is structured to provide not just the data, but the scientific rationale behind the interpretation, empowering researchers to apply these principles to their own analytical challenges.
Molecular Structure and its Spectroscopic Implications
The structure of this compound combines several key functional groups that each contribute distinct signatures to its spectroscopic fingerprint. Understanding these components is the first step in a logical interpretation of its NMR, IR, and MS data.
Figure 1: Chemical structure of this compound.
The key structural features are:
-
Ethyl Ester Group: This will give rise to characteristic signals in both NMR and IR spectra, specifically a triplet and a quartet in ¹H NMR, and strong C=O and C-O stretching bands in the IR spectrum.
-
Butyrophenone Core: The aliphatic chain and the aromatic ketone are central to the molecule's structure. The methylene protons will appear as distinct multiplets in the ¹H NMR, and the ketone's carbonyl group will have a strong IR absorption.
-
1,4-Disubstituted (para) Aromatic Ring: This substitution pattern will produce a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
Piperidinomethyl Group: The piperidine ring protons will have characteristic chemical shifts in the ¹H and ¹³C NMR spectra, and the benzylic methylene bridge will be a singlet in the ¹H NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can piece together the connectivity of the atoms.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds and will reveal exchangeable protons (e.g., N-H, O-H) if present.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Advanced Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is invaluable for connecting different fragments of the molecule.
-
Predicted ¹H NMR Spectral Data and Interpretation
Based on the analysis of structural analogs such as Ethyl 4-oxo-4-phenylbutyrate and 4'-(piperidino)acetophenone, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons (Ha, ortho to C=O) | ~7.9 | Doublet | 2H | Deshielded by the electron-withdrawing carbonyl group. |
| Aromatic Protons (Hb, ortho to -CH₂-) | ~7.4 | Doublet | 2H | Less deshielded than Ha. The para-substitution leads to a classic AA'BB' system. |
| Ethyl Protons (-O-CH₂-CH₃) | ~4.1 | Quartet | 2H | Adjacent to the ester oxygen and three methyl protons. |
| Benzylic Protons (-Ar-CH₂-N-) | ~3.5 | Singlet | 2H | Methylene group between the aromatic ring and the piperidine nitrogen. |
| Methylene Protons (-CO-CH₂-) | ~3.2 | Triplet | 2H | Adjacent to the ketone carbonyl. |
| Piperidine Protons (equatorial, -N-CH₂-) | ~2.4 | Multiplet | 4H | Protons on the carbons adjacent to the nitrogen of the piperidine ring. |
| Methylene Protons (-CH₂-CO₂Et) | ~2.8 | Triplet | 2H | Adjacent to the ester carbonyl. |
| Piperidine Protons (axial, -CH₂-CH₂-N-) | ~1.6 | Multiplet | 4H | Protons on the carbons beta to the nitrogen. |
| Piperidine Protons (-CH₂-CH₂-CH₂-) | ~1.4 | Multiplet | 2H | Proton on the carbon gamma to the nitrogen. |
| Ethyl Protons (-O-CH₂-CH₃) | ~1.2 | Triplet | 3H | Adjacent to the methylene group of the ethyl ester. |
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ketone Carbonyl (-C=O) | ~198 | Characteristic chemical shift for an aromatic ketone. |
| Ester Carbonyl (-COO-) | ~173 | Typical chemical shift for an ester carbonyl. |
| Aromatic Carbon (ipso, attached to C=O) | ~136 | Quaternary carbon attached to the carbonyl group. |
| Aromatic Carbon (ipso, attached to -CH₂-) | ~142 | Quaternary carbon attached to the piperidinomethyl group. |
| Aromatic Carbons (CH, ortho to C=O) | ~128 | Aromatic methine carbons adjacent to the ketone. |
| Aromatic Carbons (CH, ortho to -CH₂-) | ~129 | Aromatic methine carbons adjacent to the piperidinomethyl group. |
| Ethyl Carbon (-O-CH₂-) | ~61 | Carbon of the methylene group in the ethyl ester. |
| Benzylic Carbon (-Ar-CH₂-N-) | ~63 | Benzylic carbon connecting the aromatic ring and piperidine. |
| Piperidine Carbons (-N-CH₂-) | ~54 | Carbons adjacent to the nitrogen in the piperidine ring. |
| Methylene Carbon (-CO-CH₂-) | ~35 | Aliphatic carbon adjacent to the ketone. |
| Methylene Carbon (-CH₂-CO₂Et) | ~28 | Aliphatic carbon adjacent to the ester. |
| Piperidine Carbon (-CH₂-CH₂-N-) | ~26 | Carbon beta to the nitrogen in the piperidine ring. |
| Piperidine Carbon (-CH₂-CH₂-CH₂-) | ~24 | Carbon gamma to the nitrogen in the piperidine ring. |
| Ethyl Carbon (-CH₃) | ~14 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality IR spectrum to identify key functional groups.
Methodology:
-
Sample Preparation:
-
KBr Pellet (for solids): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (for oils/liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3050 | Medium-Weak | Aromatic C-H | Stretching |
| ~2930, ~2850 | Strong | Aliphatic C-H | Stretching |
| ~1735 | Strong | Ester C=O | Stretching |
| ~1685 | Strong | Ketone C=O | Stretching |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C | Stretching |
| ~1250, ~1100 | Strong | Ester C-O | Stretching |
| ~830 | Strong | para-disubstituted C-H | Bending (out-of-plane) |
The presence of two distinct carbonyl peaks is a key diagnostic feature: the ester carbonyl typically appears at a higher wavenumber than the aromatic ketone carbonyl.[1][2][3]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and obtain a fragmentation pattern for structural confirmation.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Technique:
-
Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular weight.
-
-
Mass Analyzer: Use a suitable mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, plotting relative intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
Molecular Weight: The calculated monoisotopic mass of this compound (C₁₉H₂₇NO₃) is 317.1991 g/mol . In ESI-MS, a prominent peak at m/z 318.2069, corresponding to the protonated molecule [M+H]⁺, would be expected.
Key Fragmentation Pathways (in EI-MS): Aromatic ketones and esters exhibit characteristic fragmentation patterns.[4] The most likely fragmentation pathways for this molecule would involve:
-
Alpha-cleavage adjacent to the ketone: This would lead to the formation of the stable acylium ion.
-
Loss of the ethyl butyrate radical to form the [4-(piperidinomethyl)benzoyl]⁺ ion.
-
-
Cleavage of the piperidinomethyl group:
-
Formation of a stable tropylium-like ion.
-
-
Fragmentation of the ethyl ester:
-
Loss of the ethoxy group (-OC₂H₅).
-
McLafferty rearrangement if a gamma-hydrogen is available.
-
Figure 2: Predicted major fragmentation pathways in EI-MS.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, predicted from its structural components and data from close analogs, provides a robust framework for its identification and characterization. The convergence of data from NMR, IR, and MS creates a self-validating system, where each technique corroborates the findings of the others. For researchers in drug development, a thorough understanding of these analytical techniques is not merely a procedural requirement but a fundamental aspect of scientific integrity and innovation. This guide serves as a practical example of how to approach the structural elucidation of a novel compound, even in the absence of a complete reference dataset.
References
-
PubChem. Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. [Link][5]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]
-
PubChem. 4'-(4-Methyl-1-piperazinyl)acetophenone. National Center for Biotechnology Information. [Link][6]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) [hmdb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Methyl-1-piperazinyl)acetophenone | C13H18N2O | CID 33551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Laboratory Synthesis Protocol for Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
An Application Note from the Gemini Synthesis Group
Abstract
This application note provides a comprehensive, four-step laboratory protocol for the synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate. This compound holds potential as a key intermediate in pharmaceutical research and drug development. The described synthesis route is designed for high purity and scalability, beginning with commercially available starting materials. The protocol employs a Friedel-Crafts acylation, followed by benzylic bromination, nucleophilic substitution, and Fischer esterification. Each step is detailed with underlying chemical principles, safety precautions, and characterization guidelines to ensure reproducibility and high-quality results for researchers in organic and medicinal chemistry.
Introduction and Scientific Background
This compound is a substituted keto-ester derivative. The molecular architecture, featuring a phenyl ring substituted with both a piperidinomethyl group and a butyrate chain, makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine moiety can enhance solubility and bioavailability, while the keto-ester function provides a reactive handle for further chemical modifications.
The synthesis strategy outlined herein is a logical sequence of well-established organic reactions. The core principle is to build the target molecule sequentially, starting with a simple aromatic precursor. This approach avoids potential complications, such as the Lewis acid catalyst complexing with the basic piperidine nitrogen, which would occur if the piperidinomethyl group were introduced before the Friedel-Crafts acylation step.
Overall Synthesis Workflow
The synthesis is performed in four distinct stages, beginning with the acylation of toluene. The workflow is designed to build the molecular complexity step-by-step, with purification at intermediate stages to ensure the final product's purity.
Figure 1: Overall four-step synthesis workflow.
Experimental Protocols
Safety First: Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All steps involving volatile solvents, corrosive acids, or lachrymatory substances must be performed inside a certified chemical fume hood.
Step 1: Friedel-Crafts Acylation of Toluene
Principle: This step employs a classic Friedel-Crafts acylation to attach a four-carbon chain to the toluene ring.[1][2][3] Toluene is activated towards electrophilic aromatic substitution by the electron-donating methyl group, which directs the incoming acyl group primarily to the para position due to steric hindrance. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate the highly electrophilic acylium ion from succinic anhydride.[4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| Toluene | 92.14 | 0.50 | 46.1 g (53 mL) |
| Succinic Anhydride | 100.07 | 0.25 | 25.0 g |
| Aluminum Chloride | 133.34 | 0.55 | 73.3 g |
| Carbon Disulfide (CS₂) | 76.13 | - | 200 mL |
| Hydrochloric Acid (HCl) | 36.46 | - | 150 mL (6M aq.) |
| Dichloromethane (DCM) | 84.93 | - | 300 mL |
Protocol:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Charge the flask with anhydrous aluminum chloride (73.3 g) and carbon disulfide (100 mL).
-
In a separate beaker, dissolve succinic anhydride (25.0 g) in toluene (53 mL).
-
Transfer the toluene-anhydride solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. The reaction is exothermic; maintain the temperature around 20-25°C using an ice bath if necessary.
-
After the addition is complete, heat the mixture to reflux (approx. 46°C) for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice in a 1 L beaker.
-
Add 150 mL of 6M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. The CS₂ layer will settle. Remove the aqueous layer and extract it twice with 150 mL portions of DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 4-(4-methylphenyl)-4-oxobutanoic acid.[5]
-
Purification: Recrystallize the crude solid from a water/ethanol mixture to obtain a pure white crystalline product.
-
Expected Yield: ~40 g (78%). Characterization: Melting point (MP): 148-150°C. Confirm structure using ¹H NMR and IR spectroscopy.
Step 2: Benzylic Bromination
Principle: This reaction introduces a bromine atom at the benzylic position (the methyl group) via a free-radical mechanism. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, and benzoyl peroxide (BPO) acts as the radical initiator. This step transforms the relatively unreactive methyl group into a reactive bromomethyl group, which is an excellent electrophile for the subsequent nucleophilic substitution. A similar transformation is documented in patent literature for related benzoic acid derivatives.[6]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass |
| 4-(4-methylphenyl)-4-oxobutanoic acid | 206.22 | 0.19 | 40.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 0.20 | 35.6 g |
| Benzoyl Peroxide (BPO) | 242.23 | 0.005 | 1.2 g |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 400 mL |
Protocol:
-
To a 1 L round-bottom flask, add 4-(4-methylphenyl)-4-oxobutanoic acid (40.0 g), NBS (35.6 g), BPO (1.2 g), and CCl₄ (400 mL).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating on the surface.
-
Maintain reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter off the succinimide solid and wash it with a small amount of cold CCl₄.
-
Evaporate the filtrate under reduced pressure to yield the crude 4-(4-bromomethylphenyl)-4-oxobutanoic acid as a solid. This product is often used in the next step without extensive purification.
-
Expected Yield: ~50 g (91%) (crude). Characterization: The product is a lachrymator. Confirm conversion via ¹H NMR by observing the shift of the benzylic protons.
Step 3: Nucleophilic Substitution with Piperidine
Principle: The bromomethyl intermediate is reacted with piperidine, a secondary amine, which acts as a nucleophile. It displaces the bromide ion in an Sₙ2 reaction to form the desired carbon-nitrogen bond. Potassium carbonate is added as a mild base to neutralize the HBr generated during the reaction, preventing the protonation of piperidine which would render it non-nucleophilic.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| 4-(4-bromomethylphenyl)-4-oxobutanoic acid | 285.11 | 0.175 | 50.0 g (crude) |
| Piperidine | 85.15 | 0.35 | 29.8 g (34.6 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.35 | 48.4 g |
| Acetonitrile (CH₃CN) | 41.05 | - | 500 mL |
Protocol:
-
In a 1 L round-bottom flask, dissolve the crude 4-(4-bromomethylphenyl)-4-oxobutanoic acid (50.0 g) in acetonitrile (500 mL).
-
Add potassium carbonate (48.4 g) and piperidine (34.6 mL) to the solution.
-
Stir the mixture vigorously at room temperature for 12-16 hours (overnight).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue is 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid. The crude product can be purified by adjusting the pH of an aqueous solution. Dissolve the crude solid in dilute NaOH, wash with ether to remove non-acidic impurities, and then re-precipitate the product by acidifying with HCl.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Expected Yield: ~45 g (89%). Characterization: MP and NMR spectroscopy.
Step 4: Fischer Esterification
Principle: The final step is the conversion of the carboxylic acid to an ethyl ester via Fischer esterification.[7] The reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, typically sulfuric acid. The excess ethanol serves as both the solvent and the reactant, driving the equilibrium towards the formation of the ester.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid | 289.36 | 0.156 | 45.0 g |
| Ethanol (Absolute) | 46.07 | - | 400 mL (excess) |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | - | 5 mL (catalyst) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated solution |
| Ethyl Acetate | 88.11 | - | 300 mL |
Protocol:
-
Suspend 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid (45.0 g) in absolute ethanol (400 mL) in a 1 L round-bottom flask.
-
Carefully add concentrated sulfuric acid (5 mL) while stirring.
-
Heat the mixture to reflux for 5-7 hours. Monitor the reaction progress by TLC.
-
After cooling, reduce the volume of ethanol by about half using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of ice-cold water.
-
Make the solution basic (pH ~8-9) by slowly adding a saturated solution of sodium bicarbonate. This will neutralize the excess acid and deprotonate any remaining carboxylic acid.
-
Extract the aqueous solution three times with 100 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to yield the final product, this compound, as an oil or low-melting solid.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Expected Yield: ~42 g (85%). Final Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
References
-
Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
Sciencemadness.org. (2008). Acylation of benzene with anhydrides. Retrieved from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Application Note: Comprehensive Characterization of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Abstract: This document provides a detailed guide for the analytical characterization of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a molecule of interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to ensure structural confirmation, purity assessment, and quality control. The methodologies encompass spectroscopic and chromatographic techniques, with an emphasis on the rationale behind experimental choices to ensure robust and reliable results.
Introduction: The Analytical Imperative
This compound is a complex organic molecule featuring a keto-ester chain, a substituted aromatic ring, and a piperidine moiety. This combination of functional groups necessitates a comprehensive analytical strategy to unambiguously determine its structure and purity. In drug development, rigorous characterization is paramount for understanding a compound's behavior, ensuring its safety and efficacy, and meeting regulatory standards.
This application note details an integrated analytical workflow, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The synergy of these techniques provides a holistic profile of the molecule, from atomic connectivity to bulk purity.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is fundamental to designing an effective analytical strategy. The key structural features of this compound that will be targeted by the analytical methods described are:
-
Aromatic Phenyl Ring: Provides characteristic signals in NMR and UV absorbance for HPLC detection.
-
Keto Group (C=O): A strong chromophore in FTIR and influences the chemical shifts of adjacent protons in NMR.
-
Ethyl Ester Group (-COOCH₂CH₃): Presents distinct signals in NMR and characteristic fragments in mass spectrometry.
-
Piperidine Ring: A saturated heterocycle with specific conformational and spectral properties.[1][2]
-
Methylene Bridge (-CH₂-): Connects the piperidine and phenyl rings, with a characteristic NMR signal.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.
Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the carbon skeleton and the connectivity of functional groups. For a molecule with distinct regions like an aromatic ring, an aliphatic chain, and a heterocyclic ring, NMR is invaluable for confirming the successful synthesis and structural integrity.
3.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.8 | Multiplet | 4H | Aromatic protons (phenyl ring) |
| ~ 4.1 | Quartet | 2H | -O-CH₂-CH₃ (Ethyl ester) |
| ~ 3.5 | Singlet | 2H | -Ph-CH₂-N- (Methylene bridge) |
| ~ 3.2 | Triplet | 2H | -CO-CH₂- |
| ~ 2.8 | Triplet | 2H | -CH₂-Ph |
| ~ 2.3 - 2.5 | Multiplet | 4H | Piperidine protons adjacent to N |
| ~ 1.4 - 1.6 | Multiplet | 6H | Remaining piperidine protons |
| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl ester) |
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | C=O (Ketone) |
| ~ 173 | C=O (Ester) |
| ~ 128 - 145 | Aromatic carbons |
| ~ 63 | -Ph-CH₂-N- (Methylene bridge) |
| ~ 61 | -O-CH₂-CH₃ (Ethyl ester) |
| ~ 54 | Piperidine carbons adjacent to N |
| ~ 35 | -CO-CH₂- |
| ~ 29 | -CH₂-Ph |
| ~ 26 | Piperidine carbon para to N |
| ~ 24 | Piperidine carbons meta to N |
| ~ 14 | -O-CH₂-CH₃ (Ethyl ester) |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns offer further structural confirmation by revealing how the molecule breaks apart.
3.2.1. MS Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS system, which is well-suited for polar and ionizable molecules like the target compound.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode. The piperidine nitrogen is a likely site of protonation.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺). If using a high-resolution instrument, compare the measured mass to the calculated exact mass. Analyze the fragmentation pattern.
Expected MS Data:
| m/z Value | Interpretation |
| [M+H]⁺ | Molecular ion (protonated molecule) |
| [M-OC₂H₅]⁺ | Loss of the ethoxy group from the ester |
| [M-COOC₂H₅]⁺ | Loss of the entire ethyl ester group |
| C₇H₁₄N⁺ | Fragment corresponding to the piperidinomethyl group |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups. The characteristic vibrational frequencies of the carbonyl groups (ketone and ester) are particularly strong and diagnostic.[3][4]
3.3.1. FTIR Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Perform a background scan.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 | C-H stretch | Aromatic |
| ~ 2930, 2850 | C-H stretch | Aliphatic |
| ~ 1735 | C=O stretch | Ester |
| ~ 1685 | C=O stretch | Aromatic Ketone |
| ~ 1600, 1450 | C=C stretch | Aromatic Ring |
| ~ 1250, 1100 | C-O stretch | Ester |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary method for determining the purity of a compound and for quantifying it in mixtures. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[5][6]
4.1.1. HPLC Method Development and Protocol
-
Column Selection: A C18 reversed-phase column is a suitable starting point for a molecule with this polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.
-
Detection: UV detection at a wavelength where the aromatic ring has strong absorbance (e.g., ~254 nm) should provide good sensitivity.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for injection.
-
Method Validation (Abbreviated):
-
Specificity: Inject a blank (solvent) and a sample solution to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of calibration standards of known concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Precision: Perform multiple injections of the same sample to assess the repeatability of the method.
-
Illustrative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temp | 30 °C |
Workflow Diagrams
Caption: Integrated analytical workflow for compound characterization.
Caption: Logical flow for HPLC method development.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. The protocols and expected data outlined in this application note provide a robust framework for confirming the structure and assessing the purity of this compound. By systematically applying NMR, MS, FTIR, and HPLC, researchers can generate a comprehensive data package that ensures the quality and integrity of their material, which is a critical step in the drug discovery and development process.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
-
Wikipedia. (2024). Piperidine. Retrieved from [Link]
- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
-
Christie, W.W. (2025). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. Scribd. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
- Unknown. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters.
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters.... Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Retrieved from [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Cardoso, C. E., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 17(5), 563-573. Retrieved from [Link]
-
Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
-
Khan, I., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of The. Retrieved from [Link]
-
ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
HPLC analysis of "Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate"
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Introduction
This compound is a complex organic molecule featuring a substituted aromatic ketone, an ester, and a tertiary amine within a piperidine ring. Its structural motifs are common in pharmacologically active compounds and their synthetic intermediates. Consequently, the ability to accurately and reliably determine its purity and quantify its presence in various matrices is of paramount importance for quality control in drug discovery and development.
This application note details a robust and validated RP-HPLC method for the analysis of this compound. The method is designed for specificity, linearity, and precision, making it suitable for routine analysis in research and quality control laboratories.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is presented below. Its key features for HPLC analysis are the nonpolar aromatic region and the basic piperidinomethyl group. The predicted pKa of the piperidine nitrogen is approximately 8.62, which is a critical parameter for method development[1]. At a mobile phase pH significantly below this value, the amine will be protonated, influencing its interaction with the stationary phase.
Caption: Chemical structure of this compound.
Principle of the Method
This method employs reversed-phase chromatography, which separates molecules based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. Due to the basic nature of the piperidinomethyl group, precise control of the mobile phase pH is crucial. An acidic mobile phase (pH ~2.5) is used to ensure the protonation of the piperidine nitrogen. This protonation prevents peak tailing that can occur from the interaction of the basic amine with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks and reproducible retention times. This approach is common for the analysis of basic compounds and piperidine derivatives.[2][3]
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions
The selection of these parameters is based on established methods for similar aromatic ketones and piperidine-containing compounds.[2][4][5] A C18 column provides excellent retention for the hydrophobic aromatic portion of the molecule. Acetonitrile is chosen as the organic modifier for its elution strength and UV transparency. Phosphoric acid is used to control the pH and ensure the analyte is in its protonated form for better peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ≈ 2.5) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1 L of acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution: Prepare the sample in methanol at a similar concentration to the standard solution.
Experimental Workflow
The overall process from sample preparation to data analysis is streamlined for efficiency and reproducibility.
Sources
- 1. 898773-91-6 CAS MSDS (ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)PHENYL]BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Ethyl 4-oxo-4-phenylbutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Note: Comprehensive Structural Elucidation of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate using Advanced NMR Spectroscopy
Abstract: This application note provides a detailed guide for the complete structural verification of "Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate," a compound of interest in pharmaceutical research and drug development. We present a multi-faceted approach utilizing one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the theoretical underpinnings, provides detailed experimental protocols, and offers an in-depth analysis of the expected spectral data, serving as a comprehensive resource for researchers and scientists.
Introduction: The Imperative of Structural Integrity
In the synthesis of novel chemical entities for pharmaceutical applications, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[1][2] This guide focuses on this compound, a molecule featuring a combination of distinct chemical moieties including an ethyl ester, a ketone, a para-substituted aromatic ring, and a piperidine ring. The complexity of this structure necessitates a suite of NMR experiments to assign every proton and carbon signal confidently.
This document serves as a practical guide, explaining not just the steps to be taken, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to structural elucidation.
Foundational Principles and Strategic Approach
The core principle of NMR spectroscopy is that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[1] The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[3]
Our strategy involves a systematic progression from simple 1D experiments to more complex 2D correlation techniques. This hierarchical approach ensures that each piece of data builds upon the last, leading to an irrefutable structural assignment.
Caption: Workflow for NMR-based structural elucidation.
Molecular Structure and Predicted Spectral Features
A thorough analysis begins with a dissection of the target molecule's structure to identify all unique proton and carbon environments.
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The multiplicity arises from spin-spin coupling, where the magnetic field of a proton is influenced by adjacent protons, causing its signal to split.[4][5]
| Label | Structural Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |
| H-a | -O-CH₂-CH₃ | ~ 4.1-4.2 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Coupled to the three H-b protons (J ≈ 7.1 Hz). |
| H-b | -O-CH₂-CH₃ | ~ 1.2-1.3 | Triplet (t) | 3H | Standard alkyl region. Coupled to the two H-a protons (J ≈ 7.1 Hz). |
| H-c | -CH₂-C(O)O- | ~ 2.6-2.8 | Triplet (t) | 2H | Alpha to the ester carbonyl group. Coupled to the H-d methylene protons. |
| H-d | -C(O)-CH₂-CH₂- | ~ 3.2-3.4 | Triplet (t) | 2H | Alpha to the ketone carbonyl group, which is strongly deshielding.[6] Coupled to the H-c methylene protons. |
| H-e | Ar-CH₂-N | ~ 3.5-3.6 | Singlet (s) | 2H | Benzylic protons adjacent to a nitrogen. No adjacent protons to couple with. |
| H-f | Piperidine -CH₂- (α to N) | ~ 2.4-2.5 | Multiplet (m) | 4H | Protons adjacent to the nitrogen are deshielded. Complex splitting from coupling with H-g .[7] |
| H-g | Piperidine -CH₂- (β to N) | ~ 1.5-1.6 | Multiplet (m) | 4H | Protons further from the nitrogen. Coupled to H-f and H-h .[7] |
| H-h | Piperidine -CH₂- (γ to N) | ~ 1.4-1.5 | Multiplet (m) | 2H | Least deshielded piperidine proton. Coupled to the four H-g protons.[7] |
| H-i | Aromatic (ortho to C=O) | ~ 7.9-8.0 | Doublet (d) | 2H | Deshielded by the anisotropic effect of the ketone carbonyl. Coupled to H-j . |
| H-j | Aromatic (ortho to -CH₂-) | ~ 7.4-7.5 | Doublet (d) | 2H | Less deshielded than H-i . Coupled to H-i . |
Predicted ¹³C NMR & DEPT Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[8] Due to the low natural abundance of ¹³C, C-C coupling is not observed, resulting in a spectrum of singlets (in proton-decoupled mode). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for determining the number of hydrogens attached to each carbon.[9][10]
-
DEPT-90: Only CH signals are visible.
-
DEPT-135: CH₃ and CH signals are positive (point up), while CH₂ signals are negative (point down). Quaternary (C) carbons are absent in both.[11]
| Label | Structural Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
| C-1 | -O-CH₂-C H₃ | ~ 14 | Positive | Standard alkyl region for a terminal methyl group. |
| C-2 | -O-C H₂-CH₃ | ~ 61 | Negative | Carbon attached to the ester oxygen is deshielded.[12] |
| C-3 | -C H₂-C(O)O- | ~ 30 | Negative | Aliphatic carbon, alpha to the ester carbonyl. |
| C-4 | -C(O)-C H₂-CH₂- | ~ 35 | Negative | Aliphatic carbon, alpha to the ketone carbonyl.[6] |
| C-5 | Ar-C H₂-N | ~ 63 | Negative | Benzylic carbon attached to nitrogen. |
| C-6 | Piperidine -C H₂- (α to N) | ~ 54 | Negative | Deshielded by the adjacent nitrogen atom. |
| C-7 | Piperidine -C H₂- (β to N) | ~ 26 | Negative | Standard aliphatic region. |
| C-8 | Piperidine -C H₂- (γ to N) | ~ 24 | Negative | Most shielded piperidine carbon. |
| C-9 | C -Ar (ortho to C=O) | ~ 128 | Positive (DEPT-90) | Aromatic carbon deshielded by the ketone. |
| C-10 | C -Ar (ortho to -CH₂-) | ~ 129 | Positive (DEPT-90) | Aromatic carbon. |
| C-11 | Quaternary Ar-C -C(O) | ~ 136 | Absent | Quaternary carbon attached to the ketone. Signal is expected to be weak. |
| C-12 | Quaternary Ar-C -CH₂ | ~ 145 | Absent | Quaternary carbon attached to the benzylic methylene. Signal is expected to be weak. |
| C-13 | Ester C =O | ~ 173 | Absent | Carbonyl carbon of the ester functional group.[13] |
| C-14 | Ketone C =O | ~ 198 | Absent | Carbonyl carbon of the ketone, highly deshielded.[12][13] |
Experimental Protocols
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Material: Weigh 10-15 mg of this compound for ¹H NMR, and 50-75 mg for ¹³C NMR experiments, into a clean, dry vial.[14][15]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.[16] Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[14]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If particulates are present, they must be removed as they disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Filtration: Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H) is often sufficient.[16] If absolute referencing is required, add a small amount (1-2 μL) of a tetramethylsilane (TMS) solution in CDCl₃. TMS is the standard reference compound, defined as 0.00 ppm.[3]
-
Labeling & Cleaning: Label the NMR tube clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[17]
NMR Data Acquisition
The following are generalized parameters for a 400 or 500 MHz spectrometer. Specific parameters should be optimized based on the instrument and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Scans: 16-32Acquisition Time: ~3-4 sRelaxation Delay: 1-2 s | Provides the fundamental proton spectrum, showing chemical shifts, integration, and coupling patterns. |
| ¹³C{¹H} NMR | Scans: 1024-4096Acquisition Time: ~1-2 sRelaxation Delay: 2 s | Provides the carbon spectrum with proton decoupling to simplify signals to singlets. |
| DEPT-135 | Scans: 256-512Pulse Angle: 135° | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. |
| DEPT-90 | Scans: 256-512Pulse Angle: 90° | Selectively shows only CH signals. |
| ¹H-¹H COSY | Scans: 8-16 per incrementIncrements: 256-512 in t1 | Correlation Spectroscopy; reveals which protons are spin-coupled to each other, identifying adjacent protons.[18] |
| ¹H-¹³C HSQC | Scans: 16-64 per incrementIncrements: 128-256 in t1 | Heteronuclear Single Quantum Coherence; correlates each proton signal with the carbon to which it is directly attached.[19] |
Correlative Spectroscopy for Unambiguous Assignment
While 1D spectra provide a foundational dataset, 2D correlation experiments are essential for connecting the pieces and confirming the structure.
¹H-¹H COSY Analysis
The COSY spectrum displays ¹H chemical shifts along both axes. Diagonal peaks represent the 1D spectrum, while off-diagonal "cross-peaks" indicate that the two protons are coupled.
-
Expected Correlations:
-
A strong cross-peak between the H-a quartet and the H-b triplet, confirming the ethyl group.
-
A cross-peak between the H-c and H-d triplets, verifying the butyrate chain connectivity.
-
Correlations within the piperidine ring protons (H-f , H-g , H-h ).
-
A cross-peak between the aromatic doublets H-i and H-j .
-
¹H-¹³C HSQC Analysis
The HSQC spectrum is a powerful tool that maps each proton to its directly attached carbon atom. It has the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a one-bond C-H connection.
-
Expected Correlations:
-
The proton signal for H-a (~4.1 ppm) will correlate to the carbon signal for C-2 (~61 ppm).
-
The proton signal for H-d (~3.2 ppm) will correlate to the carbon signal for C-4 (~35 ppm).
-
The aromatic proton H-i (~7.9 ppm) will correlate to the aromatic carbon C-9 (~128 ppm).
-
This experiment allows for the definitive assignment of every protonated carbon in the molecule.
-
Caption: Logical flow for integrating 2D NMR data.
Conclusion
The structural elucidation of a molecule like this compound is a systematic process that relies on the synergistic use of multiple NMR techniques. By starting with fundamental 1D ¹H and ¹³C spectra, identifying carbon types with DEPT, and then unequivocally connecting the molecular fragments using 2D COSY and HSQC experiments, a complete and confident structural assignment can be achieved. The protocols and predictive analyses detailed in this note provide a robust framework for researchers, ensuring data integrity and accuracy in chemical synthesis and drug development programs.
References
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
-
Takeda, K., et al. (2019). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Scribd. NMR Sample Preparation Guide. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Ketone Spectroscopy. Retrieved from [Link]
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Slideshare. Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
University of Wisconsin-Madison. Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Arizona. NMR Sample Preparation. Retrieved from [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University College London. Sample Preparation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
UCLA. Molecular Spectroscopy. Retrieved from [Link]
Sources
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. organomation.com [organomation.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
In Vitro Assay Strategies for Characterizing the Bioactivity of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
An Application Guide for Researchers and Drug Development Professionals
Senior Application Scientist Narrative:
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Derivatives have shown promise as antiarrhythmic and local anesthetic agents, among other therapeutic applications.[3][4] However, this structural class carries a well-documented liability: the potential for off-target interaction with cardiac ion channels. Specifically, the human Ether-à-go-go-Related Gene (hERG) potassium channel is a frequent unintended target.[5]
Blockade of the hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), is a critical event in cardiac physiology. This current is essential for the repolarization phase (Phase 3) of the cardiac action potential.[6][7] Inhibition of IKr delays this repolarization, prolonging the action potential duration and, consequently, the QT interval on an electrocardiogram. This drug-induced Long QT Syndrome (LQTS) is a significant risk factor for life-threatening arrhythmias, such as Torsades de Pointes (TdP).[8]
Given that Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate contains the piperidine moiety, a primary and mandatory step in its preclinical characterization is to rigorously assess its activity on the hERG channel. This is not merely a discovery-phase checkbox but a critical safety assessment mandated by regulatory bodies like the FDA under guidelines such as ICH S7B.[7]
This document provides a comprehensive, two-tiered strategy for evaluating the interaction of this compound with the hERG channel. We begin with a high-throughput fluorescence-based screening assay to efficiently determine inhibitory potency (IC50). We then proceed to the gold-standard automated patch clamp electrophysiology for detailed mechanistic confirmation. This structured approach ensures both efficiency and data integrity, providing the robust characterization required for modern drug development programs.
Tier 1: High-Throughput Screening via Thallium Flux Assay
Principle & Rationale:
The thallium flux assay serves as an excellent first-pass screening tool. It is a cell-based functional assay that leverages the physiological permeability of potassium channels to thallium ions (Tl+).[9] Cells stably expressing the hERG channel are pre-loaded with a Tl+-sensitive fluorescent indicator dye. Upon channel opening, Tl+ enters the cell and binds to the dye, causing a measurable increase in fluorescence. The degree of hERG inhibition by a test compound is inversely proportional to the fluorescence signal. This method is highly amenable to 384-well and 1536-well formats, making it ideal for rapid IC50 determination.[9][10]
Experimental Workflow: Thallium Flux Assay
Caption: Workflow for the hERG Thallium Flux Assay.
Protocol: hERG Thallium Flux Assay
This protocol is adapted for the FluxOR™ Potassium Ion Channel Assay system.[11]
1. Materials & Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the hERG (KCNH2) gene.
-
Microplates: Poly-D-Lysine coated, black-walled, clear-bottom 384-well microplates.
-
Reagents: FluxOR™ Potassium Ion Channel Assay Kit (or equivalent), which includes the dye, buffers, and PowerLoad™ concentrate.[11]
-
Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: E-4031 or Dofetilide (known potent hERG blockers).[12]
-
Equipment: Kinetic fluorescence plate reader (e.g., FLIPR® Tetra, FlexStation®).
2. Procedure:
-
Cell Plating: Seed the hERG-expressing cells into 384-well plates at a density that will yield a 90-100% confluent monolayer after 24 hours (e.g., 20,000 cells/well in 20 µL of culture medium). Incubate at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading buffer according to the manufacturer's protocol.[11]
-
Aspirate the culture medium from the cell plate.
-
Add 20 µL of dye loading buffer to each well.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
-
Compound Preparation & Incubation:
-
Prepare a serial dilution plate of this compound in an appropriate assay buffer (e.g., 1x HBSS). Typically, an 8-point, 1:3 dilution series is sufficient, starting from a top concentration of 100 µM. Include vehicle (DMSO) and positive control wells.
-
After dye loading, carefully remove the loading buffer from the cell plate.
-
Replace it with 20 µL of assay buffer.
-
Add 5 µL from the compound dilution plate to the corresponding wells of the cell plate and incubate for 20 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the Stimulus Buffer containing both potassium and thallium sulfate. A final concentration of 10 mM K+ is often optimal for activating voltage-gated channels.[11]
-
Place both the cell plate and the stimulus buffer plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Configure the instrument to add 10 µL of Stimulus Buffer to each well.
-
Continue recording the fluorescence signal every 1-2 seconds for an additional 2-3 minutes.
-
3. Data Analysis & Interpretation:
-
The primary response is the increase in fluorescence after stimulation.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Signal in the presence of the test compound.
-
Signal_Max: Signal with vehicle control (0% inhibition).
-
Signal_Min: Signal with a saturating concentration of a potent blocker like E-4031 (100% inhibition).
-
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to derive the IC50 value.
| Parameter | Example Value | Interpretation |
| IC50 | 2.5 µM | The concentration at which the compound inhibits 50% of the hERG channel activity under these assay conditions. |
| Hill Slope | ~1.0 | Suggests a 1:1 binding stoichiometry. |
Tier 2: Gold-Standard Confirmation via Automated Patch Clamp (APC)
Principle & Rationale:
While the thallium flux assay is excellent for screening, automated patch clamp electrophysiology is the regulatory-accepted gold standard for characterizing ion channel pharmacology.[7] APC directly measures the ionic current flowing through the hERG channels in a whole-cell configuration. This provides unparalleled detail on the compound's effect on channel gating (activation, inactivation) and the voltage-dependence of the block, which are critical for a comprehensive risk assessment.[6][13]
Caption: A typical voltage-step protocol to elicit hERG currents.
3. Procedure:
-
System Preparation: Prepare solutions and prime the APC system. Prepare a single-cell suspension of the hERG-expressing cells.
-
Automated Protocol Execution:
-
Initiate the automated protocol on the instrument. The system will capture cells, form gigohm seals, and establish the whole-cell configuration.
-
Cells that do not meet quality control criteria (e.g., seal resistance > 1 GΩ, stable holding current) are excluded from analysis.
-
-
Baseline Recording: The voltage-step protocol is applied repeatedly (e.g., every 15 seconds) to establish a stable baseline hERG current.
-
Compound Application: The system automatically applies the vehicle control, followed by increasing concentrations of this compound. The current is allowed to reach steady-state inhibition at each concentration (typically 3-5 minutes).
-
Washout: A final application of the vehicle-containing extracellular solution is performed to assess the reversibility of the block.
4. Data Analysis & Interpretation:
-
The peak current amplitude during the repolarizing step (the "peak tail current") is the primary measurement.
-
Calculate % Inhibition at each concentration relative to the baseline current in that same cell.
-
Fit the concentration-response data to determine the IC50 value.
| Parameter | Example Value | Interpretation |
| IC50 | 1.8 µM | Provides a more accurate measure of potency than the flux assay. This value is used for definitive safety margin calculations. |
| Reversibility | >90% Washout | Indicates the compound does not bind irreversibly to the channel. |
| Voltage Dependence | Minimal | Suggests the compound blocks the open and/or inactivated state of the channel without a strong preference based on membrane potential. |
Conclusion and Path Forward
This two-tiered application guide provides a robust framework for assessing the in vitro activity of this compound on the hERG potassium channel. The initial high-throughput thallium flux assay offers a rapid and cost-effective determination of the compound's inhibitory potency. A positive result (typically an IC50 < 30 µM) should always be followed by the gold-standard automated patch clamp assay for confirmation and deeper mechanistic insight.
The IC50 value derived from these studies is a critical parameter for calculating the preclinical safety margin. Regulatory guidance often suggests a safety margin of at least 30- to 50-fold between the hERG IC50 and the maximum therapeutic unbound plasma concentration. [14]A narrow margin would flag this compound as a high-risk compound for cardiotoxicity, likely requiring significant medicinal chemistry efforts to mitigate hERG liability or potentially halting its development.
References
- Gaĭduk, V. I., & Lishchishina, L. I. (1981). [Hydrochlorides of N-hydroxyalkyl-alpha-piperidine carboxylic arylamides possessing antiarrhythmic activity]. Farmakologiia i toksikologiia, 44(4), 438–441.
- Stavrianidi, A., et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmaceutical Chemistry Journal, 56, 1021–1027.
- Zhang, X., et al. (2016). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology, 1455, 137-146.
- Raphemot, R., et al. (2011). High-throughput screening for small-molecule modulators of inward rectifier potassium channels. Journal of Visualized Experiments, (53), 4209.
- De Kerekes, C., et al. (2012). Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues. Journal of Medicinal Chemistry, 55(1), 475-488.
- Han, L., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 563.
- Issayeva, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental Medicine and Biology, 3(25), 18-25.
-
Drug Discovery Chemistry. (2023). hERG channel inhibition & cardiotoxicity. YouTube. Available at: [Link]
-
Zou, B., & Sirenko, O. (2017). Advanced assays for high throughput assessment of ion channel inhibition and cardiac toxicity. LabRoots Webinar. Available at: [Link]
- Windley, M. J., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Frontiers in Pharmacology, 11, 589133.
- El Harchi, A., & Hancox, J. C. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Pharmaceuticals, 16(9), 1204.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 816-826.
-
Creative Bioarray. (n.d.). hERG (Ikr, Kv11.1) Safety Assay. Retrieved from [Link]
- Hancox, J. C., & El Harchi, A. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Pharmaceuticals, 16(9), 1204.
-
Wikipedia. (n.d.). E-4031. Retrieved from [Link]
- Sanguinetti, M. C., & Tristani-Firouzi, M. (1996). Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel.
-
Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gi/o GPCR-GIRK Thallium Flux Assay. Retrieved from [Link]
Sources
- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Hydrochlorides of N-hydroxyalkyl-alpha-piperidine carboxylic arylamides possessing antiarrhythmic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. ahajournals.org [ahajournals.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Investigation of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate as a Potential Therapeutic Agent
For: Researchers, scientists, and drug development professionals.
Subject: This document provides a comprehensive guide for the initial investigation of the novel compound, Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, as a potential therapeutic agent. Given the nascent stage of research on this specific molecule, this guide is structured as a prospective framework, outlining a logical, scientifically rigorous pathway from initial in vitro characterization to preliminary in vivo evaluation.
Introduction and Rationale
This compound is a novel small molecule with structural similarities to known therapeutic agents. Its core structure features a 4-phenylbutyrate moiety, which is the active component of sodium 4-phenylbutyrate (4-PBA). 4-PBA is an established chemical chaperone known to alleviate endoplasmic reticulum (ER) stress and is used clinically for urea cycle disorders.[1][2] Its therapeutic potential is also being explored for a wide range of other conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's, by virtue of its ability to modulate protein folding.[1][3]
The second key feature of the target compound is the piperidinomethyl group. The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6][7] Its inclusion in a molecule can significantly influence physicochemical properties such as solubility and lipophilicity, potentially enhancing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and improving blood-brain barrier penetration.[6][8]
Therefore, we hypothesize that This compound may act as a potent modulator of ER stress with an improved pharmacological profile compared to 4-PBA, making it a promising candidate for neurodegenerative diseases and other proteinopathies. These application notes provide a roadmap to test this hypothesis.
Hypothesized Mechanism of Action: Alleviation of ER Stress
The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum leads to ER stress, which in turn activates the Unfolded Protein Response (UPR).[9][10] The UPR is a signaling network that aims to restore proteostasis. However, chronic ER stress can lead to apoptosis (cell death). The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[10][11]
Our central hypothesis is that this compound, acting as a chemical chaperone, facilitates proper protein folding, thereby reducing the load of unfolded proteins in the ER. This action would attenuate the activation of the UPR pathways and inhibit the downstream pro-apoptotic signaling, ultimately promoting cell survival.
Caption: Hypothesized mechanism of action for this compound.
In Vitro Characterization: Protocols
A tiered approach is recommended, starting with broad assessments of cytotoxicity and neuroprotection, followed by more specific assays to dissect the mechanism of action.
Part 1: Assessment of Cytotoxicity and Neuroprotection
Objective: To determine the compound's intrinsic toxicity and its ability to protect neuronal cells from relevant stressors.
Cell Line: SH-SY5Y human neuroblastoma cell line is a well-established model for neurotoxicity and neuroprotection studies.[12][13]
Protocol 1.1: MTT Assay for Cell Viability
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. This will be used to determine the compound's cytotoxic concentration (CC50).
Protocol 1.2: Neuroprotection Assay against ER Stress-Induced Toxicity
-
Cell Seeding: As in Protocol 1.1.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test compound (determined from Protocol 1.1) for 2 hours.
-
Induction of Toxicity: Add an ER stress inducer, such as Tunicamycin (e.g., 1 µg/mL), to the wells (except for the negative control wells).[9]
-
Incubation: Co-incubate the cells with the compound and the toxin for 24 hours.
-
Viability Assessment: Perform the MTT assay as described in Protocol 1.1.
-
Analysis: Compare the viability of cells treated with the toxin alone to those pre-treated with the compound to determine the protective effect.
Part 2: Elucidation of ER Stress Modulation
Objective: To confirm that the compound's neuroprotective effect is mediated through the attenuation of the UPR.
Protocol 2.1: Western Blot for UPR Markers
-
Cell Culture and Treatment: Plate SH-SY5Y cells in 6-well plates. Treat the cells as in the neuroprotection assay (Protocol 1.2).
-
Protein Extraction: After 8-16 hours of treatment with Tunicamycin, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key UPR markers:
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. A reduction in the expression of these markers in the compound-treated group (in the presence of Tunicamycin) would support the hypothesis.
Protocol 2.2: RT-PCR for XBP1 Splicing
-
Cell Culture and Treatment: Treat cells as in Protocol 2.1.
-
RNA Extraction: After 6 hours of Tunicamycin treatment, extract total RNA using a suitable kit (e.g., RNeasy kit).[9]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the splice site of XBP1 mRNA. This allows for the differentiation between the unspliced (uXBP1) and spliced (sXBP1) forms.[15]
-
Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Analysis: An increase in the sXBP1/uXBP1 ratio indicates IRE1 activation. A reduction of this ratio by the compound would suggest modulation of the IRE1 pathway.
Part 3: Evaluation of Anti-Aggregation Properties
Objective: To assess if the compound can inhibit the aggregation of amyloidogenic proteins, a key pathological feature in many neurodegenerative diseases.
Protocol 3.1: Thioflavin T (ThT) Fluorescence Assay
-
Protein Preparation: Use a commercially available amyloid-beta (Aβ42) peptide. Prepare a stock solution and pre-incubate it to form aggregation-prone oligomers.
-
Assay Setup: In a 96-well black plate, mix the Aβ42 peptide with different concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
ThT Addition: At various time points, add Thioflavin T solution to the wells.
-
Fluorescence Reading: Measure the fluorescence intensity (Excitation ~440 nm, Emission ~485 nm).
-
Analysis: A decrease in ThT fluorescence in the presence of the compound indicates inhibition of fibril formation.[16]
In Vivo Evaluation: Protocols
Successful in vitro candidates should be advanced to in vivo studies to assess their pharmacokinetic properties, safety, and efficacy in a whole organism.
Part 1: Pharmacokinetic (PK) and Toxicity Profiling
Objective: To evaluate the ADME properties and determine the safety profile of the compound in a rodent model.
Animal Model: Male and female C57BL/6 mice.
Protocol 4.1: Preliminary PK Study
-
Dosing: Administer a single dose of the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from PO and IV administration.[17][18][19]
Protocol 4.2: Maximum Tolerated Dose (MTD) Study
-
Dose Escalation: Administer escalating single doses of the compound to different groups of mice.
-
Monitoring: Observe the animals for a set period (e.g., 7-14 days) for any signs of toxicity, changes in body weight, or mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.[20] This information is crucial for designing subsequent efficacy studies.
Part 2: Efficacy in a Preclinical Disease Model
Objective: To determine if the compound can ameliorate disease pathology and improve functional outcomes in a relevant animal model.
Animal Model: A transgenic mouse model of Alzheimer's disease, such as the 5XFAD mouse, which develops amyloid plaques and cognitive deficits.
Protocol 4.3: Chronic Dosing Efficacy Study
-
Animal Groups: Divide aged 5XFAD mice into groups: vehicle control and compound-treated (at one or more doses below the MTD).
-
Chronic Treatment: Administer the compound or vehicle daily (e.g., via oral gavage) for a period of 1-3 months.
-
Behavioral Testing: In the final weeks of treatment, perform behavioral tests to assess cognitive function, such as the Morris Water Maze or Y-maze.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.
-
Histopathological and Biochemical Analysis:
-
Immunohistochemistry: Stain brain sections for amyloid plaques (using antibodies like 6E10) and markers of neuroinflammation (e.g., Iba1 for microglia).
-
ELISA/Western Blot: Quantify the levels of soluble and insoluble Aβ42 in brain homogenates. Also, analyze the levels of ER stress markers (GRP78, CHOP) in the brain tissue.
-
-
Analysis: Compare the behavioral performance and pathological readouts between the vehicle and compound-treated groups.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Activity Summary (Hypothetical Data)
| Assay | Endpoint | Result |
| MTT Cytotoxicity | CC50 in SH-SY5Y cells | > 100 µM |
| Neuroprotection | EC50 vs. Tunicamycin | 5.2 µM |
| ThT Assay | IC50 for Aβ42 aggregation | 12.8 µM |
| Western Blot | % reduction of CHOP at 10 µM | 65% |
Table 2: In Vivo PK Parameters in Mice (Hypothetical Data)
| Parameter | Value (Oral Dosing, 10 mg/kg) |
| Cmax | 1.5 µg/mL |
| Tmax | 1 hour |
| Half-life (t1/2) | 4.5 hours |
| Oral Bioavailability (%) | 45% |
Experimental Workflow Visualization
Caption: Overall experimental workflow for the evaluation of this compound.
References
-
Bobat, S., Wu, X., Tu, Y., Kapoor, K., Sharma, S., Adams, T., Orameh, C., Yadavalli, T., Date, A., & Shukla, D. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology. [Link]
-
Frontiers Media. (2025). Broad-Spectrum Therapeutic Potential of 4-Phenylbutyrate in Neurological and Systemic Diseases of Viral and Non-Viral Origin. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
InnoSer. In vitro neurology assays. [Link]
-
Neuron. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful? [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
Mimori, S., Hosoi, T., et al. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2018). Animal Models of Neurodegenerative Diseases. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Drug Target Review. (2018). Animal model of Huntington's offers advantages for testing treatments. [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed Central. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]
-
PubMed. (2012). Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
Royal Society of Chemistry. (2011). Animal Models for Neurodegenerative Disease. [Link]
-
PubMed. (2025). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. [Link]
-
Frederick National Laboratory for Cancer Research. A comprehensive guide to toxicology in preclinical drug development. [Link]
-
National Center for Biotechnology Information. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]
-
National Center for Biotechnology Information. (2017). An in vivo platform for identifying inhibitors of protein aggregation. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
University of California, Davis. A comprehensive guide to toxicology in preclinical drug development. [Link]
-
National Center for Biotechnology Information. Ethyl 4-oxo-4-phenylbutyrate. [Link]
-
ADMET & DMPK. (2013). What ADME tests should be conducted for preclinical studies? [Link]
-
National Center for Biotechnology Information. (2013). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. [Link]
-
MDPI. (2022). Plant-Based Inhibitors of Protein Aggregation. [Link]
-
MDPI. (2018). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. [Link]
-
National Center for Biotechnology Information. (2011). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. [Link]
-
Dove Medical Press. (2022). Chemical Chaperones to inhibit Endoplasmic reticulum stress. [Link]
-
Cambridge University Press. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]
-
Altasciences. (2022). Preclinical Toxicology Considerations for a Successful IND Application. [Link]
-
ACS Publications. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. [Link]
-
Royal Society of Chemistry. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. [Link]
-
National Center for Biotechnology Information. (2009). Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo. [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. [Link]
-
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
-
AMSBIO. (2025). Preclinical research strategies for drug development. [Link]
-
Frontiers. (2021). A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress. [Link]
-
National Center for Biotechnology Information. (2014). Identification of Known Drugs Targeting the Endoplasmic Reticulum Stress Response. [Link]
-
ChemWhat. Ethyl 2-oxo-4-phenylbutyrate CAS#: 64920-29-2. [Link]
Sources
- 1. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 3. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 13. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Known Drugs Targeting the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. altasciences.com [altasciences.com]
Application Notes and Protocols for the Investigation of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate in Medicinal Chemistry
Foreword: Unveiling the Potential of a Novel Chemical Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on a hitherto under-explored compound: Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate . This molecule presents a compelling scaffold, integrating structural motifs from compounds with known pharmacological activities. The phenylbutyrate core is reminiscent of histone deacetylase (HDAC) inhibitors like sodium phenylbutyrate, which exhibit neuroprotective and anti-cancer properties.[1] The presence of a piperidinomethyl group, a common feature in various CNS-active and antimicrobial agents, further enhances its potential for diverse biological interactions.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the initial characterization of this promising, yet uncharacterized, molecule. We will eschew a rigid template in favor of a logical, research-driven narrative that guides the user from synthesis and characterization to a multi-pronged biological evaluation. Our approach is grounded in established methodologies and rational drug discovery principles, providing a solid framework for a "first-pass" investigation of this novel chemical entity.
I. Synthesis and Characterization: A Proposed Route and Analytical Validation
The synthesis of this compound can be approached through a multi-step sequence, leveraging well-established organic reactions. The proposed pathway is designed for efficiency and scalability, with clearly defined purification and analytical validation steps.
Proposed Synthetic Pathway
The synthesis initiates with a Friedel-Crafts acylation of a suitable starting material, followed by the introduction of the piperidinomethyl moiety via a Mannich-type reaction.
Diagram: Proposed Synthesis of this compound
Caption: A proposed three-step synthesis for this compound.
Detailed Synthetic Protocol
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
This reaction forms the keto-acid backbone of the target molecule.[2][3]
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Add toluene (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Step 2: Esterification of 4-Oxo-4-phenylbutanoic acid
-
Dissolve the purified 4-oxo-4-phenylbutanoic acid (1.0 eq) in absolute ethanol (10 vol).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give Ethyl 4-oxo-4-phenylbutyrate.
Step 3: Mannich Reaction for Introduction of the Piperidinomethyl Group
The Mannich reaction is a classic method for aminoalkylation of a carbon atom that is alpha to a carbonyl group.[4][5][6][7]
-
To a solution of Ethyl 4-oxo-4-phenylbutyrate (1.0 eq) in ethanol, add piperidine (1.1 eq) and aqueous formaldehyde (37%, 1.2 eq).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the final product, this compound.
Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to ethyl ester protons, aromatic protons, piperidine ring protons, and methylene bridge protons. |
| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, ester carbon, and aliphatic carbons of the piperidine and butyrate chain. |
| Mass Spec (HRMS) | Calculated m/z for C₁₈H₂₅NO₃ to confirm molecular formula. |
| Purity (HPLC) | >95% for use in biological assays. |
II. Hypothesized Biological Activities and Screening Protocols
Based on its structural components, this compound is hypothesized to exhibit one or more of the following biological activities:
-
HDAC Inhibition: The phenylbutyrate moiety is a known pharmacophore for HDAC inhibitors.
-
S1P1 Receptor Agonism: The lipophilic nature and the presence of a basic nitrogen atom are features found in some S1P1 receptor modulators.
-
Antibacterial Activity: The combination of a keto-pharmacore and a piperidine ring is present in some antimicrobial agents.
The following section details the protocols for an initial screening campaign to test these hypotheses.
Diagram: Biological Screening Workflow
Caption: A tiered approach for the biological evaluation of the target compound.
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)
This assay provides a rapid and sensitive method to determine if the compound inhibits total HDAC activity.[8][9][10][11][12]
Materials:
-
HDAC assay kit (e.g., Epigenase™ HDAC Activity/Inhibition Assay Kit)
-
HeLa cell nuclear extract (as a source of HDACs)
-
Test compound stock solution (in DMSO)
-
Trichostatin A (TSA) as a positive control
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and TSA in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of diluted HeLa nuclear extract to each well.
-
Add 5 µL of the diluted test compound, TSA, or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the fluorogenic HDAC substrate to each well.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Add 50 µL of the developer solution to each well and incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value for active compounds.
Protocol 2: S1P1 Receptor Agonist Screening (Cell-Based Assay)
This protocol utilizes a cell line expressing the human S1P1 receptor to measure agonist-induced receptor internalization, a hallmark of S1P1 agonism.[1][13][14][15][16]
Materials:
-
HEK293 or CHO cells stably expressing human S1P1 receptor tagged with a reporter (e.g., β-galactosidase complementation system).
-
SEW2871 or another known S1P1 agonist as a positive control.
-
Test compound stock solution (in DMSO).
-
Cell culture medium and supplements.
-
96-well white, clear-bottom plates.
-
Luminescence plate reader.
Procedure:
-
Seed the S1P1-expressing cells into 96-well plates and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 90 minutes) to allow for receptor internalization.
-
Add the detection reagent according to the manufacturer's instructions (this will lyse the cells and generate a luminescent signal if the reporter fragments have complemented).
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of receptor internalization relative to the positive control and determine the EC₅₀ value for active compounds.
Protocol 3: Antibacterial Activity Screening (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of the test compound against a panel of bacteria.[17][18][19][20][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compound stock solution (in DMSO).
-
Ciprofloxacin or another broad-spectrum antibiotic as a positive control.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound and the positive control in MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial suspension to each well containing the test compound or control. Include a growth control (bacteria only) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.
III. In Vitro ADME Profiling: Early Assessment of Drug-like Properties
Should the primary screening reveal promising activity, a preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial.[22][23][24][25][26]
Recommended Initial ADME Assays
| Assay | Purpose | Methodology |
| Aqueous Solubility | To assess the solubility of the compound, which impacts its absorption. | Kinetic or thermodynamic solubility assays. |
| LogD₇.₄ | To determine the lipophilicity of the compound at physiological pH. | Shake-flask or chromatographic methods. |
| Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins. | Rapid Equilibrium Dialysis (RED) or ultrafiltration. |
| Metabolic Stability | To evaluate the compound's susceptibility to metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes and analysis by LC-MS/MS. |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Incubation with specific CYP450 isozymes and probe substrates. |
The data generated from these assays will provide a foundational understanding of the compound's pharmacokinetic potential and guide further optimization efforts.
IV. Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial exploration of this compound. The proposed synthetic route is robust and the tiered biological screening strategy allows for an efficient and cost-effective evaluation of its potential as a novel therapeutic agent. Positive results in any of the primary screens should be followed by more in-depth studies, including selectivity profiling, mechanism of action studies, and in vivo efficacy models. The journey from a novel scaffold to a clinical candidate is long and challenging, but a systematic and well-informed initial investigation, as outlined here, is the critical first step.
References
-
Selvita. In Vitro ADME. [Link]
-
Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
Concept Life Sciences. In Vitro ADME Assays. [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
-
National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
American Association for Cancer Research. Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. [Link]
-
National Center for Biotechnology Information. Measuring Histone Deacetylase Inhibition in the Brain. [Link]
-
EpigenTek. Histone Deacetylase (HDAC) Assay. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
PubChem. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR. [Link]
-
National Center for Biotechnology Information. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
Bentham Science Publishers. Screening Strategies to Identify New Antibiotics. [Link]
-
Patsnap Synapse. What is the mechanism of Sodium Phenylbutyrate?. [Link]
-
ResearchGate. The direct Mannich reaction of various aromatic ketones, aromatic aldehydes and aromatic amines. [Link]
-
ACS Publications. Enantioselective Mannich Reaction of β-Keto Esters with Aromatic and Aliphatic Imines Using a Cooperatively Assisted Bifunctional Catalyst. [Link]
-
SciELO. Screening methods to determine antibacterial activity of natural products. [Link]
-
National Center for Biotechnology Information. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). [Link]
-
Taylor & Francis Online. THE MANNICH REACTION OF DIALKYL KETONES, AROMATIC ALDEHYDES AND AROMATIC AMINES. [Link]
-
FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. [Link]
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
-
MDPI. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. [Link]
-
Friedel-Crafts acylation of benzene. [Link]
-
Sciencemadness.org. Acylation of benzene with anhydrides. [Link]
-
ResearchGate. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches. [Link]
- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Chemistry Stack Exchange. Mechanism for acylation of benzene with succinic anhydride. [Link]
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
WIPO Patentscope. WO/2013/008242 A PROCESS FOR THE PREPARATION OF HIGHLY PURE 4-(4-METHYL PIPERAZINOMETHYL) BENZOIC ACID DIHYDROCHLORIDE. [Link]
Sources
- 1. AID 1044 - Primary cell-based high-throughput screening assay to identify agonists of Sphingosine 1-Phosphate receptor 1 (S1P1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Acylation of benzene with anhydrides - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigentek.com [epigentek.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mjpms.in [mjpms.in]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. scielo.br [scielo.br]
- 22. selvita.com [selvita.com]
- 23. criver.com [criver.com]
- 24. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 25. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 26. In Vitro ADME Assays [conceptlifesciences.com]
Application Notes and Protocols for the Characterization of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate as a Modulator of GPR52
Introduction: The Therapeutic Promise of Targeting GPR52
G protein-coupled receptors (GPCRs) are the most abundant class of cell surface receptors and represent a significant portion of targets for modern therapeutics, particularly in the realm of central nervous system (CNS) disorders.[1][2] Among these, the orphan receptor GPR52 has emerged as a compelling target for neuropsychiatric conditions such as schizophrenia and other disorders involving dopaminergic and glutamatergic neurotransmission.[2][3][4] GPR52 is a Gαs-coupled receptor predominantly expressed in brain regions critical for cognition, motor function, and emotion, such as the striatum and prefrontal cortex.[3][5][6] Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[3][5][7] This signaling cascade can functionally oppose the signaling of D2 dopamine receptors, suggesting that GPR52 agonists may offer a novel therapeutic mechanism for psychiatric disorders.[6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the activity of novel compounds targeting GPR52. For the purpose of this guide, we will focus on a hypothetical investigational compound, "Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" (hereinafter referred to as "Compound X"), to illustrate the experimental workflows and data interpretation necessary to elucidate its pharmacological profile at the GPR52 receptor.
Scientific Rationale: Deconvoluting GPR52 Signaling
The characterization of a compound's interaction with GPR52 requires a multi-faceted approach that interrogates the primary G-protein-dependent pathway as well as G-protein-independent mechanisms, such as β-arrestin recruitment.
-
Gαs-cAMP Pathway: As a canonical Gαs-coupled receptor, the primary signaling event upon GPR52 activation is the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3][7][8] Measuring the intracellular accumulation of cAMP is therefore a direct and robust method to quantify the agonistic or antagonistic activity of a test compound.[9][10][11]
-
β-Arrestin Recruitment: Following agonist-induced activation and phosphorylation, GPCRs recruit β-arrestin proteins.[12][13] This interaction is crucial for receptor desensitization and internalization, and it can also initiate a separate wave of G-protein-independent signaling.[13] Quantifying β-arrestin recruitment provides a distinct readout of receptor activation and is essential for identifying "biased ligands" that preferentially activate one pathway over the other.[14][15]
By employing assays that independently measure both cAMP accumulation and β-arrestin recruitment, a comprehensive pharmacological signature of Compound X can be generated.
Experimental Workflow for Compound Characterization
The following diagram outlines a logical workflow for the characterization of a novel compound like "this compound" at the GPR52 receptor.
Caption: A streamlined workflow for characterizing Compound X at GPR52.
Application Note 1: cAMP Accumulation Assays for Primary Screening
Cyclic AMP assays are the cornerstone for evaluating compounds targeting Gαs-coupled receptors like GPR52.[9] A variety of commercial kits are available, with common detection methods including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based systems.[10][16] TR-FRET assays are competitive immunoassays that provide a robust and high-throughput compatible format for measuring intracellular cAMP levels.[10]
Key Considerations:
-
Cell Line Selection: Use a host cell line (e.g., HEK293 or CHO) stably expressing recombinant human GPR52. The parental cell line should be used as a negative control to ensure the observed effects are GPR52-specific.
-
Agonist Mode: To identify agonists, cells are stimulated with increasing concentrations of the test compound, and the resulting increase in cAMP is measured.
-
Antagonist Mode: To identify antagonists, cells are co-incubated with the test compound and a known GPR52 agonist at a fixed concentration (typically the agonist's EC₈₀). A successful antagonist will reduce the agonist-induced cAMP production.[17]
-
Constitutive Activity: GPR52 is known to exhibit high constitutive activity (basal signaling in the absence of an agonist).[6] This allows for the identification of inverse agonists, which will decrease the basal cAMP level.
Protocol 1: GPR52 Agonist-Induced cAMP Assay (TR-FRET)
This protocol provides a method to measure the ability of Compound X to stimulate cAMP production in GPR52-expressing cells using a competitive TR-FRET immunoassay.
Materials:
-
HEK293 cells stably expressing human GPR52
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation[17]
-
Compound X (and reference agonist)
-
TR-FRET cAMP assay kit (e.g., Cisbio cAMP Gs dynamic kit)[10]
-
White, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GPR52-HEK293 cells to ~80-90% confluency.
-
Harvest cells gently and resuspend in Assay Buffer containing the PDE inhibitor.
-
Perform a cell count and adjust the density to 2,000-5,000 cells per 5 µL.
-
-
Compound Plating:
-
Prepare a serial dilution series of Compound X (e.g., 11-point, 1:3 dilution starting from 10 mM) in Assay Buffer.
-
Dispense 5 µL of each compound dilution into the 384-well plate. Include wells for a reference agonist and a vehicle control (e.g., DMSO).
-
-
Cell Seeding and Stimulation:
-
Dispense 5 µL of the cell suspension into each well of the plate containing the compound dilutions.
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
-
cAMP Detection (as per kit manufacturer's instructions):
-
Add 5 µL of the cAMP-d2 conjugate to each well.
-
Add 5 µL of the anti-cAMP-cryptate conjugate to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert the HTRF ratio to cAMP concentration using a cAMP standard curve run in parallel.
-
Plot the cAMP concentration against the log of Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.
Application Note 2: β-Arrestin Recruitment for Secondary Screening and Bias Determination
β-arrestin recruitment assays are critical for building a complete picture of a compound's pharmacology.[18] These assays are often based on enzyme fragment complementation (EFC), such as the PathHunter® system, where the receptor is tagged with one enzyme fragment and β-arrestin with the other.[19] Ligand-induced proximity of the two proteins results in a functional enzyme and a measurable signal (e.g., luminescence).[19]
Key Considerations:
-
Universality: β-arrestin recruitment is a universal mechanism for most GPCRs, making it a valuable tool regardless of G-protein coupling preference.[13]
-
Antagonist Screening: This assay is highly effective for identifying antagonists, as the signal is stoichiometric and not subject to the amplification seen in second messenger pathways.[18]
-
Bias Analysis: By comparing the potency (EC₅₀) and efficacy (Emax) of a compound in the cAMP assay versus the β-arrestin assay, one can quantify ligand bias. A compound that is significantly more potent or efficacious in one assay is considered a "biased agonist".[14][15]
Protocol 2: GPR52-Mediated β-Arrestin Recruitment Assay (EFC)
This protocol outlines a method to measure Compound X-induced recruitment of β-arrestin to the GPR52 receptor.
Materials:
-
CHO cells stably co-expressing GPR52 fused to an enzyme fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme acceptor (e.g., EA).
-
Cell culture medium (e.g., Opti-MEM).
-
Compound X (and reference agonist).
-
EFC detection reagents (e.g., PathHunter Detection Reagents).
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the engineered CHO cells in culture medium.
-
Dispense 10 µL of the cell suspension (e.g., 2,500 cells) into each well of the 384-well plate.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Compound X in assay buffer.
-
Add 2.5 µL of the compound dilutions to the cells. Include appropriate controls.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 12.5 µL of the EFC detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log of Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values for β-arrestin recruitment.
GPR52 Signaling Pathways Visualization
The following diagram illustrates the two primary signaling pathways activated by a GPR52 agonist.
Caption: GPR52 signaling diverges into G-protein and β-arrestin pathways.
Data Presentation and Interpretation
To effectively compare the pharmacological properties of Compound X, the data should be summarized in a clear, tabular format. This allows for a direct comparison of potency and efficacy across different signaling pathways and against known reference compounds.
| Compound | Assay Type | Parameter | Value (nM) | Efficacy (% of Ref. Agonist) |
| Reference Agonist | cAMP Accumulation | EC₅₀ | 15 | 100% |
| β-Arrestin Recruitment | EC₅₀ | 45 | 100% | |
| Compound X | cAMP Accumulation | EC₅₀ | 25 | 95% |
| β-Arrestin Recruitment | EC₅₀ | 350 | 60% | |
| Compound Y | cAMP Accumulation | IC₅₀ | 120 | N/A (Antagonist) |
| β-Arrestin Recruitment | IC₅₀ | 150 | N/A (Antagonist) |
Interpretation of Example Data:
-
Compound X is a potent GPR52 agonist. However, it is approximately 14-fold more potent in the cAMP assay compared to the β-arrestin recruitment assay (EC₅₀ of 25 nM vs. 350 nM). This suggests that Compound X is a G-protein biased agonist .
-
Compound Y shows no agonist activity but effectively blocks the signal in both assays when co-applied with a reference agonist, indicating it is an unbiased antagonist .
Conclusion
The systematic application of cell-based cAMP accumulation and β-arrestin recruitment assays provides a robust framework for the comprehensive characterization of novel compounds targeting the GPR52 receptor. By following the detailed protocols and data analysis guidelines presented here, researchers can effectively determine the potency, efficacy, and potential signaling bias of molecules like "this compound." This detailed pharmacological profiling is an indispensable step in the preclinical development of new therapeutics for schizophrenia and other CNS disorders.
References
- Parikh, K., & Sayan, H. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology, 142, 51–57.
- Luginbuhl, M. J., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Function, 4(6).
-
Cali, J. J., & Tota, M. R. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]
- Wu, Q., et al. (2025). Research Progress of G Protein-coupled Receptor 52 on Central Nervous System Diseases. Medicinal Chemistry.
-
Rahman, M. A., et al. (2022). Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation. Biomedicines, 10(11), 2686. Available from: [Link]
-
Dranchak, P. K., & Turecek, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available from: [Link]
-
Wang, C., et al. (2024). Orphan GPR52 as an emerging neurotherapeutic target. Drug Discovery Today, 29(4), 103922. Available from: [Link]
- Patsnap Synapse. (2024). What are GPR52 agonists and how do they work?
-
Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Available from: [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Available from: [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Available from: [Link]
-
Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment? Available from: [Link]
-
ResearchGate. (n.d.). A potential sign transduction pathway for GPR52. Available from: [Link]
-
UTMB Research Expert Profiles. (2024). Orphan GPR52 as an Emerging Neurotherapeutic Target. Available from: [Link]
-
American Chemical Society. (2025). Identification of novel GPR52 agonists as potential therapy for schizophrenia and related disorders. Available from: [Link]
-
Wang, C., et al. (2021). Discovery of Balanced and Novel G Protein Biased Agonists for the Orphan Receptor GPR52. ResearchGate. Available from: [Link]
-
Russell, A. J., et al. (2023). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. Journal of Medicinal Chemistry, 66(7), 4837–4855. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel GPR52 agonists as potential therapy for schizophrenia and related disorders - American Chemical Society [acs.digitellinc.com]
- 3. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 4. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of G Protein-coupled Receptor 52 on Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 13. GPCR β-Arrestin Product Solutions [discoverx.com]
- 14. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. cAMP-Glo™ Assay [promega.jp]
- 17. benchchem.com [benchchem.com]
- 18. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, while conceptually straightforward, presents unique challenges primarily due to the presence of the basic piperidine moiety. This guide provides in-depth, field-proven insights and actionable protocols to ensure a successful and high-yielding synthesis.
Structural Overview and Synthetic Strategy
This compound is a keto-ester derivative. Its synthesis can be logically approached in two primary stages:
-
Friedel-Crafts Acylation: The formation of the carbon-carbon bond between the aromatic ring and the butyrate backbone via the acylation of a suitable piperidinomethyl-substituted benzene precursor with succinic anhydride.
-
Esterification: The conversion of the resulting carboxylic acid to the corresponding ethyl ester.
This guide is structured to address the potential pitfalls and yield-diminishing side reactions at each of these critical stages.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful tool for C-C bond formation, but it is notoriously sensitive to the electronic nature of the aromatic substrate. The presence of the basic piperidine nitrogen introduces a significant challenge.
FAQ 1: Why is my Friedel-Crafts acylation of 1-(4-methylbenzyl)piperidine with succinic anhydride resulting in low to no product yield?
Answer:
The primary culprit for low or no yield in this reaction is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) by the basic nitrogen atom of the piperidine ring.[1][2] The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid, forming a stable complex. This complexation has two detrimental effects:
-
Catalyst Sequestration: The Lewis acid is effectively removed from the reaction, preventing it from activating the succinic anhydride to form the reactive acylium ion necessary for the acylation.
-
Ring Deactivation: The formation of the Lewis acid-base adduct places a positive charge on the nitrogen atom, which through inductive effects, strongly deactivates the aromatic ring towards electrophilic substitution.
Caption: Deactivation of the Lewis acid catalyst by the basic piperidine nitrogen.
Troubleshooting Protocol: Amine Protection Strategy
To circumvent this issue, a protection-deprotection strategy for the piperidine nitrogen is highly recommended. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the Friedel-Crafts conditions and can be readily removed later.[3]
Step-by-Step Protocol for N-Boc Protection:
-
Dissolution: Dissolve 1-(4-methylbenzyl)piperidine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a mild base like triethylamine (TEA) or sodium bicarbonate (if using an aqueous system) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected starting material.
With the nitrogen protected, the Friedel-Crafts acylation can now be performed with a significantly higher chance of success.
FAQ 2: I've protected the piperidine nitrogen, but my Friedel-Crafts acylation is still giving a low yield. What else could be going wrong?
Answer:
Even with a protected amine, other factors can contribute to a low yield in a Friedel-Crafts acylation. Here are some common issues and their solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inadequate Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be old or have been exposed to moisture. | Use a fresh, unopened container of AlCl₃ or sublime the existing catalyst before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Insufficient Catalyst: The ketone product of the acylation can form a complex with the Lewis acid, requiring more than a catalytic amount. | Use a stoichiometric amount (or a slight excess) of the Lewis acid relative to the succinic anhydride.[4] | |
| Formation of Side Products | Incorrect Regiochemistry: Acylation may occur at the ortho position instead of the desired para position, although the para product is generally favored due to sterics. | Optimize the reaction temperature. Lower temperatures often favor the formation of the para isomer. |
| Polyacylation: Although less common in acylations compared to alkylations, it can occur under harsh conditions. | Use a milder Lewis acid or perform the reaction at a lower temperature. |
Optimized Friedel-Crafts Acylation Protocol (with N-Boc protected substrate):
-
Setup: In an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) to a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acylium Ion Formation: Dissolve succinic anhydride (1.1 equivalents) in the same solvent and add it dropwise to the AlCl₃ suspension at 0 °C. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve the N-Boc protected 1-(4-methylbenzyl)piperidine (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up and Isolation: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-(4-((1-(tert-butoxycarbonyl)piperidin-1-yl)methyl)phenyl)-4-oxobutanoic acid, can then be purified by column chromatography or recrystallization.
Part 2: Troubleshooting the Esterification
Once the keto-acid intermediate has been successfully synthesized, the next step is esterification. The choice of method is crucial for achieving a high yield without unwanted side reactions.
FAQ 3: I'm attempting a Fischer esterification of my keto-acid, but the yield is poor. What are the likely causes?
Answer:
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium-driven process.[5][6] A low yield typically indicates that the equilibrium is not being sufficiently shifted towards the product side.
Caption: The reversible nature of Fischer esterification.
Key Factors Affecting Fischer Esterification Yield:
-
Water Removal: The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the starting materials.
-
Reagent Stoichiometry: Using a stoichiometric amount of ethanol will result in an equilibrium mixture containing significant amounts of starting material.
-
Steric Hindrance: While not a major issue for this particular substrate, highly hindered carboxylic acids or alcohols can slow down the reaction rate.
Troubleshooting Protocol: Driving the Fischer Esterification to Completion
-
Use Excess Alcohol: Employ a large excess of ethanol, which can also serve as the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[7]
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions. Use dry ethanol and a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.
-
Water Removal: For larger scale reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it is formed.
Optimized Fischer Esterification Protocol:
-
Setup: Dissolve the 4-(4-((1-(tert-butoxycarbonyl)piperidin-1-yl)methyl)phenyl)-4-oxobutanoic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Remove the excess ethanol under reduced pressure. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography.
FAQ 4: Are there alternative esterification methods if Fischer esterification is problematic?
Answer:
Yes, several alternative methods can be employed, especially if the substrate is sensitive to the strongly acidic conditions of the Fischer esterification or if steric hindrance is a concern.
Alternative Esterification Methods:
| Method | Reagents | Advantages | Disadvantages |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or EDC, 4-Dimethylaminopyridine (DMAP) | Mild reaction conditions, suitable for acid-sensitive substrates.[8][9][10] | DCC can cause allergic reactions; the dicyclohexylurea (DCU) byproduct can be difficult to remove completely. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or DIAD | Mild conditions, proceeds with inversion of stereochemistry at the alcohol (not relevant here).[3][11][12][13] | Reagents are toxic and can be difficult to remove; the reaction is sensitive to the pKa of the carboxylic acid.[14] |
Step-by-Step Protocol for Steglich Esterification:
-
Setup: Dissolve the carboxylic acid (1.0 equivalent), ethanol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate and purify the crude product by column chromatography.
Part 3: Final Deprotection and Purification
The final step in the synthesis is the removal of the Boc protecting group to yield the target molecule.
FAQ 5: How do I efficiently deprotect the N-Boc group without affecting the ester functionality?
Answer:
The Boc group is designed to be removed under acidic conditions.[1][2] Trifluoroacetic acid (TFA) in DCM is a common and effective method for this deprotection. The ester group is generally stable to these conditions for the short reaction times required.
Step-by-Step Protocol for N-Boc Deprotection:
-
Setup: Dissolve the N-Boc protected ester in DCM.
-
TFA Addition: Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.[15] Due to the basic nature of the final compound, it may be beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine during chromatography to prevent tailing. Alternatively, the product can be converted to its hydrochloride salt for easier handling and purification by crystallization.[16]
Summary Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Purification [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
"Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" purification challenges and solutions
Introduction: Navigating the Purification of a Challenging Molecule
Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is a keto-ester derivative of significant interest in pharmaceutical research, often synthesized via a Friedel-Crafts acylation or related pathways.[1][2] Its unique structure, containing a basic tertiary amine (the piperidine moiety), a ketone, an ester, and an aromatic ring, presents a distinct set of purification challenges. The basic nitrogen atom (pKa ≈ 8.6) is the primary source of difficulty, leading to strong interactions with standard purification media and complicating isolation.[3]
This guide provides a comprehensive, experience-driven resource for researchers encountering these challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with this compound?
The purification challenges are rooted in the molecule's bifunctional nature:
-
Basicity: The piperidine nitrogen is a Lewis base and readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction is the most common cause of purification failure, leading to significant product tailing on TLC, poor separation in column chromatography, and in some cases, irreversible adsorption or degradation of the compound.[4][5]
-
Polarity and Solubility: The molecule possesses both polar (keto-ester, amine) and non-polar (aromatic ring, alkyl chains) regions. This can result in the product oiling out during work-up or crystallization attempts and can cause solubility issues in certain solvent systems.
-
Formation of Salts: The basic amine can react with any acidic species present (e.g., HCl generated during a Friedel-Crafts acylation) to form a salt.[6] This salt will have drastically different solubility properties compared to the free base, often being water-soluble and insoluble in common organic solvents for chromatography.
Q2: What are the most likely impurities from a standard Friedel-Crafts synthesis?
A typical synthesis might involve the reaction of (piperidinomethyl)benzene with an acylating agent like 4-chlorobutyryl chloride or succinic anhydride/ethyl chloroformate in the presence of a Lewis acid (e.g., AlCl₃).[1][7] Potential impurities include:
-
Unreacted Starting Materials: (piperidinomethyl)benzene.
-
Lewis Acid Complex: The ketone product strongly coordinates with the Lewis acid catalyst (e.g., AlCl₃), requiring a hydrolytic workup step (often with water or dilute acid) to liberate the final product.[1][8] Incomplete hydrolysis can leave coordinated aluminum salts.
-
Hydrolyzed Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially during acidic or basic workup procedures.
-
Positional Isomers: While Friedel-Crafts acylation is generally regioselective, trace amounts of ortho or meta isomers may form depending on the precise reaction conditions.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A multi-technique approach is recommended:
-
Reverse-Phase HPLC (RP-HPLC): This is an excellent method for purity analysis. A C18 column with a mobile phase of acetonitrile and water, modified with a small amount of acid like formic acid (for MS compatibility) or phosphoric acid, will provide sharp peaks and good resolution.[9]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation and for identifying impurities that have distinct NMR signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Fragmentation patterns can also provide structural information.[10]
-
Thin-Layer Chromatography (TLC): While useful for reaction monitoring, standard silica TLC will often show streaking. This can be mitigated by pre-treating the plate or adding triethylamine to the developing solvent (see Troubleshooting Guide).
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental problems in a question-and-answer format, providing both the rationale and detailed protocols for overcoming them.
Problem 1: Severe Streaking on Silica Gel TLC and Column Chromatography
Question: My TLC spot for the product is a long, comet-like streak from the baseline, and when I run a column, the product elutes over dozens of fractions with poor recovery. What is happening and how do I fix it?
Causality: This is the classic sign of a strong acid-base interaction between your basic piperidine compound and the acidic silica gel.[4] The silanol groups on the silica surface protonate your amine, causing it to "stick" to the stationary phase. The elution solvent slowly deprotonates it, but this process is inefficient, leading to a continuous "smearing" or streaking effect down the column.
Solution: You must neutralize the acidic sites on the silica gel to ensure your compound elutes symmetrically. This can be achieved in two primary ways: modifying the mobile phase or using a different stationary phase.
This is the most common and accessible solution. By adding a small amount of a competing amine to the eluent, you effectively "cap" the acidic sites on the silica, allowing your product to travel through the column without unwanted interactions.[5][11]
Step-by-Step Methodology:
-
Solvent System Selection (TLC):
-
Prepare a stock solution of your chromatography eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
To a small vial of this eluent, add 0.5-1% triethylamine (Et₃N) by volume. For very stubborn cases, 1-2% ammonium hydroxide solution can be added to a polar eluent like DCM/MeOH.[4]
-
Run a TLC plate using this modified eluent. The spot should now be compact and have a well-defined Rf value. Aim for an Rf between 0.2 and 0.3 for optimal separation.[11]
-
-
Column Preparation:
-
Dry-pack or wet-slurry your column with silica gel as usual.
-
Crucially, equilibrate the column by flushing it with at least 5 column volumes of the amine-modified eluent before loading your sample. This ensures the entire silica bed is neutralized.
-
-
Sample Loading and Elution:
-
Dissolve your crude product in a minimal amount of the chromatography solvent (or DCM) and load it onto the column.
-
Elute the column using the amine-modified solvent system, collecting fractions as usual.
-
-
Post-Column Work-up: The collected fractions will contain triethylamine, which is volatile. It can typically be removed under high vacuum, but for very sensitive downstream applications, an acid wash of the combined, evaporated fractions may be necessary.
Table 1: Recommended Starting Solvent Systems for Modified Flash Chromatography
| Polarity of Impurities | Base Solvent System | Modifier | Typical Gradient |
| Non-polar to moderately polar | Hexanes / Ethyl Acetate | 1% v/v Triethylamine | 10% to 70% Ethyl Acetate |
| Moderately polar to very polar | Dichloromethane / Methanol | 1% v/v Triethylamine | 0% to 10% Methanol |
| Very polar / stubborn streaking | Dichloromethane / Methanol | 1-2% Ammonium Hydroxide | 2% to 15% Methanol |
Problem 2: The Product is an Intractable Oil or Fails to Crystallize
Question: After work-up and solvent removal, my product is a thick, brown oil that refuses to crystallize from any common solvent system. How can I purify it?
Causality: The presence of impurities can inhibit lattice formation, preventing crystallization. Furthermore, the conformational flexibility of the butyrate chain and the piperidine ring can favor an amorphous, oily state over a crystalline solid.
Solution: If chromatography is not desired or has failed, you can leverage the basicity of the molecule to perform an acid-base extraction to remove neutral or acidic impurities. Alternatively, you can intentionally form a salt of your product, which often has much better crystallization properties.
This powerful technique isolates your basic product from any non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil in a suitable water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a dilute aqueous acid (e.g., 1M HCl or 5% acetic acid). Your basic product will become protonated (forming the hydrochloride or acetate salt) and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Wash the Organic Layer (Optional): The organic layer containing impurities can be washed with brine, dried, and evaporated to identify the mass of non-basic byproducts.
-
Basification and Re-extraction: Combine all aqueous acid extracts. While cooling in an ice bath, slowly add a base (e.g., 2M NaOH, saturated NaHCO₃, or solid K₂CO₃) until the solution is basic (pH > 10, check with pH paper). Your protonated product will be converted back to the neutral free base, which may precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous layer 3-4 times with a fresh organic solvent (DCM is often effective here). The purified free base will move back into the organic layer.
-
Drying and Evaporation: Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the purified product, hopefully with improved physical properties.
The following diagram outlines a logical workflow for choosing a purification method based on the initial state of your crude product.
Caption: Decision tree for selecting a purification strategy.
References
- CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
-
Ethyl 4-oxo-4-phenylbutyrate - SIELC Technologies. (2018). [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Synthesis of 4-chlorobutyryl chloride. PrepChem.com. [Link]
-
Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. [Link]
- US2363157A - Process for purifying piperidine.
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem.com. [Link]
-
Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. (2003). ResearchGate. [Link]
-
Analysis of potential phenylacetone precursors by gas chromatography/mass spectrometry and their conversion to phenylacetone. (2020). ResearchGate. [Link]
-
Ethyl 4-oxo-4-phenylbutyrate. PubChem. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]
- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
- CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. [Link]
-
How Is Chromatography Used for Purification? Moravek. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
The Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2019). JoVE. [Link]
- CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride.
- EP0007983A1 - Process for the purification of tertiary amines.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. [Link]
-
The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2021). ResearchGate. [Link]
-
Method for synthesizing 4-chlorobutyryl chloride. Patsnap. [Link]
-
PRODUCT QUALITY REVIEW(S). (2022). accessdata.fda.gov. [Link]
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Purification of strong polar and basic compounds. (2021). Reddit. [Link]
-
Separation of Secondary Amine and Tertiary amine. Chromatography Forum. [Link]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2021). ResearchGate. [Link]
-
Chromatography and Natural Products Purification. (2022). YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 898773-91-6 CAS MSDS (ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)PHENYL]BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
"Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" stability and degradation issues
Technical Support Center: Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
A Guide to Stability and Degradation for Researchers
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability and potential degradation issues associated with this compound. As Senior Application Scientists, we have compiled this resource to help you anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.
The unique structure of this compound, featuring an ethyl ester, a phenyl ketone, and a piperidinomethyl group, presents specific vulnerabilities. Understanding these is key to its successful handling, formulation, and analysis.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
Here we address the most common questions regarding the stability and handling of this compound.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A1: The molecule possesses three main functional groups susceptible to degradation:
-
Ethyl Ester: Prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[1][2][3][4]
-
Aromatic Ketone: While generally more stable than aldehydes, ketones can undergo oxidation under harsh conditions, potentially leading to ring-opening or other oxidative degradation products.[5][6][7][8] Aromatic ketones are also known to be photosensitive.[9][10][11][12][13]
-
Piperidinomethyl Phenyl Group: The piperidine moiety is a tertiary amine, which can be susceptible to oxidation. The benzylic position (the CH2 group linking piperidine to the phenyl ring) can also be a site for oxidative degradation.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Based on the vulnerabilities of the piperidine functional group, storage in a cool, dry, and dark environment is recommended.[14] Specifically:
-
Temperature: Refrigeration at 2-8°C is advisable to slow down potential hydrolytic and oxidative degradation.[14]
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in a light-blocking container to prevent photolytic degradation.[15]
-
Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis.[14]
Q3: I am observing a new peak in my HPLC analysis after storing my sample in a clear vial on the benchtop. What could be the cause?
A3: The appearance of a new peak, especially when stored with exposure to light, strongly suggests photodegradation. The aromatic ketone moiety in the molecule can absorb UV light, leading to the formation of degradation products.[15] To confirm this, you should compare the chromatogram to a sample that has been properly stored in the dark.
Q4: My compound's purity has decreased after dissolving it in an aqueous buffer for my experiments. What is the likely cause?
A4: This is likely due to the hydrolysis of the ethyl ester group, especially if the buffer is not neutral (pH 7).[2][3][4] Both acidic and basic conditions can catalyze this reaction.[1][2][3] For aqueous-based experiments, it is crucial to use freshly prepared solutions and to understand the pH stability profile of the compound.
Part 2: Troubleshooting Guide for Common Degradation Issues
This section provides a structured approach to identifying and resolving common degradation-related problems.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Purity Over Time in Storage | Hydrolysis due to moisture, Oxidation from air exposure. | 1. Re-evaluate storage conditions: ensure the container is tightly sealed and stored in a desiccator. 2. For long-term storage, purge the vial with an inert gas like argon or nitrogen. 3. Store at a lower temperature (e.g., -20°C). |
| Appearance of New Impurities in Solution | pH-mediated hydrolysis, Photodegradation. | 1. Measure the pH of your solution; adjust to neutral if the experiment allows. 2. Prepare solutions fresh before use. 3. Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Inconsistent Results in Biological Assays | Degradation of the active compound in the assay medium. | 1. Perform a time-course stability study of the compound in the assay medium. 2. Analyze samples at different time points by HPLC to quantify the remaining parent compound. 3. If degradation is observed, consider modifying the assay conditions (e.g., pH, duration) or adding antioxidants if oxidation is suspected. |
Part 3: Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is recommended.[1][16][17] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[15][17]
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable HPLC system with a UV detector
-
pH meter
-
Constant temperature bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.[15]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[15] A control sample should be kept in the dark.
-
-
Sample Analysis:
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[18][19][21]
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL
Method Development:
-
Inject the unstressed sample to determine the retention time of the parent peak.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation.[21]
Part 4: Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure.
Caption: Predicted degradation pathways.
Forced Degradation Workflow
The diagram below outlines the systematic workflow for conducting a forced degradation study.
Caption: Forced degradation study workflow.
References
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Oxidation of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks. [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. [Link]
-
Stability Indicating HPLC Method Development A Review. Slideshare. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
oxidation of aldehydes and ketones. Chemguide. [Link]
-
Oxidation of Aldehydes and Ketones. organicmystery.com. [Link]
-
Ester to Acid - Common Conditions. organic-chemistry.org. [Link]
-
The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. [Link]
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
What are the storage stability of Piperidine Series compounds over time? BTC. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
Piperidine. PubChem. [Link]
-
15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
-
PIPERIDINE AR. Loba Chemie. [Link]
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. National Institutes of Health (NIH). [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]
-
Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. PubMed. [Link]
-
Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Chemical Communications (RSC Publishing). [Link]
Sources
- 1. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. acdlabs.com [acdlabs.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijpsr.com [ijpsr.com]
- 20. irjpms.com [irjpms.com]
- 21. How to Develop Stability Indicating HPLC Methods [rsc.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility issues encountered during in vitro experiments. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your results.
Compound Profile at a Glance
Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. This compound is a molecule with distinct characteristics that govern its behavior in aqueous solutions.
| Property | Value / Description | Implication for Solubility |
| Chemical Structure | Contains a lipophilic phenylbutyrate backbone and a basic piperidinomethyl group. | The large organic structure leads to low intrinsic aqueous solubility. The piperidine moiety offers a handle for pH-dependent solubility enhancement.[1][2] |
| Molecular Weight | ~303.4 g/mol | Contributes to its overall low water solubility. |
| Predicted pKa | ~8.62[3] | The piperidine nitrogen is basic. At pH values below the pKa, the molecule becomes protonated and more water-soluble. At physiological pH (~7.4), it is only partially ionized.[4][5] |
| Appearance | Varies; often a solid or oil. | Physical form can impact dissolution rate. |
| Common Solvents | Highly soluble in organic solvents like DMSO and Ethanol.[6] | DMSO is the recommended starting point for creating high-concentration stock solutions.[6][7] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my compound poorly soluble in neutral aqueous buffers like PBS or cell culture media?
A1: The poor solubility stems from the compound's chemical structure. It possesses a large, nonpolar backbone (the ethyl phenylbutyrate portion) which is hydrophobic, or "water-fearing".[8] While the piperidine nitrogen can interact with water, at a neutral pH of ~7.4, it is not fully protonated, meaning the molecule carries no net charge and its lipophilic character dominates, leading to low aqueous solubility.[1][4]
Q2: What is the recommended starting solvent for making a stock solution?
A2: Dimethyl Sulfoxide (DMSO) is the most widely used and recommended initial solvent for creating a high-concentration stock solution of this and other poorly soluble compounds for in vitro testing.[6] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Q3: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?
A3: This is a very common phenomenon known as "solvent shock" or "crashing out." The compound's solubility is dramatically lower in the final aqueous buffer compared to the 100% DMSO stock.[9] When a small volume of the DMSO stock is rapidly introduced into the aqueous medium, the compound is forced into an environment where it exceeds its maximum solubility limit, causing it to precipitate out of the solution.[10]
Q4: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A4: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 1% (v/v), with an ideal target of ≤0.5%.[6] Higher concentrations of DMSO can be toxic to cells or induce off-target biological effects, which could confound your experimental results.[7] It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.
In-Depth Troubleshooting Guide
This section provides a systematic, problem-and-solution approach to tackling more persistent solubility issues.
Logical Flow for Troubleshooting Precipitation
The following diagram outlines the decision-making process for diagnosing and resolving compound precipitation in your assay.
Caption: pH effect on the ionization and solubility of the compound.
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Weigh Compound: Accurately weigh out a precise amount of this compound powder.
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Dissolve: Vortex vigorously. If needed, briefly warm the solution in a 37°C water bath or use a sonicating water bath to aid dissolution.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store appropriately (see Q5).
Protocol 2: Step-wise Dilution to Minimize Precipitation
This protocol helps to gradually acclimate the compound to the aqueous environment, reducing the "solvent shock."
-
Prepare High-Concentration Stock: Make a 20 mM stock in 100% DMSO as per Protocol 1.
-
Create an Intermediate Dilution: Perform an intermediate 1:10 dilution of the DMSO stock into your cell culture medium or buffer (Result: 2 mM compound in 10% DMSO). Mix gently but thoroughly.
-
Final Dilution: Immediately add the required volume of the 2 mM intermediate solution to the final assay wells to achieve your target concentration (e.g., for a 20 µM final concentration, add 1 µL of the 2 mM intermediate to 99 µL of medium). This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
Protocol 3: pH-Mediated Solubilization Strategy
This is a powerful method for this specific compound but requires careful pH management in the final assay.
-
Prepare Acidic Solvent: Prepare a sterile 100 mM HCl solution in water.
-
Dissolve Compound: Weigh the compound and dissolve it in the 100 mM HCl to create a concentrated stock (e.g., 10 mM). The compound should dissolve readily as it forms the hydrochloride salt.
-
Dilute into Buffered Medium: Dilute this acidic stock into your final assay medium, which should be well-buffered (e.g., with HEPES or bicarbonate). The buffer in the medium will neutralize the small amount of added acid, bringing the final pH back into the physiological range.
-
Verify Final pH: It is crucial to measure the pH of your final assay solution after adding the acidic stock to ensure it is within the acceptable range for your experiment (e.g., pH 7.2-7.6). If the pH is too low, you may need to use a lower concentration of HCl for the stock or a more strongly buffered assay medium.
Advanced Solubilization Strategies
If the above methods are insufficient, particularly for very high desired concentrations, you may consider using pharmaceutical excipients. These should be used with caution and validated to ensure they do not interfere with your assay.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility. [11]Start with very low final concentrations (e.g., 0.01-0.1%).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. [12]They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing solubility. [1][13]Beta-cyclodextrins and their derivatives like HP-β-CD are commonly used.
Always run parallel controls with the excipient alone to confirm it has no biological activity in your system.
References
- Vertex AI Search. (n.d.). Solubility and pH of amines.
- BenchChem. (2025). Technical Support Center: Overcoming Compound Solubility Issues In Vitro.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Kalepu, S., & Nekkanti, V. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3647-3663.
- ChemGulf. (2025). How do amines and amides affect the pH of a solution?.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem.
- Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
- Lee, H. Y., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- CD Formulation. (n.d.). Solubilizer Excipients.
- BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- ChemicalBook. (n.d.). ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)PHENYL]BUTYRATE Property.
- Ali, H., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics.
- Ali, H., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Shapiro, A. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?".
- Fuchs, A., et al. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 898773-91-6 CAS MSDS (ETHYL 4-OXO-4-[2-(PIPERIDINOMETHYL)PHENYL]BUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. symmetric.events [symmetric.events]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solubilizer Excipients - CD Formulation [formulationbio.com]
- 12. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for "Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" synthesis
Technical Support Center: Synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not just protocols, but the underlying chemical logic, troubleshooting solutions, and answers to frequently encountered questions during the multi-step synthesis of this valuable intermediate. Our approach is grounded in established chemical principles to ensure you can navigate the complexities of this synthesis with confidence.
Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved through a three-step sequence. This pathway is selected for its robust and well-documented transformations, scalability, and the commercial availability of its starting materials. The core strategy involves building the keto-ester framework on a functionalizable aromatic ring, followed by the introduction of the piperidinomethyl moiety.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Step 1: Friedel-Crafts Acylation
Question: My yield for the Friedel-Crafts acylation of toluene is significantly lower than expected (<60%). What are the likely causes?
Answer: Low yields in Friedel-Crafts acylation are a common issue stemming from several factors. Let's break down the most probable causes:
-
Reagent Quality & Stoichiometry:
-
Anhydrous Aluminum Chloride (AlCl₃): This is the most critical reagent. AlCl₃ is extremely hygroscopic and reacts violently with water. Exposure to atmospheric moisture will deactivate it, forming aluminum hydroxides. Always use a fresh, unopened bottle or handle it in a glovebox.
-
Catalyst Loading: Friedel-Crafts acylations require slightly more than one equivalent of AlCl₃.[1] This is because the Lewis acid coordinates not only to the acyl chloride but also to the product ketone's carbonyl group. This coordination deactivates the product, preventing further acylation.[1] Using only a catalytic amount will result in a poor yield. A 1.1 to 1.3 molar equivalent is standard.
-
Solvent Purity: The solvent (e.g., carbon disulfide (CS₂), dichloromethane (DCM), or nitrobenzene) must be anhydrous. Water will quench the catalyst.
-
-
Reaction Conditions:
-
Temperature Control: The initial formation of the acylium ion complex with AlCl₃ is exothermic. The reaction should be started at a low temperature (0-5 °C) during the addition of reagents to prevent side reactions. Afterward, the mixture may need to be gently warmed or refluxed to drive the reaction to completion.
-
Addition Order: The standard and most reliable procedure is to add the acyl chloride to a pre-mixed suspension of the aromatic substrate and AlCl₃ in the solvent.[2]
-
-
Work-up Procedure:
-
Quenching: The reaction must be quenched carefully by pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum complexes and dissolves the aluminum salts into the aqueous layer. An improper quench can lead to product decomposition or the formation of persistent emulsions, trapping the product and complicating extraction.
-
Question: I'm observing the formation of an isomeric byproduct that is difficult to separate. How can I improve the regioselectivity for the para-product?
Answer: Toluene is an ortho, para-directing group. While the para product is sterically favored, some ortho isomer is almost always formed. To maximize para-selectivity:
-
Solvent Choice: Using a bulkier, non-polar solvent like carbon disulfide (CS₂) or nitromethane can sterically hinder the approach of the electrophile to the ortho position, thus favoring the para isomer.
-
Temperature: Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable para product over the kinetically accessible ortho product.
Step 2: Benzylic Bromination
Question: My benzylic bromination with N-Bromosuccinimide (NBS) is either not initiating or is proceeding very slowly.
Answer: Free-radical bromination requires careful initiation. Sluggishness is typically due to:
-
Lack of Initiator: This reaction is not spontaneous. It requires a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). Furthermore, initiation often requires energy in the form of heat (refluxing the solvent) or UV light (from a sunlamp or specialized photochemical reactor).
-
Presence of Inhibitors: Radical reactions are sensitive to inhibitors. Ensure your starting material (Ethyl 4-oxo-4-(p-tolyl)butanoate) is pure and free from phenolic compounds or other radical scavengers. Passing it through a small plug of neutral alumina can help.
-
Solvent: The reaction works best in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can interfere with the radical chain mechanism.
Question: My reaction is producing significant amounts of dibrominated product and/or aromatic ring bromination. How can I prevent this?
Answer: Selectivity is key in this step.
-
Stoichiometry: Use NBS in a controlled stoichiometry, typically 1.0 to 1.05 equivalents. A large excess of NBS will lead to over-bromination.
-
NBS Purity: Recrystallize your NBS from water before use if it is old or discolored. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The goal is to promote the radical pathway (benzylic bromination) while suppressing the electrophilic pathway (ring bromination). This is achieved by ensuring a very low concentration of free Br₂ in the reaction mixture. Using a radical initiator (AIBN/light) in a non-polar solvent is the standard way to ensure this. Avoid polar solvents and any acidic contaminants.
Step 3: Nucleophilic Substitution
Question: The final substitution step with piperidine is giving me a complex mixture of products, including what appears to be a quaternary ammonium salt.
Answer: This suggests a common side reaction where the desired product, which contains a tertiary amine, acts as a nucleophile itself and reacts with the starting benzylic bromide. This forms a quaternary ammonium salt and is known as a Menshutkin reaction.
To minimize this:
-
Control Addition: Add the benzylic bromide (Ethyl 4-(4-(bromomethyl)phenyl)-4-oxobutanoate) slowly to a solution containing an excess of piperidine. This ensures that the bromide is more likely to encounter a piperidine molecule (primary nucleophile) than a product molecule (tertiary amine nucleophile).
-
Use Excess Piperidine: Employing at least 2.0 equivalents of piperidine is recommended. One equivalent acts as the nucleophile, while the second equivalent can act as a base to neutralize the HBr formed during the reaction, preventing the protonation of the desired product.
-
Add an Inorganic Base: Including a non-nucleophilic base like potassium carbonate (K₂CO₃) is highly effective. It scavenges the HBr byproduct, keeping the piperidine and the product in their free-base forms, thus maintaining the nucleophilicity of the piperidine and preventing the product from becoming protonated and unreactive.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Friedel-Crafts acylation step?
A1: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1][3] It proceeds via the following steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ethyl succinoyl chloride, which polarizes the C-Cl bond. This complex then dissociates to form a highly reactive acylium ion (R-C≡O⁺), which is resonance-stabilized.
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation/Rearomatization: The [AlCl₄]⁻ complex formed in the first step acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (though it remains complexed to the product ketone).
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Are there any "greener" or milder alternatives to AlCl₃ for the Friedel-Crafts step?
A2: Yes, while AlCl₃ is the classic catalyst, concerns over its hazardous nature and the large amounts of waste generated have driven research into alternatives. Some options include:
-
Other Lewis Acids: Catalysts like FeCl₃, ZnCl₂, or iodine can sometimes be used under milder conditions, though they are often less reactive than AlCl₃.
-
Solid Acid Catalysts: Zeolites and clays (e.g., Montmorillonite K-10) can be used as heterogeneous catalysts. They offer the advantage of easy separation and reusability, but may require higher temperatures or microwave irradiation.
-
Metal- and Halogen-Free Methods: Some modern protocols utilize reagents like methanesulfonic anhydride (MSAA) to activate carboxylic acids directly for acylation, avoiding the need for metallic Lewis acids and halogenated acylating agents entirely.[4]
Q3: What are the primary safety considerations for this synthesis?
A3: Each step carries specific hazards:
-
Step 1 (Friedel-Crafts): AlCl₃ reacts violently with water and is highly corrosive. The quenching process generates HCl gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Step 2 (Bromination): NBS is a lachrymator and irritant. Carbon tetrachloride (CCl₄) is a suspected carcinogen and is toxic. Use in a fume hood is mandatory. Radical initiators like AIBN can decompose violently if heated improperly.
-
Step 3 (Substitution): Piperidine is a flammable, corrosive, and toxic liquid with a strong, unpleasant odor. Handle with extreme care in a fume hood. The benzylic bromide intermediate is a potent lachrymator and should be handled with caution.
Q4: How should I monitor reaction progress and purify the final product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most effective tool. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize with a UV lamp. For each step, you should see the starting material spot disappear and a new product spot appear at a different Rf value.
-
Purification:
-
Intermediates: The intermediates after work-up can often be purified by recrystallization or flash column chromatography on silica gel.
-
Final Product: The final product, being a tertiary amine, can be purified effectively using an acid-base extraction. Dissolve the crude product in an organic solvent (like ether or DCM), wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 10 and re-extract the pure free-base product back into an organic solvent. Final purification can be achieved via flash chromatography if necessary.
-
Data Summary & Protocols
Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation
| Catalyst | Equivalents | Typical Solvent | Temperature (°C) | Approx. Yield (%) | Notes |
| AlCl₃ | 1.1 - 1.3 | CS₂, DCM | 0 to 40 | 80 - 90 | Highly reactive, standard choice. Moisture sensitive.[2][5] |
| FeCl₃ | 1.1 - 1.3 | DCM | 25 to 40 | 65 - 75 | Milder, less moisture sensitive than AlCl₃. |
| ZnCl₂ | 1.5 - 2.0 | None (neat) | 100 - 140 | 50 - 60 | Requires higher temperatures; generally lower yielding. |
| MSAA | 1.3 | None (neat) | 60 - 100 | 70 - 85 | "Greener" option, avoids metals and halogens.[4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-oxo-4-(p-tolyl)butanoate (Step 1)
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., bubbler), add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous carbon disulfide (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add toluene (18.4 g, 0.20 mol) to the suspension with stirring.
-
Add ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride) (34.5 g, 0.21 mol) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 3 hours.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.
-
Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Ethyl 4-(4-(bromomethyl)phenyl)-4-oxobutanoate (Step 2)
-
In a round-bottom flask, dissolve Ethyl 4-oxo-4-(p-tolyl)butanoate (22.0 g, 0.10 mol) in carbon tetrachloride (200 mL).
-
Add N-Bromosuccinimide (18.7 g, 0.105 mol) and AIBN (0.16 g, 1 mol%).
-
Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be monitored by the consumption of NBS (succinimide byproduct will float to the top).
-
After 4 hours of reflux, or once TLC indicates consumption of starting material, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by recrystallization from a mixed solvent system like ethanol/water or by flash chromatography.
Protocol 3: Synthesis of this compound (Step 3)
-
To a solution of piperidine (17.0 g, 0.20 mol) and powdered potassium carbonate (27.6 g, 0.20 mol) in acetonitrile (250 mL), add a solution of Ethyl 4-(4-(bromomethyl)phenyl)-4-oxobutanoate (29.9 g, 0.10 mol) in acetonitrile (50 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting bromide has been consumed.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and water (100 mL). Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or through an acid-base workup as described in FAQ Q4.
References
-
BenchChem. (2025). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. 2.
-
Organic Chemistry Portal. Mannich Reaction. .
-
Yang, Y., Jing, X., Zhang, J., & Duan, C. (2022). Modifying electron injection kinetics for selective photoreduction of nitroarenes. ResearchGate. .
-
Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. .
-
Corma, A., Garcia, H., & Ley, S. V. (2005). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 7(23), 5155–5157. .
-
Kim, J., & Lee, S. (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 14(3), 643-649. .
-
Chemistry Steps. Friedel-Crafts Acylation. .
-
Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed. .
-
Kumar, A., & Singh, R. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. .
-
Szigetvári, Á., et al. (2021). Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction. Molecules, 26(16), 4951. .
-
PrepChem. Synthesis of ethyl 4-(4-aminophenyl)-4-oxobutyrate. .
-
All About Chemistry. (2020). Preparation of aromatic Ketones by Friedel-Crafts Acylation. .
-
PubChem. Ethyl 4-oxo-4-phenylbutyrate. .
-
PrepChem. Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. .
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. .
-
Ghorai, P. K., & Chowdhury, A. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. Pure and Applied Chemistry, 94(5), 539-548. .
-
FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. .
-
Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. .
-
Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines. .
-
Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. .
-
BenchChem. (2025). Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis. .
-
Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. .
-
Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. .
-
WIPO Patentscope. WO/2013/008242 A PROCESS FOR THE PREPARATION OF HIGHLY PURE 4-(4-METHYL PIPERAZINOMETHYL) BENZOIC ACID DIHYDROCHLORIDE. .
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Welcome to the technical support center for the scale-up synthesis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this compound. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and address common challenges encountered during scale-up.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-stage process. This strategy is designed for robustness and scalability, prioritizing the use of readily available starting materials and manageable reaction conditions.
Stage 1: Synthesis of the N-Aryl Substrate - 1-(4-Methylbenzyl)piperidine
The initial stage involves the synthesis of the substituted aromatic precursor. This is a critical step as the purity of this intermediate will directly impact the subsequent Friedel-Crafts acylation.
Troubleshooting Guide: Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of 4-methylbenzyl chloride | - Incomplete reaction due to insufficient reaction time or temperature.- Poor quality of piperidine (e.g., wet).- Ineffective base. | - Monitor the reaction by TLC or GC-MS to ensure completion.- Ensure piperidine is dry and of high purity.- Use a slight excess of a non-nucleophilic base like triethylamine to scavenge HCl. |
| Formation of quaternary ammonium salts | - Over-alkylation of the desired product. | - Control the stoichiometry carefully; avoid a large excess of 4-methylbenzyl chloride.- Add the benzyl chloride to the piperidine solution slowly to maintain a low concentration of the alkylating agent. |
| Difficult purification | - Presence of unreacted starting materials and byproducts. | - An acidic wash (e.g., dilute HCl) will protonate the basic piperidine-containing compounds, allowing for their separation from non-basic impurities by extraction.- Subsequent basification and extraction will isolate the desired product. |
Frequently Asked Questions (FAQs): Stage 1
Q1: Can I use other benzyl halides for this reaction?
A: Yes, 4-methylbenzyl bromide can be used and may be more reactive. However, the chloride is often more cost-effective for scale-up.
Q2: Is a solvent necessary for this reaction?
A: While the reaction can be run neat, using a solvent like acetonitrile or THF can improve temperature control and stirring efficiency, which is crucial for larger-scale reactions.
Stage 2: Friedel-Crafts Acylation
This is the core step of the synthesis, where the butyrate side chain is attached to the aromatic ring. The Friedel-Crafts acylation of 1-(4-methylbenzyl)piperidine with succinic anhydride presents several challenges, particularly at scale.[1]
Troubleshooting Guide: Stage 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction | - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.- Deactivation of the catalyst by the basic piperidine nitrogen. | - Use fresh, anhydrous AlCl₃ and perform the reaction under an inert atmosphere (N₂ or Ar).- A stoichiometric amount of Lewis acid is required as it will complex with both the carbonyl product and the basic nitrogen.[2] |
| Formation of a thick, unmanageable slurry | - Precipitation of the AlCl₃-ketone complex. | - Ensure efficient mechanical stirring.- Use a solvent in which the complex has some solubility, such as dichloromethane or nitrobenzene (use with caution due to toxicity).[3] |
| Poor regioselectivity (ortho vs. para substitution) | - Steric hindrance from the piperidinomethyl group should strongly favor para-substitution. Any ortho-isomer is likely a minor byproduct. | - Lowering the reaction temperature can sometimes improve selectivity. |
| Charring or decomposition | - Reaction temperature is too high. | - Maintain the recommended reaction temperature and ensure adequate cooling during the exothermic addition of reagents.[3] |
Frequently Asked Questions (FAQs): Stage 2
Q1: Why is succinic anhydride used instead of succinyl chloride?
A: Succinic anhydride is less expensive, easier to handle, and produces carboxylic acid as a byproduct, which is less corrosive than the HCl generated from succinyl chloride. The mechanism is similar for both.[4]
Q2: Can other Lewis acids be used?
A: Yes, other Lewis acids like FeCl₃ or ZnCl₂ can be used, but AlCl₃ is generally the most effective for this type of acylation.[5] Greener, heterogeneous catalysts are also an area of active research.[6]
Q3: How do I quench the reaction safely on a large scale?
A: The quench must be done carefully by slowly adding the reaction mixture to ice-cold dilute HCl. This is a highly exothermic process and requires robust cooling and venting.[3]
Stage 3: Esterification
The final step is the conversion of the carboxylic acid intermediate to the desired ethyl ester. This is typically achieved through a Fischer esterification.
Troubleshooting Guide: Stage 3
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete esterification | - The reaction is an equilibrium process.- Insufficient catalyst or reaction time. | - Use a large excess of ethanol to drive the equilibrium towards the product.- Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is present.- Heat the reaction to reflux and monitor for completion.[7] |
| Product degradation | - Prolonged heating in strong acid. | - Do not exceed the recommended reaction time. Neutralize the acid catalyst during workup. |
| Difficult isolation of the final product | - The product is a basic compound, which can complicate extraction. | - After the reaction, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.- Further purification can be achieved by column chromatography or crystallization of a salt form. |
Frequently Asked Questions (FAQs): Stage 3
Q1: Can I use a different esterification method?
A: Yes, for example, reacting the carboxylic acid with thionyl chloride to form the acyl chloride, followed by the addition of ethanol, would also yield the desired ester. However, Fischer esterification is often preferred for its simplicity and lower cost at scale.
Q2: How can I purify the final product if it's an oil?
A: If the free base is an oil, purification by column chromatography is a common method. Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride) to facilitate purification by recrystallization.
Visualizing the Process
Overall Synthetic Pathway
Caption: A three-stage synthetic route to the target compound.
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Stage 1: Synthesis of 1-(4-Methylbenzyl)piperidine
-
To a stirred solution of piperidine (1.2 equivalents) in acetonitrile, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 4-methylbenzyl chloride (1.0 equivalent) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can be used in the next step without further purification if the purity is >95%.
Stage 2: Synthesis of 4-Oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid
-
To a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C.
-
In a separate flask, dissolve 1-(4-methylbenzyl)piperidine (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution from step 3 to the AlCl₃ suspension, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 18-24 hours.
-
The reaction quench is highly exothermic. Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.
-
The product may precipitate or be in the aqueous layer. Adjust the pH of the aqueous layer to ~6 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Stage 3: Synthesis of this compound
-
To a solution of 4-oxo-4-[4-(piperidinomethyl)phenyl]butanoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents), add concentrated sulfuric acid (0.1 equivalents) catalytically.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization of a suitable salt.
References
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
-
Ranu, B. C., & Ghosh, R. (2010). Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Journal of the American Chemical Society, 132(35), 12152-12152. Available at: [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Available at: [Link]
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
-
Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
- [Not Available]
- [Not Available]
-
The mechanism for the esterification reaction. Chemguide. Available at: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]
- [Not Available]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Troubleshooting "Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" analytical detection
An Application Scientist's Guide to Navigating the Analytical Challenges of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Welcome to the technical support center for the analytical detection of this compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex challenges researchers encounter during the analysis of this bifunctional molecule. As a γ-keto ester with a basic piperidine moiety, this compound presents unique hurdles in chromatography and mass spectrometry. Here, we provide not just solutions, but the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Part 1: General Stability and Handling
Q1: My analyte solution seems to degrade quickly, showing new peaks in my chromatogram over time. What causes this instability and how can I mitigate it?
A1: The instability of this compound in solution is typically attributable to two primary factors: the reactivity of the ester functional group and the basicity of the piperidine ring.
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly at non-neutral pH values (acidic or basic conditions), which cleaves the ester to form the corresponding carboxylic acid and ethanol. This process is often accelerated in aqueous solutions or in the presence of trace amounts of acid or base.
-
Piperidine Reactivity: The piperidine nitrogen is a strong base (predicted pKa around 8.6) and can be susceptible to oxidation when exposed to air and light over extended periods, which may lead to the formation of colored impurities.[1]
Mitigation Strategies:
-
pH Control: Prepare all solutions, including standards and mobile phases, in a buffered system, ideally close to neutral pH (6.5-7.5) if compatible with your analytical method.
-
Solvent Choice: For stock solutions, use high-purity aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and store them at low temperatures.[2] Minimize the amount of water in stock solutions.
-
Fresh Preparation: Always prepare working standards and samples fresh daily from a recently prepared stock solution. If using an autosampler, utilize a cooled tray (4-8 °C) to minimize degradation while samples are awaiting injection.[3]
-
Inert Atmosphere: When storing the neat compound or concentrated stock solutions for long periods, consider storage under an inert gas like nitrogen or argon to prevent oxidation.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q2: I am observing severe peak tailing for my compound on a standard C18 column. What is the cause and what are the most effective solutions?
A2: This is a classic problem when analyzing basic compounds on traditional silica-based columns. The peak tailing is caused by a secondary ionic interaction between the protonated (positively charged) piperidine group of your analyte and acidic, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the column's stationary phase. This interaction is strong and kinetically slow, leading to a "tail" on the backside of the chromatographic peak.
Solutions Ranked by Effectiveness:
-
Use a Modern, Base-Deactivated Column: The most robust solution is to use a column specifically designed for analyzing basic compounds. These columns have minimal accessible silanol groups due to advanced end-capping or hybrid particle technology.
-
Modify the Mobile Phase pH:
-
Low pH (2.5-3.5): Adding an acid like formic acid or phosphoric acid to the mobile phase protonates both the piperidine group (making it consistently positive) and the residual silanols (making them neutral, Si-OH). This eliminates the ionic interaction, drastically improving peak shape.[4]
-
High pH (9-10.5): Using a high-pH stable column and a buffer like ammonium bicarbonate deprotonates the piperidine group (making it neutral), thus preventing ionic interaction with the now-deprotonated silanols.
-
-
Add a Competing Base: Incorporating a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) into the mobile phase can also work. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
Caption: Troubleshooting workflow for HPLC peak tailing of basic compounds.
Q3: My retention times are inconsistent between injections. What are the primary factors to investigate?
A3: Retention time drift is a common issue that compromises data quality. The root cause usually lies in an unstable chromatographic system.
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.
-
Mobile Phase Preparation: Inaccurate mobile phase composition is a major culprit. Use a graduated cylinder for precise measurements. If preparing the mobile phase by mixing online, ensure the pump's proportioning valves are functioning correctly. Always degas the mobile phase to prevent air bubbles in the pump.
-
Temperature Fluctuation: Chromatography is temperature-dependent. Use a column oven to maintain a stable temperature and ensure the mobile phase temperature is also stable before it enters the column.[3]
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak, failing pump seal, or issues with check valves. Perform a pump leak test as per the manufacturer's instructions.
Part 3: Mass Spectrometry (MS) Detection
Q4: I am using ESI-MS and see a weak signal for the molecular ion. How can I improve the response?
A4: With its basic piperidine group, your compound is an excellent candidate for positive mode Electrospray Ionization (ESI+), where it will be detected as the protonated molecule, [M+H]⁺. If the signal is weak, the issue is likely related to ionization suppression or in-source fragmentation.
Optimization Steps:
-
Confirm Mobile Phase Compatibility: Ensure your mobile phase is MS-friendly. Use volatile acids like formic acid instead of non-volatile ones like phosphoric acid.[4] The presence of a proton source (like 0.1% formic acid) is crucial for efficient ionization in positive mode.
-
Optimize Source Parameters:
-
Fragmentor/Cone Voltage: This is the most critical parameter. A voltage that is too high will cause the molecular ion to fragment inside the source before it reaches the mass analyzer. Infuse a standard solution of your analyte and tune this voltage to maximize the [M+H]⁺ signal while minimizing fragment ions.
-
Gas Temperatures and Flow Rates: Optimize the drying gas (N₂) temperature and flow rate to ensure efficient desolvation of the ESI droplets. Incomplete desolvation can lead to adduct formation (e.g., [M+Na]⁺) and a weaker primary ion signal.
-
-
Check for Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma), co-eluting components can suppress the ionization of your analyte. Improve sample clean-up (see Part 4) or adjust chromatography to separate the analyte from the interfering components.
Q5: What are the expected fragmentation patterns for this molecule in MS/MS analysis?
A5: Predicting the fragmentation pattern is key for developing selective reaction monitoring (SRM) methods and for structural confirmation. The fragmentation will be directed by the most labile bonds and the charge location, which will be on the piperidine nitrogen.
Predicted Fragmentation Pathways for [M+H]⁺: The molecular weight of this compound (C₁₈H₂₅NO₃) is 303.18. The [M+H]⁺ ion will be at m/z 304.19.
| Predicted m/z | Proposed Ion Structure/Fragment Lost | Fragmentation Pathway Description |
| 258.17 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group, a common fragmentation for protonated ethyl esters. |
| 174.12 | [C₁₁H₁₆N]⁺ | Alpha-cleavage adjacent to the phenyl ketone, breaking the bond between the carbonyl carbon and the adjacent CH₂. This results in the stable piperidinomethyl-benzoyl fragment. |
| 160.10 | [C₁₀H₁₄N]⁺ | Benzylic cleavage, breaking the bond between the phenyl ring and the piperidinomethyl group, followed by a rearrangement. |
| 98.10 | [C₆H₁₂N]⁺ | Formation of the protonated piperidinemethyl ion via cleavage at the benzylic position. This is often a very stable and abundant fragment. |
This prediction is based on established fragmentation rules for ketones, esters, and amines.[5][6][7]
Part 4: Experimental Protocols
Protocol 1: Recommended Starting Method for HPLC-UV Analysis
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: A modern, base-deactivated C18 column (e.g., Agilent Zorbax SB-C18, Waters XBridge C18), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B in 0.5 minutes.
-
Hold at 10% B for 2.5 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (based on the phenyl ketone chromophore).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL.
Caption: A standard workflow for the HPLC-UV analysis of the target compound.
References
-
SIELC Technologies. (2018). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem Compound Database. Retrieved from [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
-
U.S. Food and Drug Administration. (2013). NDA 203284 CMC Review. Retrieved from [Link]
- Blaser, H. U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis.
- Benetti, S., et al. (1997). Mastering β-Keto Esters. Chemical Reviews.
- Kesl, M. D., et al. (2022). Ketone ester-what's in a name? Ambiguity begets uncertainty. Frontiers in Physiology.
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
- Li, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry.
- Namieśnik, J., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper.
- Pérez-Sánchez, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity. MDPI.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate - Impurity Profiling and Removal
This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate. It provides a comprehensive technical resource for identifying and removing impurities, ensuring the integrity of your research and development processes.
Part 1: Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges that may arise during the synthesis, purification, and analysis of this compound, offering solutions grounded in scientific principles.
Issue 1: An Unknown Peak is Detected in my HPLC Chromatogram
Symptom: Your High-Performance Liquid Chromatography (HPLC) analysis reveals a significant, unidentified peak, suggesting the presence of an impurity.
Root Cause Analysis and Troubleshooting:
The appearance of an unknown peak can be attributed to several factors, including incomplete reactions, product degradation, or the formation of by-products. The synthesis of this compound likely involves a Friedel-Crafts acylation reaction.[1][2] This class of reaction is known to have certain limitations that can lead to impurities.[3][4][5]
Step-by-Step Troubleshooting Protocol:
-
Hypothesize Potential Impurities: Based on the synthetic route, consider the possible impurities. These could include unreacted starting materials, intermediates, or by-products from side reactions.
-
Mass Spectrometry (MS) for Molecular Weight Determination:
-
Procedure: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system to determine the mass-to-charge ratio (m/z) of the unknown peak.[6][7]
-
Expert Insight: Compare the molecular weight of the impurity with those of your starting materials and plausible by-products. This will provide strong clues to its identity.
-
-
NMR Spectroscopy for Structural Confirmation:
Common Impurities and Their Removal:
| Potential Impurity | Likely Origin | Identification Clue (MS) | Recommended Removal Strategy |
| Starting Materials | Incomplete reaction | m/z matches a starting material | Optimize reaction conditions (time, temperature, stoichiometry). |
| Over-acylated Product | Friedel-Crafts side reaction | Higher m/z than the product | Column chromatography. |
| Hydrolyzed Product (Carboxylic Acid) | Exposure to water/acid/base[8][9][10][11][12] | Lower m/z than the product | Recrystallization or column chromatography. |
Workflow for Impurity Identification:
Caption: A stepwise workflow for identifying unknown impurities.
Issue 2: Low Purity Despite a "Clean" HPLC Chromatogram
Symptom: Following purification, your quantitative analysis (e.g., qNMR) indicates low purity, even though the HPLC-UV chromatogram appears clean.
Expert Analysis and Solution:
This common issue often arises from the presence of impurities that are not UV-active or are residual solvents.
-
Residual Solvents: Solvents used in the synthesis or purification are frequent culprits.
-
Troubleshooting:
-
Carefully examine your ¹H NMR spectrum for characteristic solvent peaks.
-
Dry your sample under high vacuum for an extended period to remove volatile solvents.
-
-
-
Non-UV-Active Impurities: Some by-products may lack a chromophore, making them invisible to UV detection.
-
Troubleshooting:
-
Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in your HPLC system.
-
Use alternative analytical techniques like Gas Chromatography (GC) if the impurities are volatile.[6]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound at a larger scale?
For multi-gram scale purification, recrystallization is often the most efficient and scalable method.[13][14][15]
-
Rationale: This technique exploits differences in solubility between the product and impurities. It is generally more economical and less labor-intensive than chromatography for large quantities.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of solvents can also be effective.[15]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.[14]
-
Crystallization: Allow the solution to cool slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[14]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Q2: How can I prevent the hydrolysis of the ethyl ester during my experiments?
The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions.[8][9][12]
-
During Workup:
-
Minimize the time your compound is in contact with strong acids or bases.
-
Use mild bases like sodium bicarbonate for neutralization.
-
Perform aqueous washes with cold solutions.
-
-
During Storage:
-
Store the compound in a tightly sealed container in a cool, dry place.
-
For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).
-
Q3: What are the key parameters for developing a robust HPLC method for this compound?
-
Column Choice: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is recommended.[16]
-
pH Control: Due to the basic piperidine moiety, maintaining an acidic mobile phase pH will ensure good peak shape.[17][18]
-
Detector: A UV detector is suitable, as the aromatic ketone will have a strong absorbance.[19]
Logical Flow of Purification and Analysis:
Caption: The iterative process of purification and analysis.
References
Sources
- 1. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. soeagra.com [soeagra.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. agilent.com [agilent.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. pharmaguru.co [pharmaguru.co]
- 19. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
Technical Support Center: Purity Enhancement of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate. Achieving high purity for this compound is critical for obtaining reliable and reproducible results in biological assays and further developmental studies. This document provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and logical workflows to guide you through the process.
Section 1: Understanding the Impurity Profile (FAQ)
This section addresses the common origins of impurities and stability issues you may encounter.
Q1: What are the most likely impurities in my crude sample of this compound?
A: The impurity profile is almost always a direct reflection of the synthetic route used. Given the structure—an aromatic ketone with a basic side chain—synthesis likely involves a Friedel-Crafts acylation followed by the introduction of the piperidinomethyl group, or vice-versa.
-
Synthesis-Related Impurities:
-
From Friedel-Crafts Acylation: If your synthesis involves reacting a substituted benzene with an acylating agent (like ethyl 4-chloro-4-oxobutyrate) and a Lewis acid catalyst (e.g., AlCl₃), you can expect several common byproducts. These include unreacted starting materials, and potentially di-acylated products. The Lewis acid catalyst itself can also form complexes with amine-containing molecules, which can complicate the reaction and workup.[1]
-
From Piperidinomethylation: If this group is introduced via a Mannich-type reaction (using piperidine and formaldehyde), impurities can include residual piperidine, unreacted starting ketone, or potential side-products from formaldehyde.
-
Isomeric Impurities: Depending on the directing effects of the substituents on the aromatic ring during the Friedel-Crafts step, you may have small amounts of ortho or meta isomers in addition to the desired para product.
-
-
Reagent & Solvent Artifacts: Residual solvents from the reaction or purification, and salts from the aqueous workup (e.g., NaCl, MgSO₄) are also common.
Q2: My purified sample's purity seems to decrease over time, even when stored. What could be causing this degradation?
A: The two most likely culprits for degradation are hydrolysis and oxidation.
-
Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base and water. This reaction cleaves the ester to form the corresponding carboxylic acid and ethanol. The piperidine moiety in the molecule is basic, which could potentially catalyze this degradation if the sample is not completely dry and neutral.
-
Oxidation: Tertiary amines, like the piperidine group, can be susceptible to oxidation over time, especially if exposed to air and light, forming the corresponding N-oxide. While often a slower process, it can contribute to a gradual decrease in purity.
To ensure stability, store your final, high-purity compound as a dry solid under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature (-20°C is recommended for long-term storage).
Section 2: Purity Assessment - The Analytical Toolkit
Accurately assessing purity is the first step toward improving it. Simply relying on a single TLC spot can be misleading.
Q3: What are the best methods to get a reliable purity value for my compound?
A: A multi-faceted approach is always best. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are the industry standards for robust purity determination.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in the pharmaceutical industry.[2][3][4] It offers excellent resolution to separate closely related impurities from the main compound and provides accurate quantification based on peak area. A reversed-phase C18 column is typically a good starting point for this molecule.[5]
-
Quantitative ¹H NMR (qNMR): This powerful technique can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[6][7] By comparing the integral of a known, pure internal standard to the integrals of the analyte's protons, a highly accurate purity value can be calculated.[8][9] It is also excellent for identifying residual solvents.
-
Thin-Layer Chromatography (TLC): While not quantitative, TLC is an indispensable tool for rapid, real-time monitoring of reaction progress and for identifying the appropriate solvent system for column chromatography.
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Quantitative Purity Analysis | High sensitivity, high resolution, accurate quantification.[10][11] | Requires specialized equipment, method development can be time-consuming. |
| qNMR | Absolute Purity Determination | No analyte-specific reference standard needed, provides structural information, non-destructive.[6][12] | Requires a high-field NMR spectrometer, less sensitive than HPLC for trace impurities. |
| TLC | Qualitative Monitoring | Fast, inexpensive, excellent for reaction monitoring and chromatography method development. | Not quantitative, lower resolution than HPLC. |
Section 3: Troubleshooting Purification Workflows
This section provides direct answers to common purification challenges in a logical sequence, from initial workup to final polishing.
Q4: My crude product after synthesis is a sticky oil, and my initial attempts at purification have failed. Where do I start?
A: Start with an Acid-Base Extraction . This classic technique is perfectly suited for your molecule because of the basic piperidine nitrogen. It's a highly effective first-pass purification step to separate your amine-containing product from any neutral or acidic impurities.[13][14]
The principle is to convert the basic amine into its water-soluble salt form by treating it with acid.
-
Dissolve your crude oil in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your product will become protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer.
-
Neutral and acidic impurities will remain in the organic layer, which you can now discard.
-
Wash the aqueous layer with fresh organic solvent to remove any last traces of neutral impurities.
-
Carefully basify the aqueous layer with a base (e.g., 1M NaOH or NaHCO₃) until it is basic (pH > 9). This deprotonates your compound (R₃NH⁺ → R₃N), making it insoluble in water again.
-
Extract the now-neutral product back into a fresh organic solvent.
-
Drying and evaporating this final organic layer will often yield a significantly purer, and potentially solid, product.
Q5: The acid-base extraction helped, but my TLC still shows several closely-eluting impurities. What is the next step?
A: The next logical and powerful step is Flash Column Chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[15][16][17] It is the primary method for purifying complex mixtures in organic synthesis.
Q6: I tried running a silica gel column, but my compound streaks badly down the column, leading to poor separation and low recovery. What's causing this?
A: This is a classic problem when purifying basic compounds like yours on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface. Your basic piperidine group interacts strongly with these acidic sites via an acid-base interaction. This causes some molecules to stick irreversibly, while others "drag" down the column, resulting in significant tailing or "streaking."
Solution: You must neutralize the acidic sites on the silica. The easiest way to do this is to add a small amount of a volatile base to your eluent system.
-
Add Triethylamine (Et₃N): Add 0.5-1% triethylamine to your chosen eluent (e.g., a mixture of ethyl acetate and hexanes). The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to travel smoothly down the column in a tight band.
-
Consider an Alternative Stationary Phase: If streaking persists, you can use a different stationary phase altogether, such as neutral or basic alumina, which lacks the acidic character of silica gel.
Q7: Chromatography gave me a solid product with >95% purity by HPLC, but I need to reach >99% for my assay. What is the best final "polishing" step?
A: Recrystallization is the ideal technique for this final purification step.[18][19] This method is exceptionally good at removing small amounts of impurities from a solid compound that is already mostly pure. The process relies on the principle that a compound's solubility in a solvent increases with temperature.[20]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold. You can test this on a small scale with solvents like ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes.
-
Procedure: Dissolve your solid in the minimum amount of the chosen boiling solvent.[21] Allow the solution to cool slowly and undisturbed. As it cools, the solubility decreases, and the solution becomes supersaturated, forcing your pure compound to crystallize out, leaving the trace impurities behind in the solvent (the "mother liquor").
-
Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any residual mother liquor.[22]
This process, when done carefully, can dramatically increase the purity of your final product.
Section 4: Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general starting point for reversed-phase HPLC analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in acetonitrile/water (1:1).
Protocol 2: Purification via Flash Column Chromatography
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Eluent Selection: Determine the best solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes. Find a ratio that gives your product an Rf value of ~0.2-0.3.
-
Eluent Modification: Crucially, add 1% triethylamine (Et₃N) to your prepared eluent mixture.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing your material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, starting with a lower polarity eluent and gradually increasing the polarity (e.g., from 10% ethyl acetate to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure fractions containing your product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Section 5: Visual Workflows & Diagrams
Purification Troubleshooting Workflow
This diagram outlines the logical steps to take when purifying a crude sample of this compound.
Caption: A decision-making flowchart for purifying the target compound.
Acid-Base Extraction Mechanism
This diagram illustrates how the target compound is separated from neutral impurities.
Caption: The mechanism of purifying the amine via extraction.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Malev, O., et al. (2011). "High perfomance liquid chromatography in pharmaceutical analyses." PubMed. [Link]
-
Loughty, M. (n.d.). "HPLC Method Development and Validation for Pharmaceutical Analysis." Pharmaceutical Technology. [Link]
-
Byrd, D. (2023). "HPLC in Pharmaceutical Applications and Pharmaceutical Industry." Lab Manager. [Link]
-
Chromatography Today. (2017). "How is HPLC Used in the Pharmaceutical Industry?" [Link]
-
Purity-IQ. (n.d.). "Molecular Identification and Product Purity Assessment Using NMR Spectroscopy." [Link]
- Google Patents. (2009). "PROCESS FOR PURIFYING AN a-KETO ESTER."
-
Longdom Publishing. (n.d.). "Column Chromatography in Pharmaceutical Analysis: Methods and Applications." [Link]
-
University of Alberta. (n.d.). "Recrystallization1." [Link]
-
Pharmac Talk. (2024). "Column Chromatography Explained | Types, Uses & Selection Guide." YouTube. [Link]
-
News-Medical. (2024). "What Is Column Chromatography? Principles and Protocols." [Link]
-
Toman, B., et al. (2016). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." NIST. [Link]
-
Chemistry LibreTexts. (2022). "4.8: Acid-Base Extraction." [Link]
-
Sorbead India. (2015). "Column Chromatography Finds Use in Purifying Antibiotics." [Link]
-
Nakatsuka, T., et al. (1993). "Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast." J-STAGE. [Link]
-
Silica Gel Manufacturer. (n.d.). "Application Of Column Chromatography In Pharmacy." [Link]
-
Journal of Medicinal Chemistry. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." ACS Publications. [Link]
- Google Patents. (2010). "Process for purifying an alpha-keto ester."
-
Korovina, N. (2020). "Recrystallization Technique for Organic Chemistry." YouTube. [Link]
-
NMR Spectroscopy Facility. (2018). "Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR)." YouTube. [Link]
-
Wikipedia. (n.d.). "Acid–base extraction." [Link]
-
University of Technology, Iraq. (2021). "Experimental No. (4) Recrystallization." [Link]
-
University of Missouri-St. Louis. (n.d.). "Experiment 9 — Recrystallization." [Link]
-
Reddit. (2022). "Amine workup : r/Chempros." [Link]
-
Yamaguchi, H., et al. (2002). "Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271." Bioscience, Biotechnology, and Biochemistry. [Link]
-
University of Waterloo. (n.d.). "What is an Acid and Base Extraction?" Engineering Ideas Clinic. [Link]
-
Deadman, B. J., et al. (2021). "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering. [Link]
-
University of Calgary. (n.d.). "Ch12: Friedel-Crafts limitations." [Link]
-
BYJU'S. (n.d.). "Friedel Crafts Acylation And Alkylation Reaction." [Link]
-
Ashenhurst, J. (2018). "Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). "Friedel–Crafts reaction." [Link]
- Google Patents. (2010).
-
National Institutes of Health. (n.d.). "Ethyl 4-oxo-4-phenylbutyrate." PubChem. [Link]
- Google Patents. (2008).
-
ResearchGate. (2003). "Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters." [Link]
-
ResearchGate. (2021). "Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone." [Link]
-
SIELC Technologies. (2018). "Ethyl 4-oxo-4-phenylbutyrate." [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 3. labinsights.nl [labinsights.nl]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Ethyl 4-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. longdom.org [longdom.org]
- 16. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 17. swambechemicals.wordpress.com [swambechemicals.wordpress.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Recrystallization [sites.pitt.edu]
- 20. amherst.edu [amherst.edu]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Butyrate Derivatives: Evaluating Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate in the Context of Established Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise and Pharmacological Challenge of Butyrate
Butyrate, a short-chain fatty acid, is a molecule of immense interest in therapeutics. Primarily known as a potent inhibitor of histone deacetylases (HDACs), it can modulate gene expression, leading to profound cellular effects such as cell cycle arrest, differentiation, and apoptosis.[1][2] This activity has positioned butyrate and its derivatives as candidates for treating a range of diseases, from cancers to hemoglobinopathies.[3][4]
However, the direct clinical application of butyrate is severely hampered by its pharmacological profile. It suffers from rapid metabolism, a short plasma half-life, and poor oral bioavailability, requiring high doses that are often impractical for sustained therapeutic effect.[1][5] This has driven the development of numerous butyrate derivatives and prodrugs designed to improve its delivery, stability, and efficacy.
This guide provides a comparative analysis of a specific, structurally distinct derivative, Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate , against established and clinically relevant butyrate compounds like Sodium Butyrate and Sodium Phenylbutyrate. We will dissect its structural components, hypothesize its potential advantages, and provide the experimental frameworks necessary to validate its performance.
Focus Molecule: Dissecting this compound
While extensive peer-reviewed data on this compound (henceforth referred to as EOPPB) is not yet prevalent in public literature, its chemical structure allows for an expert analysis of its potential properties based on established medicinal chemistry principles.
-
The Butyrate Core: The ethyl butyrate portion is the active pharmacophore, poised to be hydrolyzed by intracellular esterases to release butyrate, the active HDAC inhibitor.
-
Ethyl Ester Prodrug: Esterification of the butyric acid carboxyl group is a classic prodrug strategy. This modification neutralizes the negative charge, increasing lipophilicity. The intended consequence is enhanced cell membrane permeability and potentially improved oral absorption compared to the parent acid salt, sodium butyrate.
-
Phenyl Spacer: The rigid phenyl ring acts as a scaffold, separating the butyrate moiety from the piperidinomethyl group. This is a common feature in many drug molecules, influencing binding affinity and orientation within target proteins.
-
Piperidinomethyl Group: The introduction of a basic piperidinomethyl group is a significant modification. This group will be protonated at physiological pH, which can substantially increase aqueous solubility. This feature may counteract the lipophilicity of the ester, creating a more balanced solubility profile. Furthermore, such amine-containing groups can influence interactions with cellular transporters or off-target proteins, affecting both efficacy and safety profiles.
Based on this structure, EOPPB is hypothesized to be a prodrug designed for improved cellular uptake and bioavailability over simple butyrate salts. The key research question is how these modifications collectively impact its potency, selectivity, and pharmacokinetic behavior compared to its predecessors.
Comparative Analysis: EOPPB vs. Key Butyrate Derivatives
To understand the potential of EOPPB, we must benchmark it against well-characterized alternatives.
Sodium Butyrate (NaB)
The parent compound, NaB is the gold standard for in vitro studies of HDAC inhibition.[2] It directly releases butyrate, providing a clean baseline for biological effects like cell cycle arrest and apoptosis induction.[4] Its primary drawback is its rapid in vivo clearance, making it a poor systemic drug.[1][6]
Sodium Phenylbutyrate (4-PBA)
4-PBA is a clinically approved drug, notable for its dual mechanism of action. It serves as an ammonia scavenger for treating urea cycle disorders and also functions as an HDAC inhibitor.[7][8][9] As a prodrug, it is metabolized to phenylacetate, the active form for nitrogen scavenging.[7] Its HDAC inhibitory activity is significant, though it demonstrates different potency compared to butyrate itself. For example, in primary acute myeloid leukemia cells, 4-PBA inhibited proliferation with an ID50 of 6.6 mM and clonogenic growth with an ID50 of less than 2 mM.[10] Its phenyl group contributes to a different pharmacokinetic and pharmacodynamic profile than aliphatic butyrate.
Pharmacokinetic-Enhanced Prodrugs (Tributyrin, Lysine Butyrate)
To directly address the delivery problem, prodrugs like Tributyrin (a triglyceride of butyrate) and Lysine Butyrate have been developed. A clinical study comparing these demonstrated significant differences in bioavailability.[11] Butyrate salts like Sodium Butyrate and Lysine Butyrate showed faster absorption and higher peak plasma concentrations compared to Tributyrin.[6][11]
Data Summary: Pharmacokinetic Comparison of Butyrate Formulations
The following table summarizes key pharmacokinetic parameters from a clinical study where each product delivered an equivalent of 786 mg of butyric acid.[6][11] This data underscores the profound impact that formulation and prodrug design have on systemic delivery.
| Prodrug | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) | Key Observation |
| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | Rapid absorption, moderate bioavailability.[6][11] |
| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | Highest peak concentration and overall exposure.[6][11] |
| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | Slower absorption and lower bioavailability.[6][11] |
Comparative Feature Summary
| Feature | Sodium Butyrate (NaB) | Sodium Phenylbutyrate (4-PBA) | This compound (EOPPB) |
| Mechanism | Direct HDAC Inhibition.[2] | Dual: Ammonia Scavenger & HDAC Inhibitor.[8] | Hypothesized: Prodrug releasing butyrate for HDAC inhibition. |
| Active Form | Butyrate | Phenylacetate (for nitrogen scavenging), Phenylbutyrate (for HDAC inhibition).[7] | Hypothesized: Butyrate (released via esterase activity). |
| Key Advantage | High in vitro potency; well-understood mechanism. | Clinically approved; dual functionality.[7] | Hypothesized: Improved cell permeability (ester) and solubility (amine). |
| Key Limitation | Poor pharmacokinetics; rapid metabolism.[1] | Lower HDACi potency than butyrate; distinct side effects.[10][12] | Hypothesized: Complex metabolism; potential for off-target effects from piperidinomethyl moiety. |
Visualizing the Mechanism and Experimental Workflow
To contextualize the action of these compounds and the process for their evaluation, the following diagrams are provided.
Caption: Mechanism of action for butyrate prodrugs as HDAC inhibitors.
Sources
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate as a differentiating agent: pharmacokinetics, analogues and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]
- 9. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Impact of the putative differentiating agents sodium phenylbutyrate and sodium phenylacetate on proliferation, differentiation, and apoptosis of primary neoplastic myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 12. Sodium-phenyl-butyrate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Guide to the Analgesic Profile of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
This guide provides a comprehensive framework for validating the analgesic potential of a novel compound, Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate. Given the absence of direct literature on this specific molecule, this document synthesizes established methodologies and insights from related chemical classes—namely piperidine and butyrate derivatives—to propose a robust validation strategy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new analgesic agents.
The core structure of this compound suggests a hybrid pharmacology, potentially leveraging the known analgesic properties of both piperidine and butyrate moieties. Piperidine derivatives are a well-established class of analgesics, often exerting their effects through interaction with opioid receptors.[1][2][3][4][5] Conversely, butyrate and its analogues have demonstrated anti-inflammatory and analgesic effects, which may be mediated by mechanisms including the activation of peroxisome proliferator-activated receptors (PPARs) and the inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2).[6][7]
This guide will therefore outline a series of comparative in vivo and in vitro experiments designed to elucidate the analgesic efficacy and potential mechanisms of action of this compound against well-characterized reference compounds.
Comparative In Vivo Analgesic Assessment
To establish the analgesic efficacy of this compound, a multi-modal in vivo testing approach is essential. This involves subjecting the compound to a battery of validated animal models of pain, each designed to probe different facets of analgesia. For comparative purposes, we will include a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a centrally acting opioid analgesic, Morphine.
Experimental Workflow for In Vivo Analgesic Assays
Caption: Workflow for in vivo analgesic evaluation.
Hot Plate Test (Central Nociception)
This test is employed to evaluate centrally mediated analgesic activity.[8] The latency of an animal's response to a thermal stimulus is measured, with an increase in latency indicating an analgesic effect.
Protocol:
-
Male Swiss albino mice (20-25 g) are used.
-
The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
Each mouse is placed on the hot plate, and the time taken to lick a hind paw or jump is recorded as the reaction latency.[8] A cut-off time of 30 seconds is implemented to prevent tissue damage.
-
A baseline latency is recorded for each animal before drug administration.
-
Animals are then treated with the test compound, vehicle, or positive controls (Morphine, 5 mg/kg; Diclofenac, 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Reaction latencies are measured at 30, 60, 90, and 120 minutes post-administration.
Tail-Flick Test (Spinal Reflex)
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus but is more indicative of a spinal reflex.[9][10]
Protocol:
-
The distal portion of a mouse's tail is exposed to a focused beam of radiant heat.[9]
-
The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.[11]
-
A cut-off time of 10-12 seconds is set to avoid tissue damage.[12]
-
Baseline latencies are established before the administration of test compounds.
-
Following drug administration, latencies are recorded at the same time intervals as the hot plate test.
Acetic Acid-Induced Writhing Test (Peripheral Nociception)
This model is particularly sensitive to peripherally acting analgesics and is used to assess visceral pain.[13][14] The intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesia.[15][16]
Protocol:
-
Mice are pre-treated with the test compound, vehicle, or positive controls.
-
After 30 minutes, 0.6% acetic acid solution is injected intraperitoneally (10 mL/kg).[17]
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 15 minutes.[15]
-
The percentage inhibition of writhing is calculated for each group compared to the vehicle control.
Hypothetical Comparative In Vivo Data
| Treatment Group | Dose (mg/kg) | Hot Plate Latency (s) at 60 min (Mean ± SEM) | Tail-Flick Latency (s) at 60 min (Mean ± SEM) | % Inhibition of Writhing (Mean ± SEM) |
| Vehicle Control | - | 5.2 ± 0.4 | 3.1 ± 0.3 | 0 |
| This compound | 10 | 8.9 ± 0.7 | 5.8 ± 0.5 | 45.2 ± 3.1 |
| 20 | 12.5 ± 1.1 | 8.2 ± 0.9 | 68.7 ± 4.5 | |
| 40 | 15.8 ± 1.5 | 10.5 ± 1.2 | 85.1 ± 5.2 | |
| Morphine | 5 | 18.2 ± 1.8 | 11.3 ± 1.4 | 92.3 ± 3.8 |
| Diclofenac | 10 | 6.1 ± 0.5 | 3.5 ± 0.4 | 75.4 ± 4.9 |
| p<0.05, **p<0.01 compared to vehicle control (Dunnett's test). |
Mechanistic In Vitro Investigations
To dissect the potential mechanisms of action of this compound, a series of in vitro assays targeting key pathways in nociception are proposed.
Experimental Workflow for In Vitro Mechanistic Assays
Caption: Workflow for in vitro mechanistic studies.
Opioid Receptor Binding Assay
Given the piperidine moiety, it is crucial to assess the affinity of the test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][18] A competitive radioligand binding assay is the gold standard for this determination.[19][20]
Protocol:
-
Cell membranes expressing the human opioid receptors (µ, δ, or κ) are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for µ-receptors) and varying concentrations of the test compound.[19]
-
The reaction is terminated by rapid filtration, and the amount of bound radioligand is quantified by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value.
Cyclooxygenase (COX) Enzyme Inhibition Assay
The butyrate component suggests a potential anti-inflammatory mechanism involving COX inhibition.[6] This can be evaluated using a COX inhibitor screening assay.[21][22][23]
Protocol:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX, is added to initiate the reaction.[22]
-
The production of prostaglandin E2 (PGE2), a downstream product of COX activity, is measured using an ELISA or LC-MS/MS.[21][22]
-
The IC50 values for COX-1 and COX-2 inhibition are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
Hypothetical Comparative In Vitro Data
| Compound | Opioid Receptor Binding Affinity (Ki, nM) | COX Enzyme Inhibition (IC50, µM) | COX-2 Selectivity Index |
| µ | δ | κ | |
| This compound | 50.2 | >1000 | >1000 |
| Morphine | 1.2 | 250 | 400 |
| Diclofenac | >10000 | >10000 | >10000 |
Proposed Mechanism of Action
Based on the hypothetical data, this compound may exert its analgesic effects through a dual mechanism of action. The moderate affinity for the µ-opioid receptor could contribute to its central analgesic effects, as observed in the hot plate and tail-flick tests. Additionally, the potent and selective inhibition of COX-2 likely plays a significant role in its peripheral analgesic activity, evidenced by the strong inhibition of acetic acid-induced writhing.
Caption: Proposed dual mechanism of action.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating the analgesic effects of this compound. By employing a combination of in vivo and in vitro models and comparing its performance against established analgesics, a clear picture of its efficacy, potency, and mechanism of action can be established. The proposed dual-action profile, targeting both opioid and inflammatory pathways, suggests that this compound could represent a promising lead in the development of novel pain therapeutics. The experimental protocols provided herein serve as a robust starting point for any research institution aiming to characterize this or similar novel chemical entities.
References
- Aejaz, A., Molvi, K. I., Sayyed, N., Irshad, B., Tausif, M., & Memon, R. (2012). The importance of six membered saturated nitrogen-containing ring in psychological disorders. Journal of Chemical and Pharmaceutical Research, 4(2), 872-880.
- Janssens, F., Torremans, J., & Janssen, P. A. (1986). Synthesis and analgesic activity of a series of N-substituted cis-3-methyl-4-(N-phenylpropionamido)piperidines. Journal of Medicinal Chemistry, 29(11), 2290-2297.
- Khan, I., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 17(7), 869-880.
- Saeed, A., et al. (2014). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Med chem, 4(8), 609-615.
- Zimmerman, D. M., et al. (1987). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 30(3), 555-561.
- Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
- Singh, S., et al. (2013). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 4(5), 458-463.
- O'Neill, G. P., et al. (1995). An ELISA method to measure inhibition of the COX enzymes. Prostaglandins, 50(5-6), 241-248.
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385-393.
-
Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]
- Mamun-Or-Rashid, A. N. M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
- Gierse, J. K., et al. (1999). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 19(3-4), 439-447.
- D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
- Kulmacz, R. J., & Wang, L. H. (1995). An ELISA method to measure inhibition of the COX enzymes.
- Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445-451.
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
-
Gene-Eden-VIR. (n.d.). Acetic acid-induced writhing method: Significance and symbolism. Retrieved from [Link]
- Wang, Y., et al. (2018). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of visualized experiments: JoVE, (136), 57738.
-
Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]
-
Ex-Pharm Software. (2021, August 29). Tail Flick Test in Rats | Analgesiometer Experiment Using Ex-Pharm Software [Video]. YouTube. [Link]
- Leysen, J. E., & Gommeren, W. (1986). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Drug development research, 8(1-4), 119-131.
- Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.9.
-
Neurofit. (n.d.). Rodent behavioural test - Pain and inflammation - Tail Flick. Retrieved from [Link]
- Brown, A. M., et al. (2022). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 13(28), 8234-8241.
- Härmä, H., et al. (2009). A homogeneous single-label quenching resonance energy transfer assay for a δ-opioid receptor-ligand using intact cells. Analytical and bioanalytical chemistry, 395(7), 2249-2257.
- Russo, R., et al. (2016). Sodium butyrate and its synthetic amide derivative modulate nociceptive behaviors in mice. Pharmacological research, 103, 269-280.
- Bonomo, R. R., et al. (2020). Butyrate and its synthetic derivative FBA modulate nociceptive behaviors in a mouse model of neuropathic pain. Frontiers in pharmacology, 11, 932.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium butyrate and its synthetic amide derivative modulate nociceptive behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. youtube.com [youtube.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 15. saspublishers.com [saspublishers.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to the Structure-Activity Relationship of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Butyrophenone Scaffold and its Therapeutic Potential
The butyrophenone chemical class, characterized by a 4-phenyl-4-oxobutyl moiety, has been a cornerstone in the development of various centrally acting agents, most notably antipsychotics.[1] The prototypical butyrophenone, haloperidol, exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor.[2] The general structure of butyrophenones allows for extensive chemical modifications, leading to a rich and complex structure-activity relationship that has been explored for decades.
"Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" represents a specific modification of the classical butyrophenone scaffold. The incorporation of a piperidinomethyl group on the phenyl ring introduces a distinct basic moiety, while the ethyl butyrate portion offers a different pharmacokinetic and pharmacodynamic profile compared to the more common tertiary amine-containing butyrophenones. Understanding how these structural features influence biological activity is crucial for the rational design of novel therapeutic agents. This guide will delve into the SAR of this compound by comparing it with key analogs, focusing on their interactions with primary biological targets such as dopamine and serotonin receptors.
Core Structure-Activity Relationship of Butyrophenones
The biological activity of butyrophenone derivatives is intricately linked to several key structural components. A comprehensive understanding of these relationships is essential for interpreting the activity of "this compound" and its analogs.
The Aromatic Ring (Ar)
The nature and substitution pattern of the aromatic ring are critical determinants of activity. For many antipsychotic butyrophenones, a fluoro-substituent at the para-position of the phenyl ring enhances potency.[1] This is exemplified by the structure of haloperidol. The electronic and steric properties of substituents on this ring can significantly influence receptor binding affinity and selectivity.
The Carbonyl Group (X=C=O)
The ketone moiety is generally considered optimal for antipsychotic activity within the butyrophenone class.[1] Reduction of the carbonyl to a hydroxyl group or its replacement with other functionalities often leads to a decrease in potency, although some active compounds with modified linkers exist.
The Propylene Chain (n=3)
An unbranched three-carbon (propylene) chain separating the aromatic ring from the basic nitrogen atom is a crucial feature for optimal activity in most butyrophenone antipsychotics.[1] Lengthening or shortening this chain typically results in a significant loss of potency.
The Aliphatic Amino Nitrogen
A basic, aliphatic amino nitrogen is a requisite for the antipsychotic activity of butyrophenones. This nitrogen is often incorporated into a cyclic structure, such as a piperidine or piperazine ring, which generally confers higher activity.[1] The nature of the substituents on this nitrogen atom profoundly impacts receptor affinity and selectivity.
Caption: Key pharmacophoric features of the butyrophenone scaffold.
Comparative Analysis of "this compound" Analogs
Due to the limited publicly available data specifically on "this compound," this section will draw comparisons with structurally related compounds to infer its potential SAR. The analysis will focus on modifications to the piperidinomethylphenyl moiety and the ethyl butyrate chain.
The Role of the Piperidinomethylphenyl Moiety
The piperidinomethylphenyl group is a key feature that distinguishes the topic compound from classical butyrophenones like haloperidol. This moiety introduces a second basic center and alters the overall lipophilicity and electronic distribution of the molecule.
Table 1: Inferred SAR based on Piperidinomethylphenyl Modifications
| Compound/Analog | Modification | Expected Impact on Activity | Rationale |
| This compound | Piperidinomethyl at para position | Potential for dual receptor interactions or altered selectivity. | The presence of a second basic nitrogen could lead to interactions with different receptor subtypes or secondary binding pockets. |
| Analogs with substitution on the piperidine ring | e.g., 4-hydroxy, 4-phenyl | Can significantly alter affinity and selectivity for dopamine and serotonin receptors. | Substituents on the piperidine ring are known to be critical for receptor engagement. For example, a 4-arylpiperidino moiety can mimic the 2-phenylethylamino moiety of dopamine.[1] |
| Analogs with different linkers between phenyl and piperidine | e.g., ether, amide | Modulates flexibility and electronic properties, likely affecting receptor binding. | The nature of the linker influences the spatial orientation of the piperidine ring relative to the phenyl ring. |
| Isomeric variations (ortho, meta substitution) | Piperidinomethyl at ortho or meta position | Expected to decrease activity compared to the para isomer. | The para position is often optimal for substituents on the phenyl ring of butyrophenones to maintain favorable interactions with the receptor binding pocket. |
The Influence of the Ethyl Butyrate Moiety
The ethyl butyrate portion of the molecule is another significant point of departure from traditional butyrophenones, which typically feature a tertiary amine at the end of the butyl chain.
Table 2: Inferred SAR based on Ethyl Butyrate Modifications
| Compound/Analog | Modification | Expected Impact on Activity | Rationale |
| This compound | Ethyl ester | May act as a prodrug or exhibit a different pharmacological profile. | The ester is susceptible to hydrolysis in vivo, potentially releasing a carboxylic acid metabolite with different activity and pharmacokinetic properties. |
| Corresponding carboxylic acid | Hydrolysis of the ethyl ester | The resulting carboxylate may have altered solubility, cell permeability, and receptor interactions. | Carboxylic acid groups can form different types of interactions (e.g., ionic bonds, hydrogen bonds) with receptor residues compared to the ethyl ester. |
| Analogs with different ester groups | e.g., methyl, propyl, benzyl | Alters lipophilicity and steric bulk, which can affect pharmacokinetics and receptor binding. | The size and nature of the ester group can influence the rate of hydrolysis and the overall physicochemical properties of the molecule. |
| Amide analogs | Replacement of the ester with an amide | Increased metabolic stability and different hydrogen bonding potential. | Amides are generally more resistant to hydrolysis than esters and can act as hydrogen bond donors and acceptors. |
Inferred Biological Targets and Signaling Pathways
Based on the structural similarity to the butyrophenone class of antipsychotics, "this compound" is predicted to interact with dopamine and serotonin receptors.
-
Dopamine D2 Receptor: This is the primary target for most butyrophenone antipsychotics.[2] Antagonism of this receptor in the mesolimbic pathway is believed to be responsible for the antipsychotic effects.
-
Serotonin 5-HT2A Receptor: Many atypical antipsychotics exhibit significant affinity for the 5-HT2A receptor.[3] Antagonism at this receptor is thought to contribute to a lower incidence of extrapyramidal side effects.
-
Sigma Receptors: Butyrophenones are also known to bind to sigma receptors with varying affinities.[4][5] The functional consequences of this interaction are still under investigation but may contribute to the overall pharmacological profile.
Caption: Inferred biological targets and potential downstream effects.
Experimental Protocols for SAR Elucidation
To definitively establish the SAR of "this compound" and its analogs, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for dopamine D2, serotonin 5-HT2A, and sigma receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]spiperone for D2 and 5-HT2A receptors, -pentazocine for sigma-1 receptors) in the presence of increasing concentrations of the test compound.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration.
-
Data Analysis: Quantify the radioactivity of the filters using liquid scintillation counting. Determine the IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.[6]
In Vitro Functional Assays
Objective: To determine the functional activity (e.g., antagonist, agonist, partial agonist) of the compounds at the target receptors.
Methodology (for D2 receptor antagonism):
-
Cell Culture: Use a cell line expressing the D2 receptor and a reporter system (e.g., cAMP-dependent reporter gene).
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Agonist Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole).
-
Signal Detection: Measure the reporter gene activity (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 or IC50 values for the functional response.
In Vivo Behavioral Models
Objective: To assess the in vivo efficacy and potential side effects of the compounds.
Methodology (for antipsychotic-like activity):
-
Animal Model: Use a rodent model of psychosis, such as amphetamine- or phencyclidine-induced hyperlocomotion.
-
Drug Administration: Administer the test compound at various doses.
-
Behavioral Assessment: Measure the locomotor activity of the animals using automated activity chambers.
-
Data Analysis: Analyze the dose-dependent reduction in hyperlocomotion to determine the ED50 value.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The structure-activity relationship for "this compound" can be inferred from the extensive knowledge base of butyrophenone chemistry. The presence of the piperidinomethylphenyl and ethyl butyrate moieties suggests a unique pharmacological profile that warrants further investigation. Key areas for future research include:
-
Systematic Analog Synthesis: The synthesis and biological evaluation of a focused library of analogs with systematic modifications to the piperidinomethylphenyl and ethyl butyrate groups are essential for a detailed SAR understanding.
-
Pharmacokinetic Profiling: Elucidation of the metabolic fate of the ethyl ester in vivo is crucial to determine if it acts as a prodrug.
-
Selectivity Profiling: A comprehensive screening against a panel of receptors and enzymes will help to identify any off-target activities and predict potential side effects.
By pursuing these avenues of research, the full therapeutic potential of this promising chemical scaffold can be realized, potentially leading to the development of novel and improved treatments for central nervous system disorders.
References
-
An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. European Journal of Pharmacology. [Link]
-
An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. European journal of pharmacology. [Link]
- The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. Journal of computer-aided molecular design.
-
Structural determinants of sigma receptor affinity. Molecular Pharmacology. [Link]
- Table 2 Affinity of selected ligands fl)r sigma receptor sites labeled...
-
“Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology. [Link]
-
SAR of Butyrophenones. Pharmacy 180. [Link]
-
Serotonin 5-HT2A receptor antagonist. Wikipedia. [Link]
-
SAR of Butyrophenone. YouTube. [Link]
-
Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry. [Link]
-
Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. [Link]
-
Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of medicinal chemistry. [Link]
-
Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. Journal of medicinal chemistry. [Link]
-
Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications. [Link]
- Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [No Source Found].
- dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. [No Source Found].
-
Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]
-
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Journal of medicinal chemistry. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
-
Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Journal of medicinal chemistry. [Link]
-
Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. NIH. [Link]
Sources
- 1. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and processing of D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" synthesis methods
Published on: January 18, 2026
Introduction: Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is a substituted ketoester that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its scaffold, containing an aromatic ketone, an ethyl ester, and a piperidinomethyl moiety, presents a unique synthetic challenge. The basicity of the piperidine nitrogen can complicate classical synthetic transformations, such as Friedel-Crafts reactions, by complexing with Lewis acid catalysts. This guide provides an in-depth comparative analysis of two primary, robust synthetic strategies for its preparation: the Benzylic Functionalization Pathway and the Reductive Amination Pathway . This document is intended for researchers, chemists, and process development professionals, offering detailed protocols, mechanistic insights, and a clear comparison to guide the selection of the most appropriate method based on scale, safety, and available resources.
Confirming the purity of "Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate" by orthogonal methods
A Guide to Orthogonal Purity Confirmation of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a key intermediate like this compound, a molecule featuring a complex arrangement of functional groups, confirming its purity demands a rigorous, multi-faceted analytical approach. Relying on a single analytical technique, no matter how powerful, creates an unacceptable risk of overlooking co-eluting impurities, isomers, or contaminants that lack a chromophore.
This guide presents a comprehensive strategy for the purity determination of this compound, grounded in the principle of orthogonality. We will explore how employing a suite of analytical techniques, each based on different physicochemical principles, provides a self-validating system that builds a complete and trustworthy purity profile. This approach moves beyond simple percentage reporting to a deeper understanding of the material's true composition, a critical necessity for researchers, scientists, and drug development professionals.
The Principle of Orthogonality
In analytical chemistry, orthogonality refers to the use of multiple, distinct analytical methods to measure the same attribute of a sample.[1] The core concept is that each method should have a different mechanism of separation or detection, thereby possessing different selectivity. If two methods with fundamentally different principles yield the same purity result, it provides a much higher degree of confidence than a single method ever could. This strategy is essential for detecting a wide array of potential impurities, from process-related substances and starting materials to degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for assessing the purity of non-volatile organic molecules. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as it separates compounds based on their hydrophobicity.
Causality Behind the Method: The target molecule possesses both polar (ketone, ester, tertiary amine) and non-polar (aromatic ring, piperidine ring) characteristics, making it well-suited for RP-HPLC. A C18 column is chosen for its versatility and strong retention of hydrophobic compounds. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, ensures good peak shape by suppressing the ionization of the basic piperidine nitrogen, preventing peak tailing. UV detection is effective due to the presence of the aromatic ketone chromophore. This method is designed to separate the main component from structurally similar impurities, such as precursors, byproducts, or degradants.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent.
System Suitability: Before analysis, the system must meet suitability criteria as outlined in guidelines like USP <621>.[2][3][4][5][6] This involves injecting a standard solution multiple times to check for repeatability (RSD < 2.0% for peak area), theoretical plates (N > 2000), and tailing factor (T ≤ 2.0).
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Unseen Volatiles
While the target compound itself may have low volatility, GC-MS is an orthogonal and indispensable tool for detecting impurities that are often invisible to HPLC, such as residual solvents from the synthesis (e.g., Toluene, THF, Ethanol) or volatile starting materials.[7][8][9] The separation in GC is based on boiling point and interaction with the stationary phase, a principle entirely different from HPLC's polarity-based separation.
Causality Behind the Method: A headspace (HS) sampling technique is chosen to avoid injecting the non-volatile API onto the GC column, which would cause contamination and poor chromatography. This technique analyzes the vapor phase above the sample, making it ideal for volatile impurities. The mass spectrometer detector provides definitive identification of the impurities by comparing their mass spectra to established libraries (e.g., NIST).
Experimental Protocol: Headspace GC-MS
-
Instrumentation: A GC system equipped with a Headspace Autosampler and a Mass Spectrometric detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial and add 1 mL of a suitable solvent (e.g., DMSO). Seal immediately.
Quantitative NMR (qNMR): Purity Through a Fundamental Property
Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of a molecule's structure.[10][11][12][13] Its orthogonality stems from the fact that it measures a fundamental nuclear property—magnetic resonance—which is independent of chromatographic behavior.[14] ¹H NMR can be used quantitatively (qNMR) to determine purity against a certified internal standard without needing reference standards for the impurities themselves.
Causality Behind the Method: The ¹H NMR spectrum gives a unique fingerprint of the molecule. The chemical shift of each proton, its integration (the area under the peak), and its splitting pattern provide a wealth of structural information.[11] For qNMR, a high-purity internal standard with a known concentration and a simple spectrum (e.g., maleic acid or dimethyl sulfone) is added. By comparing the integral of a unique proton signal from the target compound to the integral of a known proton signal from the standard, the absolute purity of the sample can be calculated. This method is particularly powerful for detecting isomeric impurities or those that lack a UV chromophore.
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Certified Maleic Acid.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: ≥ 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).
-
-
Calculation: Purity is calculated using the formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC provides a completely orthogonal assessment of purity based on the thermal properties of the material.[15][16][17] It operates on the principle that impurities depress and broaden the melting point of a crystalline substance, a phenomenon described by the Van't Hoff equation.[15][18] This method is excellent for detecting small amounts of total soluble impurities in a highly crystalline sample.
Causality Behind the Method: The method assumes that the impurities are soluble in the molten phase of the major component but insoluble in the solid phase.[15][18] As the DSC instrument heats the sample at a slow, controlled rate, it measures the heat flow required to melt it. A pure substance will have a sharp melting peak, while an impure substance will have a broader peak at a lower temperature. By analyzing the shape of the melting endotherm, the mole percent purity can be calculated. This technique is only suitable for crystalline, thermally stable compounds that do not decompose upon melting.[16]
Experimental Protocol: Purity by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Mass: 1-3 mg, accurately weighed.
-
Heating Rate: A slow heating rate, typically 0.5-1.0 °C/min, is used to maintain thermal equilibrium.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature through the melting transition.
-
Data Analysis: Use the instrument's software to perform a purity calculation based on the Van't Hoff model, which analyzes the shape of the leading edge of the melting peak.
Comparative Data Summary
To illustrate the power of this orthogonal approach, consider the following hypothetical data for a single batch of this compound.
| Analytical Method | Principle of Measurement | Result (Purity %) | Key Impurities Detected/Measured |
| RP-HPLC-UV | Polarity (Hydrophobicity) | 99.6% (Area %) | 0.25% related substance at RRT 1.15; 0.15% unknown at RRT 0.85. |
| Headspace GC-MS | Volatility & Mass/Charge Ratio | >99.9% (API is non-volatile) | 0.12% (w/w) Toluene; 0.03% (w/w) Ethanol. |
| ¹H qNMR | Nuclear Magnetic Resonance | 99.5% (w/w) | Confirms main structure; quantifies total purity against a standard. |
| DSC | Melting Point Depression | 99.7% (mol %) | Measures total mole fraction of soluble impurities. |
Interpretation of Combined Results:
The HPLC result of 99.6% indicates the presence of structurally similar impurities that are well-separated chromatographically. However, the GC-MS analysis reveals 0.15% of residual solvents, which are completely missed by the HPLC method. The qNMR result of 99.5% provides strong corroboration for the HPLC data, giving a mass-based purity value that is independent of detector response factors. Finally, the DSC result of 99.7 mol % supports the high purity of the crystalline material, aligning well with the other techniques.
By combining these results, we can confidently report the purity of this batch as approximately 99.5%, with a known profile of both related-substance and residual solvent impurities. This comprehensive picture is unattainable with any single method.
Conclusion
Confirming the purity of a pharmaceutical intermediate like this compound is a task of critical importance where analytical shortcuts can have significant downstream consequences. An orthogonal methods-based approach, integrating techniques like HPLC, GC-MS, qNMR, and DSC, provides a robust, cross-validated, and scientifically sound strategy. Each method acts as a check on the others, scrutinizing the sample from a different scientific perspective. This layered analysis ensures that the reported purity value is not just a number, but a comprehensive statement of quality, empowering drug development professionals to proceed with confidence.
References
-
Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
US Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]
-
PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
ASTM International. (2020). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]
-
ACS Publications. Determination of purity by differential scanning calorimetry (DSC). [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. (2018). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
GlobalSpec. Chapter 11: Purity Determination Using DSC. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
-
PubChem - NIH. Ethyl 4-oxo-4-phenylbutyrate. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
-
Patsnap Eureka. (2024). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
ScienceDirect. (2015). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
-
Chromatography Online. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]
-
American Pharmaceutical Review. Pharmaceutical Gas Chromatography Mass Spectrometers. [Link]
-
Agilent. (2017). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]
-
ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
ResearchGate. (2011). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
-
Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
ResearchGate. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
ResearchGate. (2012). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]
-
ChemWhat. Ethyl 2-oxo-4-phenylbutyrate CAS#: 64920-29-2. [Link]
-
PubChem - NIH. Ethyl 4-phenylbutanoate. [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. agilent.com [agilent.com]
- 5. dsdpanalytics.com [dsdpanalytics.com]
- 6. usp.org [usp.org]
- 7. GC-MS Organic Chemistry: Enabling Analysis for New Drugs [eureka.patsnap.com]
- 8. omicsonline.org [omicsonline.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jchps.com [jchps.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 14. researchgate.net [researchgate.net]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. store.astm.org [store.astm.org]
Investigational Guide: Efficacy Assessment of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate as a Novel CNS Therapeutic
Abstract: This guide provides a comprehensive framework for evaluating the therapeutic efficacy of the novel chemical entity, Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, hereafter referred to as "ETC-921". Due to the absence of published efficacy data for ETC-921, this document establishes a scientifically rigorous, hypothesis-driven approach for its characterization. Based on a detailed structural analysis, we postulate that ETC-921 possesses pharmacological properties analogous to butyrophenone antipsychotics. Consequently, this guide outlines a comparative analysis against established drugs, Haloperidol (a typical antipsychotic) and Risperidone (an atypical antipsychotic), providing the necessary experimental protocols to generate robust, comparative data for researchers and drug development professionals.
Introduction and Structural Rationale
This compound (ETC-921) is a novel compound whose biological activity is not yet characterized in publicly available literature. A structural deconstruction of ETC-921 reveals key pharmacophores that suggest a potential interaction with central nervous system (CNS) targets, particularly those implicated in psychiatric disorders.
-
Butyrophenone-like Scaffold: The core structure, 4-oxo-4-phenylbutyrate, is a derivative of butyrophenone. The butyrophenone class of drugs, which includes the potent antipsychotic Haloperidol, is known to exert its therapeutic effects primarily through antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2] The hyperactivity of this pathway is strongly linked to the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][4]
-
Piperidine Moiety: The piperidinomethyl substituent is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active drugs to modulate properties like receptor affinity, selectivity, and pharmacokinetics.[5][6] Its presence in ETC-921 suggests the potential for high-affinity binding to specific receptor pockets.
-
Ethyl Ester Group: The ethyl ester may function as a prodrug feature, potentially undergoing hydrolysis in vivo to a carboxylic acid metabolite, which could have its own activity profile. Alternatively, the intact ester may be crucial for receptor interaction and blood-brain barrier penetration.
Based on this analysis, the primary hypothesis is that ETC-921 acts as a dopamine D2 receptor antagonist . This guide will therefore focus on evaluating its potential as an antipsychotic agent, comparing its efficacy and side effect profile against established standards of care.
Hypothesized Mechanism of Action: Dopamine D2 Receptor Antagonism
Dopamine is a critical neurotransmitter regulating mood, cognition, and motor function.[3] In disorders like schizophrenia, excessive dopaminergic signaling is a key pathological feature.[4] D2 receptor antagonists work by binding to these receptors without activating them, thereby blocking the action of endogenous dopamine.[3][7] This blockade in the mesolimbic pathway is correlated with antipsychotic efficacy.
Below is a diagram illustrating the hypothesized mechanism of ETC-921 at a dopaminergic synapse.
Caption: Hypothesized blockade of the D2 receptor by ETC-921.
Comparator Drug Profiles
To establish a benchmark for efficacy, ETC-921 will be compared against two well-characterized antipsychotics.
| Drug | Class | Primary Mechanism of Action | Key Efficacy Characteristics | Common Side Effects |
| Haloperidol | Typical Antipsychotic (Butyrophenone) | Potent dopamine D2 receptor antagonist.[1] | Highly effective against positive symptoms of psychosis. | High risk of extrapyramidal symptoms (EPS), tardive dyskinesia, hyperprolactinemia.[8] |
| Risperidone | Atypical Antipsychotic | Potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[4] | Effective against positive and some negative symptoms; lower risk of acute EPS at low doses compared to Haloperidol. | Weight gain, metabolic syndrome, hyperprolactinemia, orthostatic hypotension. |
Proposed Experimental Framework for Comparative Efficacy
The following experimental workflow is designed to validate the hypothesis and provide a direct comparison of ETC-921's efficacy and safety against Haloperidol and Risperidone.
Caption: Stepwise workflow for evaluating ETC-921's efficacy.
Phase 1: In Vitro Receptor Profiling
Objective: To determine the binding affinity (Ki) and functional activity of ETC-921 at key CNS receptors.
Protocol: Radioligand Binding Assays
-
Preparation: Prepare cell membrane homogenates from cell lines stably expressing human recombinant receptors (e.g., D2, D3, D4, 5-HT2A, H1, M1, α1-adrenergic).
-
Incubation: Incubate membrane preparations with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound (ETC-921, Haloperidol, Risperidone).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.
Data Presentation: Comparative Receptor Binding Affinity (Ki, nM)
| Receptor | ETC-921 (Hypothetical) | Haloperidol (Reference) | Risperidone (Reference) |
| Dopamine D2 | Data to be generated | 0.5 - 2.0 | 3.0 - 6.0 |
| Dopamine D3 | Data to be generated | 0.7 - 5.0 | 7.0 - 10.0 |
| Serotonin 5-HT2A | Data to be generated | 50 - 100 | 0.2 - 0.5 |
| Histamine H1 | Data to be generated | 20 - 50 | 2.0 - 5.0 |
| Adrenergic α1 | Data to be generated | 10 - 20 | 1.0 - 3.0 |
Causality: This experiment is foundational. It directly tests the primary hypothesis by quantifying the interaction between ETC-921 and its predicted target, the D2 receptor. Including a panel of other receptors is crucial for predicting potential side effects (e.g., H1 binding predicts sedation, α1 binding predicts orthostatic hypotension) and for classifying the drug as "typical" (D2-selective) or "atypical" (e.g., potent 5-HT2A activity).
Phase 2: In Vivo Pharmacokinetics
Objective: To assess the absorption, distribution, metabolism, excretion (ADME), and blood-brain barrier (BBB) penetration of ETC-921.
Protocol: Rodent Pharmacokinetic Study
-
Administration: Administer a single dose of ETC-921 to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). At the final time point, collect brain tissue.
-
Analysis: Quantify the concentration of ETC-921 (and any major metabolites) in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculation: Determine key PK parameters: half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), oral bioavailability (%F), and brain-to-plasma ratio.
Causality: A compound is therapeutically useless if it cannot reach its target. This protocol determines if ETC-921 can be orally absorbed and, most critically, if it can cross the BBB to engage CNS receptors. The brain-to-plasma ratio provides a direct measure of this.
Phase 3: In Vivo Efficacy Models
Objective: To evaluate the antipsychotic-like effects of ETC-921 in validated animal models of schizophrenia-related behaviors.
Protocol 1: Amphetamine-Induced Hyperlocomotion (AIH) This model mimics the hyperdopaminergic state associated with positive symptoms.
-
Acclimation: Acclimate male C57BL/6 mice to open-field arenas.
-
Pre-treatment: Administer vehicle, ETC-921 (e.g., 0.1, 0.3, 1, 3 mg/kg, IP), Haloperidol (0.1 mg/kg, IP), or Risperidone (0.5 mg/kg, IP).
-
Challenge: 30 minutes after pre-treatment, administer d-amphetamine (2.5 mg/kg, IP) to induce hyperlocomotion.
-
Measurement: Record locomotor activity (distance traveled) for 60 minutes using automated tracking software.
-
Analysis: Compare the locomotor activity of drug-treated groups to the vehicle-treated group. A significant reduction indicates antipsychotic-like efficacy.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle PPI is a measure of sensorimotor gating, a process deficient in schizophrenia patients.
-
Acclimation: Place male Sprague-Dawley rats in startle chambers that provide a background noise level.
-
Pre-treatment: Administer vehicle, ETC-921, Haloperidol, or Risperidone.
-
Testing: After a 30-minute drug absorption period, subject the animals to a series of trials: pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials (e.g., a 78 dB prepulse presented 100 ms before the 120 dB pulse).
-
Measurement: A transducer records the whole-body startle response.
-
Analysis: Calculate %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Antipsychotics are expected to reverse deficits in PPI induced by agents like apomorphine or PCP.
Data Presentation: Comparative Efficacy (ED₅₀, mg/kg)
| In Vivo Model | ETC-921 (Hypothetical) | Haloperidol (Reference) | Risperidone (Reference) |
| Amphetamine-Induced Hyperlocomotion | Data to be generated | ~0.1 | ~0.3 - 0.5 |
| Reversal of Apomorphine-Induced PPI Deficit | Data to be generated | ~0.05 | ~0.2 |
Phase 4: Preliminary Safety Assessment
Objective: To assess the liability of ETC-921 to induce extrapyramidal symptoms (EPS), a major dose-limiting side effect of D2 antagonists.
Protocol: Rodent Catalepsy Test Catalepsy in rats is a widely used proxy for EPS liability in humans.
-
Administration: Administer vehicle, ETC-921 (at 1x, 3x, and 10x the effective dose from efficacy models), Haloperidol (1 mg/kg), or Risperidone (2 mg/kg) to male Sprague-Dawley rats.
-
Testing: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat’s forepaws on a horizontal bar raised 9 cm from the surface.
-
Measurement: Record the time (in seconds) it takes for the rat to remove both paws from the bar. A trial is typically terminated at 180 seconds.
-
Analysis: Compare the latency to descend across treatment groups. A significantly increased latency indicates cataleptic (EPS-like) effects.
Causality: The therapeutic window of an antipsychotic is the dose range that provides efficacy without inducing debilitating side effects like EPS. This experiment directly measures this liability. By comparing the dose of ETC-921 that causes catalepsy to the dose that is effective in the AIH model, we can calculate a therapeutic index. A wider therapeutic index compared to Haloperidol would represent a significant clinical advantage.
Conclusion and Forward Outlook
This guide presents a structured, hypothesis-driven plan to elucidate the efficacy of this compound (ETC-921). The structural similarity of ETC-921 to the butyrophenone class strongly suggests a potential role as a dopamine D2 receptor antagonist for the treatment of psychosis. The proposed experimental framework, progressing from in vitro receptor characterization to in vivo behavioral and safety models, will generate the necessary data to perform a rigorous comparison against the benchmark drugs Haloperidol and Risperidone.
The key differentiators for ETC-921 will be its potency, its receptor selectivity profile (particularly the ratio of D2 to 5-HT2A antagonism), and, most importantly, its therapeutic index regarding EPS liability. The successful execution of these studies will provide a clear "Go/No-Go" decision for advancing ETC-921 into further preclinical development as a next-generation antipsychotic agent.
References
- Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work?
- American Chemical Society (ACS) Publications. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Dopamine antagonist.
- Wikipedia. (n.d.). Butyrophenone.
- Wisdomlib. (2025). Dopamine D2 receptor antagonists: Significance and symbolism.
- National Center for Biotechnology Information (NCBI). (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry.
- Wikipedia. (n.d.). GABAB receptor.
- MedchemExpress.com. (n.d.). GABA Receptor | Agonists Antagonists.
- Wikipedia. (n.d.). GABA receptor agonist.
- Hello Bio. (n.d.). GABA receptor agonists, antagonists and modulators.
- Taylor & Francis. (n.d.). Butyrophenone – Knowledge and References.
- Pharmacy 180. (n.d.). SAR of Butyrophenones - Tranquillizers.
- LITFL. (n.d.). Phenothiazines and butyrophenones.
- PubMed Central (PMC). (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives.
- PubMed. (n.d.). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed Central (PMC). (2019). Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia.
- PubMed Central (PMC). (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
Sources
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dopamine D2 receptor antagonists: Significance and symbolism [wisdomlib.org]
- 8. litfl.com [litfl.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
In the landscape of pharmaceutical development, the purity, potency, and safety of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a keto-ester with potential therapeutic applications, the analytical methods employed to characterize and quantify the molecule must be rigorously validated to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of this compound, culminating in a cross-validation study to ensure consistency and reliability between the methods.
The Criticality of Robust Analytical Methods
"this compound" is a molecule with distinct functional groups—a keto group, an ester, and a piperidinomethyl-substituted phenyl ring. This structural complexity necessitates analytical methods that are not only accurate and precise but also specific and robust enough to separate the parent compound from potential impurities, degradants, and synthetic byproducts. The validation of these methods is not merely a checklist exercise; it is a scientific imperative that underpins the entire drug development lifecycle.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process, with guidelines such as ICH Q2(R2) emphasizing a lifecycle approach to analytical procedure validation.[2][3][4]
This guide will explore the cross-validation of two powerful liquid chromatography techniques: the well-established HPLC and the more advanced UHPLC. While both are mainstays in pharmaceutical analysis, they offer different advantages in terms of speed, resolution, and sensitivity.[5][6][7]
Comparative Analysis: HPLC vs. UHPLC
The choice between HPLC and UHPLC often depends on the specific analytical needs, sample complexity, and desired throughput.[5] UHPLC, with its use of sub-2 µm particles and higher operating pressures (up to 20,000 psi), generally provides faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC, which typically employs 3-5 µm particles and operates at lower pressures (up to 6,000 psi).[6][7][8][9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Particle Size | 3–5 µm | Sub-2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 20,000 psi |
| Analysis Time | Standard | Up to 80% faster |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
| Cost | Lower upfront and ongoing | Higher upfront and ongoing |
| Maintenance | Less frequent | More frequent |
This table provides a general comparison of HPLC and UHPLC technologies.[6][7][8]
Experimental Design for Method Validation
The validation of both the HPLC and UHPLC methods will be conducted in accordance with ICH Q2(R2) guidelines, evaluating the following key performance characteristics:[2][3][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Accuracy: The closeness of the test results to the true value.[2][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[2]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
Caption: Workflow for analytical method validation and cross-validation.
Detailed Experimental Protocols
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a diluent (e.g., 50:50 acetonitrile:water) to obtain a 1000 µg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.
HPLC Method Protocol
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
UHPLC Method Protocol
-
Column: C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm
Comparative Performance Data (Hypothetical)
Linearity and Range
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Range (µg/mL) | 1 - 200 | 1 - 200 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 150 | 120 | Close to zero |
Accuracy (Recovery)
| Concentration (µg/mL) | HPLC (% Recovery) | UHPLC (% Recovery) | Acceptance Criteria |
| 50 | 99.5% | 100.2% | 98.0% - 102.0% |
| 100 | 100.8% | 100.5% | 98.0% - 102.0% |
| 150 | 99.2% | 99.8% | 98.0% - 102.0% |
Precision (Repeatability)
| Parameter | HPLC (% RSD) | UHPLC (% RSD) | Acceptance Criteria |
| % RSD (n=6) | 0.8% | 0.5% | ≤ 2.0% |
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to test the same sample, ensuring that the results are equivalent and interchangeable. This is particularly important during method transfer between laboratories or when upgrading from an older technology (HPLC) to a newer one (UHPLC).
Cross-Validation Workflow
Caption: Logical flow of the cross-validation process.
Interpretation of Cross-Validation Results
The results from the HPLC and UHPLC methods would be compared using statistical tools to assess their equivalence. A paired t-test can determine if there is a significant difference between the means of the two datasets, while an F-test can compare the variances. The acceptance criteria for this comparison should be pre-defined in the validation protocol. For instance, the difference in the mean results should be less than 2%, and the F-test should show no significant difference in precision.
Conclusion
Both HPLC and UHPLC are suitable for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the laboratory. UHPLC offers significant advantages in terms of speed and resolution, which can be critical in a high-throughput environment.[5][8] However, HPLC remains a robust and reliable technique for routine analysis.[6]
The cross-validation of these two methods provides a high degree of confidence that the analytical results are consistent and reliable, regardless of the technology used. This ensures data integrity throughout the lifecycle of the drug product and facilitates seamless method transfer and modernization. Adherence to regulatory guidelines, such as those from the ICH and FDA, is crucial for ensuring the quality and safety of the final pharmaceutical product.[1][2][3]
References
- Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
- Scribd. FDA Guidelines for Analytical Method Validation.
- Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Danaher Life Sciences. Difference Between UHPLC and Traditional HPLC.
- LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?.
- Creative Proteomics. Comparing HPLC vs. UHPLC.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Pharmaceutical Sciences. (2025, July 11). Recent Advances in Analytical Method Validation as per ICH Q2(R2).
Sources
- 1. scribd.com [scribd.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 6. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. propharmagroup.com [propharmagroup.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the correlation between in vitro potency and in vivo efficacy. This guide provides an in-depth analysis of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a novel synthetic compound, and explores the nuances of its performance in controlled laboratory settings versus complex biological systems. While direct experimental data on this specific molecule is emerging, we will construct a scientifically grounded, hypothetical case study around its potential as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key regulator in inflammatory signaling pathways. This will serve as a practical framework for understanding and navigating the complexities of in vitro-in vivo correlation (IVIVC).
The Promise of MKK4 Inhibition: A Hypothetical Mechanism of Action
MKK4 (also known as SEK1) is a critical node in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades, which are pivotal in the cellular response to stress and inflammatory cytokines. Dysregulation of these pathways is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Our hypothetical compound, this compound, is designed to selectively bind to the ATP-binding pocket of MKK4, thereby preventing its phosphorylation and subsequent activation of downstream kinases.
Caption: Hypothetical signaling pathway of MKK4 inhibition.
In Vitro Characterization: Defining Potency and Selectivity
The initial assessment of a drug candidate's potential lies in its in vitro performance. These assays provide a controlled environment to quantify the direct interaction between the compound and its molecular target, as well as its effects on cellular functions.
Biochemical Assays: Direct Target Engagement
The primary in vitro evaluation involves biochemical assays to determine the compound's inhibitory activity against purified MKK4 enzyme.
Table 1: Hypothetical Biochemical Assay Data
| Assay Type | Compound | Target | IC50 (nM) |
| Kinase Glo® Luminescence Assay | This compound | MKK4 | 15.2 |
| MKK7 | > 10,000 | ||
| MKK3 | > 10,000 | ||
| MKK6 | > 10,000 | ||
| Known MKK4 Inhibitor | Control Compound X | MKK4 | 25.8 |
Experimental Protocol: MKK4 Kinase Glo® Assay
-
Reagent Preparation : Recombinant human MKK4 enzyme, biotinylated JNK1 substrate, and ATP are prepared in a kinase buffer.
-
Compound Dilution : this compound is serially diluted to create a concentration gradient.
-
Kinase Reaction : The MKK4 enzyme, substrate, and compound are incubated with ATP to initiate the phosphorylation reaction.
-
Signal Detection : After incubation, the amount of ATP remaining is quantified using the Kinase-Glo® luminescent reagent. A lower luminescence signal indicates higher kinase activity and weaker inhibition.
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Causality Behind Experimental Choices: The Kinase Glo® assay is a robust, high-throughput method for quantifying kinase activity by measuring ATP consumption. The choice of a panel of related kinases (MKK3, MKK6, MKK7) is crucial for establishing the selectivity of the compound, a key factor in minimizing off-target effects.
Cellular Assays: Target Engagement in a Biological Context
Moving from an isolated enzyme to a cellular environment is a critical step to confirm that the compound can penetrate the cell membrane and engage its target within a complex biological system.
Table 2: Hypothetical Cellular Assay Data
| Assay Type | Cell Line | Stimulant | Measured Endpoint | EC50 (nM) |
| Western Blot | THP-1 monocytes | LPS | Phospho-JNK | 78.5 |
| ELISA | TNF-α secretion | 95.3 | ||
| Known MKK4 Inhibitor | Phospho-JNK | 150.2 | ||
| TNF-α secretion | 185.6 |
Experimental Protocol: Phospho-JNK Western Blot in THP-1 Cells
-
Cell Culture and Treatment : Human THP-1 monocytic cells are cultured and pre-treated with varying concentrations of this compound.
-
Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to activate the MKK4 pathway.
-
Protein Extraction and Quantification : Cell lysates are prepared, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.
-
Immunodetection : The membrane is probed with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK, followed by secondary antibodies.
-
Signal Detection and Analysis : The protein bands are visualized, and the band intensities are quantified to determine the ratio of p-JNK to total JNK.
Trustworthiness of the Protocol: This protocol includes critical controls, such as a vehicle-treated group and a positive control (a known MKK4 inhibitor), to ensure the validity of the results. The normalization of p-JNK levels to total JNK accounts for any variations in protein loading.
In Vivo Evaluation: Efficacy in a Living System
While in vitro data provides a strong foundation, the ultimate test of a drug's potential is its performance in a living organism. In vivo studies introduce the complexities of absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a compound's efficacy.
Animal Model of Inflammation: Collagen-Induced Arthritis in Mice
To assess the in vivo anti-inflammatory efficacy of this compound, the collagen-induced arthritis (CIA) model in mice is a well-established and relevant preclinical model for rheumatoid arthritis.
Table 3: Hypothetical In Vivo Efficacy Data in CIA Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle Control | - | 3.5 ± 0.4 | 3.8 ± 0.3 |
| This compound | 10 | 2.1 ± 0.3 | 2.9 ± 0.2 |
| 30 | 1.2 ± 0.2 | 2.2 ± 0.2 | |
| Dexamethasone (Positive Control) | 1 | 0.8 ± 0.1 | 1.9 ± 0.1 |
*p < 0.05 compared to vehicle control
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis : DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment Administration : Upon the onset of arthritis, mice are orally administered with either vehicle, this compound at different doses, or a positive control (e.g., dexamethasone) daily.
-
Efficacy Assessment : The severity of arthritis is monitored by scoring the clinical signs of inflammation (redness, swelling) in each paw. Paw thickness is measured using a caliper.
-
Histopathological Analysis : At the end of the study, joint tissues are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
Authoritative Grounding: The CIA model is a widely accepted preclinical model for rheumatoid arthritis, as it shares many pathological features with the human disease. The use of a clinically relevant positive control like dexamethasone provides a benchmark for evaluating the efficacy of the test compound.
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide
A successful drug development program hinges on establishing a meaningful correlation between in vitro and in vivo data.[1][2][3][4][5] This allows for the prediction of clinical outcomes from preclinical data and aids in optimizing dosing regimens.
Caption: Workflow illustrating the IVIVC process.
In our hypothetical case, the in vitro IC50 of 15.2 nM and cellular EC50 of 78.5 nM for this compound suggest potent target engagement. The in vivo efficacy observed at 10 and 30 mg/kg doses would need to be correlated with pharmacokinetic data to determine if the plasma concentrations achieved in the mice are sufficient to engage the MKK4 target at the levels predicted by the in vitro assays.
Potential for Discrepancies:
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or extensive plasma protein binding can lead to insufficient free drug concentration at the target site, resulting in lower than expected in vivo efficacy.
-
Off-Target Effects: The compound may have unforeseen off-target activities in vivo that could either enhance or antagonize its intended therapeutic effect.
-
Model Limitations: The animal model may not fully recapitulate the complexity of the human disease, leading to a disconnect between preclinical and clinical outcomes.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically rigorous framework for evaluating the in vitro and in vivo efficacy of this compound as a potential MKK4 inhibitor. The journey from a promising IC50 value to a clinically effective drug is a multi-faceted process that requires a deep understanding of the interplay between a compound's intrinsic potency and its behavior within a complex biological system. A strong IVIVC is not merely a regulatory checkbox but a powerful tool that can guide rational drug design, optimize clinical trial protocols, and ultimately increase the probability of success in bringing novel therapies to patients in need. Future studies on this and similar compounds should focus on detailed pharmacokinetic and pharmacodynamic modeling to solidify the bridge between the laboratory bench and the clinical setting.
References
-
PubMed. (n.d.). 4-Phenylbutyrate Benefits Traumatic Hemorrhagic Shock in Rats by Attenuating Oxidative Stress, Not by Attenuating Endoplasmic Reticulum Stress. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Retrieved from [Link]
-
PubMed. (n.d.). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Retrieved from [Link]
-
ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
PubMed. (2009). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Retrieved from [Link]
-
ResearchGate. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]
-
PubMed. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. Retrieved from [Link]
-
Citeline. (2024). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]
-
PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
Journal of Exercise and Nutrition. (2025). A Pharmacokinetic Comparison of Three Butyrate Products Original Research. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]
-
Axios Research. (n.d.). (E)-ethyl 4-oxo-4-phenylbut-2-enoate. Retrieved from [Link]
-
CORE. (2025). Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl] -. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved from [Link]dt201602_a01)
Sources
Benchmarking Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate: A Comparative Guide for Novel Antipsychotic Drug Discovery
This guide provides a comprehensive technical comparison of the novel butyrophenone derivative, Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, against established industry standards in antipsychotic drug development. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural analysis, hypothesized biological activity based on established structure-activity relationships (SAR), and detailed experimental protocols to objectively evaluate its potential.
Introduction: The Quest for Safer and More Efficacious Antipsychotics
Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions characterized by a range of debilitating symptoms. For decades, antipsychotic medications have been the cornerstone of treatment. The first-generation, or "typical," antipsychotics, such as haloperidol, primarily function as dopamine D2 receptor antagonists. While effective for positive symptoms like hallucinations and delusions, their utility is often limited by significant extrapyramidal side effects (EPS).[1][2][3] The advent of second-generation, or "atypical," antipsychotics, like risperidone, offered a broader spectrum of efficacy, particularly for negative and cognitive symptoms, with a generally improved side-effect profile.[4][5][6][7] This improvement is largely attributed to a more complex pharmacology, often involving potent serotonin 5-HT2A receptor antagonism in addition to D2 receptor modulation.[4][8]
The compound of interest, this compound, belongs to the butyrophenone class of compounds, which has a rich history in the development of antipsychotics.[8][9] Its structural features suggest a potential interaction with key CNS receptors implicated in psychosis. This guide will dissect its structure to hypothesize its pharmacological profile and benchmark it against the well-characterized antipsychotics, Haloperidol and Risperidone.
Structural Analysis and Hypothesized Pharmacological Profile
The chemical structure of this compound provides critical clues to its potential biological activity, based on the well-established SAR of the butyrophenone class.[10][11]
Key Structural Features:
-
Butyrophenone Core: The 4-oxo-butyrate chain attached to a phenyl ring is a classic feature of many dopamine D2 receptor antagonists. The carbonyl group and the three-carbon chain length are generally considered optimal for D2 receptor affinity.[10]
-
Piperidinomethyl Phenyl Group: This moiety is crucial for receptor interaction. The tertiary amine within the piperidine ring is a common feature in many CNS-active drugs and is expected to be protonated at physiological pH, allowing for ionic interactions with receptor binding sites. The substitution pattern on the phenyl ring can significantly influence receptor affinity and selectivity.
Based on these features, we can hypothesize the following pharmacological profile for this compound:
-
Dopamine D2 Receptor Affinity: The butyrophenone core suggests a moderate to high affinity for D2 receptors, a key characteristic for antipsychotic efficacy.[12][13]
-
Serotonin 5-HT2A Receptor Affinity: The bulky piperidinomethylphenyl substituent may confer affinity for 5-HT2A receptors. A favorable D2/5-HT2A affinity ratio is a hallmark of atypical antipsychotics and is associated with a lower risk of EPS.[8][14]
-
Potential for Off-Target Interactions: Butyrophenone derivatives can also interact with other receptors, such as adrenergic, histaminergic, and muscarinic receptors, which can contribute to both therapeutic effects and side effects.[12][15]
The following diagram illustrates the logical flow of inferring the potential activity of the target compound.
Conclusion and Future Directions
This compound is a novel butyrophenone derivative with structural features that suggest a promising profile as a potential atypical antipsychotic. Based on established SAR, it is hypothesized to possess a balanced affinity for dopamine D2 and serotonin 5-HT2A receptors, which could translate to broad efficacy with a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics.
However, this guide underscores that these are hypotheses derived from structural analysis. Rigorous experimental validation through the detailed in vitro and in vivo protocols outlined is imperative to ascertain the true pharmacological profile of this compound. Should the experimental data align with the hypothesized profile, further investigation into its metabolic stability, pharmacokinetic properties, and a broader off-target screening would be warranted to fully assess its potential as a clinical candidate.
References
-
Animal models for predicting the efficacy and side effects of antipsychotic drugs. Braz J Psychiatry. 2013:35 Suppl 2:S132-9. ([Link])
-
Animal models for predicting the efficacy and side effects of antipsychotic drugs. ResearchGate. ([Link])
-
Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. J Med Chem. 1999 Jul 29;42(15):2774-97. ([Link])
-
From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. ([Link])
-
Receptor binding affinity of the first generation antipsychotics in the butyrophenones chemical class. ResearchGate. ([Link])
-
Pharmacological screening of Anti-psychotic agents. Slideshare. ([Link])
-
Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. ([Link])
-
Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. J Med Chem. 2000 Nov 30;43(24):4678-93. ([Link])
-
Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. PubMed. ([Link])
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. ([Link])
-
SAR of Butyrophenones - Tranquillizers. Pharmacy 180. ([Link])
-
Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar. ([Link])
-
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. ([Link])
-
SAR of Butyrophenone. YouTube. ([Link])
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. ([Link])
-
Haloperidol versus placebo for schizophrenia. PMC. ([Link])
-
EFFECTS OF RISPERIDONE COMPARED WITH OTHER ANTIPSYCHOTICS. Juni Khyat journal. ([Link])
-
Radioligand binding methods: practical guide and tips. PubMed. ([Link])
-
Butyrophenone. Wikipedia. ([Link])
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. ([Link])
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. ([Link])
-
Haloperidol versus first‐generation antipsychotics for the treatment of schizophrenia and other psychotic disorders. PMC. ([Link])
-
Risperidone versus typical antipsychotic medication for schizophrenia. PubMed Central. ([Link])
-
SIGMA RECEPTOR BINDING ASSAYS. PMC. ([Link])
-
Screening models for antipsychotic drugs. ResearchGate. ([Link])
-
Risperidone versus placebo for schizophrenia. PMC. ([Link])
-
Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs. Johns Hopkins University. ([Link])
-
Structure Activity Relationship of Antipsychotic Drug. Slideshare. ([Link])
-
Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PMC. ([Link])
-
A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science. ([Link])
-
Risperidone versus other atypical antipsychotic medication for schizophrenia. PubMed. ([Link])
-
Risperidone versus typical antipsychotic medication for schizophrenia. PubMed. ([Link])
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. ([Link])
-
A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science. ([Link])
-
A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PubMed Central. ([Link])
-
Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. ([Link])
-
Haloperidol versus low-potency first-generation antipsychotic drugs for schizophrenia. PMC. ([Link])
-
Haloperidol. StatPearls. ([Link])
-
Off-Target Effects Analysis. Creative Diagnostics. ([Link])
-
Comparative safety of antipsychotics in the WHO pharmacovigilance database: The haloperidol case. ResearchGate. ([Link])
-
Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. ([Link])
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. ([Link])
Sources
- 1. Haloperidol versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol versus first‐generation antipsychotics for the treatment of schizophrenia and other psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. junikhyatjournal.in [junikhyatjournal.in]
- 5. Risperidone versus typical antipsychotic medication for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risperidone versus other atypical antipsychotic medication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risperidone versus typical antipsychotic medication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Butyrophenone - Wikipedia [en.wikipedia.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed protocol for the proper disposal of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a compound that, while lacking a specific Safety Data Sheet (SDS), can be managed safely by considering its constituent chemical moieties: a substituted phenylbutyrate ester and a piperidinomethyl group.
The procedural recommendations outlined herein are synthesized from established best practices for handling analogous chemical structures and general laboratory waste management principles. By understanding the rationale behind each step, researchers can confidently and safely manage the disposal of this and similar chemical entities.
I. Hazard Profile Analysis: A Composite Approach
-
Ethyl 4-oxo-4-phenylbutyrate : This component suggests potential for skin, eye, and respiratory irritation, as indicated by the GHS classifications for the parent compound, ethyl 4-oxo-4-phenylbutyrate.[1]
-
Piperidine and its Derivatives : The piperidinomethyl group introduces a higher level of concern. Piperidine itself is a flammable liquid and is classified as toxic and corrosive.[2][3][4][5] Derivatives often share these hazardous properties, including the potential for severe skin burns and eye damage.[6]
Based on this composite analysis, this compound should be handled as a hazardous substance with the potential for irritation, toxicity, and corrosivity.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against accidental splashes which could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation or burns. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. | To protect against skin contact and potential chemical splashes. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | To prevent inhalation of any vapors, which may cause respiratory tract irritation. |
III. Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all applicable regulations. The following workflow provides a systematic approach to its disposal.
Caption: Disposal workflow for this compound.
Step 1: Segregation of Waste
This compound should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste. It is also crucial to avoid mixing it with incompatible chemicals. Based on its structure, it should not be mixed with strong oxidizing agents or strong acids.[7]
Step 2: Containerization
-
Select an Appropriate Container : Use a clean, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred for their durability.[8] Do not use metal containers for corrosive materials.[9] The original container, if in good condition, is an ideal choice for waste storage.[7]
-
Do Not Overfill : Fill the container to no more than 90% of its capacity to allow for expansion of vapors and to prevent spills.[9]
Step 3: Labeling
Proper labeling is a critical component of safe waste management. The label on the waste container must include:
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Irritant," "Toxic," "Corrosive").[10]
-
The date when the waste was first added to the container.
Step 4: Storage
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA.[7][8][10] This area should be at or near the point of generation and under the direct control of laboratory personnel.[8][9]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation : Store the container away from incompatible materials.
Step 5: Final Disposal
-
Professional Waste Disposal Service : Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][8][9]
-
Regulatory Compliance : All waste disposal activities must adhere to local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
IV. Spill Management
In the event of a spill, the following procedures should be initiated immediately:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material is flammable, eliminate all sources of ignition.
-
Contain the Spill : Use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials to absorb a flammable liquid.
-
Clean-Up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem Compound Database. Retrieved from [Link]
-
ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
A Comprehensive Guide to the Safe Handling of Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate, a compound with significant potential in various therapeutic areas, requires meticulous attention to safety and handling protocols. This guide, compiled by senior application scientists, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of the procedures for its safe use, storage, and disposal. Our commitment is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Assessment: A Triad of Functional Group Risks
-
Aromatic Ketone and Ethyl Ester Core (similar to Ethyl 4-oxo-4-phenylbutyrate): The core structure suggests a risk of skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation[1]. Aromatic ketones, as a class, are known to cause these effects[2].
-
Piperidine Moiety: Piperidine is a cyclic secondary amine that is flammable, toxic, and corrosive[3]. It can be absorbed through the skin and is a strong base, reacting violently with acids and oxidizing agents[1][4]. Inhalation can cause severe respiratory irritation, and skin contact can lead to burns[5][6].
-
Flammability: The presence of the ethyl ester and piperidine components suggests that the compound may be flammable[3][4].
Based on this composite analysis, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and with a degree of flammability and toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides complete protection against splashes to the eyes and face, addressing the severe eye irritation potential of both the aromatic ketone and piperidine components. |
| Hand Protection | Nitrile or neoprene gloves | Nitrile gloves offer good resistance to a range of chemicals, including many solvents and bases. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and minimizes skin contact. A flame-resistant coat is recommended due to the potential flammability of the compound. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid or solutions of the compound should be performed in a fume hood to prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe and efficient use of this compound in the laboratory.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of the compound.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.
-
Storage: Store the container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept separate from strong acids and oxidizing agents due to the reactivity of the piperidine moiety[7]. The storage area should be clearly marked as containing hazardous chemicals. Piperidine derivatives can have varying stability over time, so it's good practice to date the container upon receipt and re-evaluate its quality if stored for extended periods[8][9].
-
Preparation: Before handling the compound, ensure you are wearing all the recommended PPE as detailed in the table above.
-
Weighing and Transfer: All weighing and transfer of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. Use anti-static tools and equipment to minimize the risk of ignition[10].
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Be mindful of any potential exothermic reactions, especially when using protic solvents.
-
Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood. Ensure that the reaction vessel is properly secured and that any potential pressure buildup can be safely managed.
-
Post-Reaction Workup: Quench the reaction carefully, being mindful of any unreacted reagents. Extractions and other workup procedures should also be performed in a fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 3. peptide.com [peptide.com]
- 4. CDC - PIPERIDINE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
